Gsto1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H24N8O2 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-[(3R)-3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C30H24N8O2/c1-2-19-5-3-7-23(13-19)40-22-10-8-20(9-11-22)26-25-27(33)34-18-35-28(25)38(36-26)21-6-4-12-37(15-21)29(39)24-14-30(24,16-31)17-32/h1,3,5,7-11,13,18,21,24H,4,6,12,14-15H2,(H2,33,34,35)/t21-,24?/m1/s1 |
Clé InChI |
QQKAGQZOZGBNCS-CILPGNKCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Gsto1-IN-2: An In-Depth Technical Guide to its Dual Covalent Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsto1-IN-2, also identified as Compound B-9, is a novel small molecule inhibitor that has garnered significant interest within the research and drug development communities. It distinguishes itself as a potent, dual covalent inhibitor of two distinct and critical cellular enzymes: Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK). This dual-targeting capability presents a unique therapeutic potential, particularly in disease states where both inflammatory and cell proliferation pathways are dysregulated. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Covalent Inhibition
This compound functions through a mechanism of irreversible, covalent inhibition of both its targets, GSTO1 and BTK. This is achieved through a reactive electrophilic moiety within its chemical structure that forms a permanent bond with specific nucleophilic residues in the active sites of these enzymes.
Inhibition of Glutathione S-transferase omega-1 (GSTO1)
GSTO1 is a unique member of the glutathione S-transferase family, characterized by a catalytic cysteine residue (Cys32) in its active site. This residue is crucial for its enzymatic activity, which includes the deglutathionylation of proteins, a post-translational modification that regulates the function of numerous signaling proteins. This compound covalently targets this Cys32 residue, leading to the irreversible inactivation of the enzyme. By inhibiting GSTO1, this compound can modulate downstream signaling pathways that are regulated by protein glutathionylation, including those involved in inflammation and cellular stress responses.
Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and activation. Overactivity of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound contains a reactive group that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.
The dual inhibitory nature of this compound is of particular interest as it has the potential to exert synergistic therapeutic effects by simultaneously targeting distinct but often interconnected pathological pathways.
Quantitative Data
The inhibitory potency of this compound against its targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| GSTO1 | 441 |
| BTK | 6.2 |
Table 1: In vitro inhibitory potency of this compound against human GSTO1 and BTK.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the targeted pathways and a general experimental workflow for characterizing such an inhibitor.
Caption: Covalent inhibition of GSTO1 by this compound prevents the deglutathionylation of target proteins, thereby modulating inflammatory and drug resistance pathways.
Caption: this compound covalently inhibits BTK, blocking the B-cell receptor signaling cascade and subsequent B-cell proliferation and survival.
Caption: A generalized experimental workflow for the characterization of a dual covalent inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the general methodologies employed in the characterization of this compound, based on standard practices in the field. The specific protocols for this compound are detailed in the primary literature by Liu Y, et al. in the Journal of the American Chemical Society, 2024.
In Vitro IC50 Determination for GSTO1 and BTK
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of GSTO1 and BTK.
General Procedure (Kinase Assay for BTK):
-
Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The reaction is initiated by the addition of a substate peptide and ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
General Procedure (Enzyme Assay for GSTO1):
-
Recombinant human GSTO1 is incubated with a fluorescent substrate (e.g., 5-chloromethylfluorescein diacetate - CMFDA) and glutathione.
-
The enzymatic reaction results in a fluorescent product.
-
The assay is performed in the presence of a serial dilution of this compound.
-
The fluorescence intensity is measured over time using a plate reader.
-
IC50 values are determined by analyzing the dose-response curve.
Covalent Binding Confirmation by Mass Spectrometry
Objective: To confirm the covalent modification of GSTO1 and BTK by this compound and identify the site of modification.
General Procedure:
-
Recombinant GSTO1 or BTK is incubated with an excess of this compound.
-
The protein-inhibitor complex is subjected to proteolysis (e.g., using trypsin) to generate smaller peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectra are analyzed to identify peptides that have been modified by the inhibitor, confirming the covalent binding and pinpointing the specific amino acid residue that has been targeted.
Cellular Assays: Western Blotting for Target Engagement and Downstream Signaling
Objective: To assess the ability of this compound to inhibit its targets in a cellular context and to evaluate the impact on downstream signaling pathways.
General Procedure:
-
Relevant cell lines (e.g., B-cell lymphoma lines for BTK, cancer cell lines with high GSTO1 expression) are treated with increasing concentrations of this compound for a specified period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies against the phosphorylated (active) form of BTK (p-BTK), total BTK, GSTO1, and key downstream signaling proteins (e.g., p-PLCγ2, p-ERK).
-
Antibody binding is detected using chemiluminescence, and the band intensities are quantified to assess the extent of target inhibition and the modulation of downstream pathways.
Conclusion
This compound represents a significant advancement in the development of targeted therapies, offering a dual-pronged approach to disease modification through the covalent inhibition of GSTO1 and BTK. Its potent and irreversible mechanism of action holds promise for overcoming drug resistance and achieving enhanced efficacy in complex diseases. The experimental framework outlined in this guide provides a foundation for the continued investigation and development of this and other novel dual-targeting agents. For detailed experimental procedures and data, readers are directed to the primary publication by Liu et al. (2024).
Gsto1-IN-2: A Technical Overview of a Dual Covalent Inhibitor
Executive Summary
Gsto1-IN-2 is a novel small molecule that functions as a dual covalent inhibitor of Glutathione S-transferase Omega 1 (GSTO1) and Bruton's Tyrosine Kinase (BTK). Its dual-action mechanism presents a compelling profile for researchers in oncology, immunology, and drug development. This document provides a comprehensive technical guide on the function, targets, and potential applications of this compound, including detailed experimental protocols and visual representations of its associated signaling pathways. Due to the limited publicly available data specifically for this compound, this guide also draws upon the broader knowledge of its targets and the well-characterized, related GSTO1 inhibitor, Gsto1-IN-1 (C1-27), to provide a thorough understanding of its scientific context.
This compound: Inhibitory Profile
This compound has been identified as a potent covalent inhibitor of both GSTO1 and BTK. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) | Inhibitor |
| GSTO1 | 441 | This compound |
| BTK | 6.2 | This compound |
Target I: Glutathione S-transferase Omega 1 (GSTO1)
Function of GSTO1
Glutathione S-transferase Omega 1 (GSTO1) is a unique member of the GST superfamily of enzymes. Unlike canonical GSTs that are primarily involved in the detoxification of xenobiotics, GSTO1 exhibits a broader range of catalytic activities, including glutathione-dependent thiol transferase and dehydroascorbate reductase activities. It plays a significant role in cellular redox homeostasis and the modulation of key signaling pathways. GSTO1 is implicated in the progression of various cancers and inflammatory diseases. Its functions include:
-
Deglutathionylation: GSTO1 can remove glutathione adducts from proteins, a post-translational modification that can alter protein function.
-
Modulation of Inflammatory Signaling: GSTO1 is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the production of pro-inflammatory cytokines IL-1β and IL-18.
-
Regulation of Cell Proliferation and Apoptosis: GSTO1 has been shown to influence signaling pathways that control cell survival and death, such as the JAK/STAT3 and JNK pathways.[1][2] Overexpression of GSTO1 has been observed in several cancer types, where it can promote cell proliferation and inhibit apoptosis.[2]
GSTO1 Signaling Pathway
The following diagram illustrates the central role of GSTO1 in modulating cellular signaling pathways, particularly in the context of inflammation and cancer.
Target II: Bruton's Tyrosine Kinase (BTK)
Function of BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4][5] It is essential for B-cell development, differentiation, and survival.[5] Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to a cascade of signaling events that ultimately regulate gene expression.[5][6] Given its central role in B-cell function, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[7]
BTK Signaling Pathway
The diagram below outlines the canonical BTK signaling pathway initiated by B-cell receptor engagement.
Experimental Protocols
In Vitro Enzyme Inhibition Assay for IC50 Determination of Covalent Inhibitors
This protocol provides a general framework for determining the IC50 value of a covalent inhibitor against a purified enzyme, such as GSTO1 or BTK. For covalent inhibitors, the IC50 is time-dependent, and therefore, a fixed pre-incubation time is crucial for reproducible results.[8]
Materials:
-
Purified recombinant GSTO1 or BTK enzyme
-
This compound or other test compounds
-
Enzyme-specific substrate and detection reagents (e.g., ADP-Glo™ for kinases)
-
Assay buffer
-
96-well or 384-well microplates
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, followed by 3-fold serial dilutions to generate a 10-point dose-response curve.
-
Enzyme and Inhibitor Pre-incubation:
-
Add a defined amount of the purified enzyme to each well of the microplate containing the assay buffer.
-
Add the serially diluted this compound to the wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Incubate the enzyme and inhibitor mixture for a fixed period (e.g., 60 minutes) at room temperature. This pre-incubation step is critical for covalent inhibitors to allow for the covalent bond formation.[8]
-
-
Enzymatic Reaction Initiation: Add the enzyme-specific substrate to all wells to start the reaction.
-
Signal Detection: Incubate the plate for the recommended time for the specific assay and then measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Workflow for Kinase Inhibitor Profiling
The development of a kinase inhibitor involves a multi-step process to evaluate its activity, selectivity, and cellular effects.
This workflow begins with initial biochemical assays to determine the potency of the inhibitor against the target kinase.[9] Subsequently, selectivity profiling against a panel of other kinases is performed to assess off-target effects.[9] Promising candidates are then evaluated in cell-based assays to confirm target engagement and modulation of downstream signaling pathways.[9] Finally, the functional consequences of inhibition, such as effects on cell proliferation and survival, are examined before advancing to in vivo animal models for pharmacokinetic and efficacy studies.[9]
Conclusion
This compound is a potent dual inhibitor of GSTO1 and BTK, two clinically relevant targets in oncology and immunology. Its covalent mechanism of action suggests a potential for durable target inhibition. The dual targeting of GSTO1 and BTK pathways may offer synergistic therapeutic effects by simultaneously modulating inflammatory responses and B-cell signaling. Further research is warranted to fully elucidate the therapeutic potential of this compound and to characterize its activity in cellular and in vivo models. This technical guide provides a foundational understanding of this compound's function and the scientific rationale for its continued investigation.
References
- 1. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Gsto1-IN-2 and its Target Protein: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Glutathione S-Transferase Omega 1 (GSTO1) Inhibitor, Gsto1-IN-2.
Introduction
Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme with diverse catalytic activities, including glutathione-dependent thiol transferase, dehydroascorbate reductase, and deglutathionylation activities.[1][2][3] Its involvement in critical cellular processes, such as the detoxification of xenobiotics, regulation of inflammatory signaling pathways, and modulation of cancer cell proliferation and drug resistance, has positioned it as a compelling target for therapeutic intervention.[4][5] this compound has been identified as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[2][4] This guide provides a comprehensive technical overview of this compound and its primary target, GSTO1, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data: Inhibitor Activity
The following table summarizes the inhibitory potency of this compound and other notable GSTO1 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | GSTO1 | 441 | Not Specified | [2][4] |
| BTK | 6.2 | Not Specified | [2][4] | |
| GSTO1-IN-1 (C1-27) | GSTO1 | 31 | Enzyme Activity Assay | [6][7] |
| GSTO1 | ~220 | 4-NPG Reduction Assay | [8] | |
| KT53 | GSTO1 | 21 (in vitro) | Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) | [9] |
| GSTO1 | 35 (in situ) | fluopol-ABPP | [9][10][11] | |
| ML175 | GSTO1 | 28 | Gel-based Competitive-ABPP | [12][13] |
Signaling Pathways
GSTO1 plays a crucial role in modulating key inflammatory signaling pathways, including the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling.
NLRP3 Inflammasome Activation Pathway
GSTO1 is a key regulator of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[14][15][16] GSTO1-mediated deglutathionylation of NEK7 (NIMA-related kinase 7) is a critical step for NLRP3 activation.[14][15] Inhibition of GSTO1 can therefore suppress inflammasome activation.
Caption: Role of GSTO1 in NLRP3 inflammasome activation.
Toll-like Receptor 4 (TLR4) Signaling Pathway
GSTO1 is also implicated in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[1][17][18][19] GSTO1 appears to act early in this pathway, influencing metabolic reprogramming and the production of reactive oxygen species (ROS).[1][17][18]
Caption: GSTO1's modulatory role in TLR4 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GSTO1 Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used to assess the inhibitory profile of GSTO1 inhibitors.[20] It measures the reduction of 4-nitrophenacylglutathione (4-NPG).
Materials:
-
Recombinant human GSTO1-1 protein
-
This compound or other test compounds
-
4-nitrophenacylglutathione (4-NPG)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of recombinant GSTO1-1 in assay buffer.
-
Prepare serial dilutions of this compound or test compounds in assay buffer.
-
In a 96-well UV-transparent plate, add a fixed concentration of GSTO1-1 (e.g., 10-20 µg/mL) to each well.
-
Add the serially diluted test compounds to the wells and incubate for a specified time (e.g., 1 hour) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4-NPG to a final concentration of 0.5 mM.
-
Immediately monitor the decrease in absorbance at 305 nm at room temperature using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP)
This high-throughput screening method is used to identify and characterize irreversible inhibitors of GSTO1.[5][12]
Materials:
-
Recombinant human GSTO1 protein
-
Test compounds
-
Rhodamine-tagged sulfonate ester (SE-Rh) activity-based probe
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68
-
1536-well microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Dispense 4.0 µL of Assay Buffer containing recombinant GSTO1 (final concentration 1.25 µM) into 1536-well plates.
-
Add 30 nL of test compound in DMSO or DMSO alone (control) to the appropriate wells (final compound concentration e.g., 5.96 µM).
-
Incubate for 30 minutes at 25°C.
-
Initiate the labeling reaction by dispensing 1.0 µL of SE-Rh probe (final concentration 75 nM) to all wells.
-
Centrifuge the plates and incubate for 20 hours at 37°C.
-
Equilibrate plates to room temperature for 10 minutes before reading.
-
Measure fluorescence polarization on a plate reader with appropriate filters (e.g., excitation 525 nm, emission 598 nm).
-
A decrease in fluorescence polarization indicates inhibition of GSTO1 by the test compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. This compound | GSTO1/BTK抑制剂 | MCE [medchemexpress.cn]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 17. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 18. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway | Semantic Scholar [semanticscholar.org]
- 20. Development of potent glutathione transferase Omega-1 inhibitors with applications in inflammation and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsto1-IN-2: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsto1-IN-2 is a small molecule inhibitor with demonstrated activity against Glutathione S-transferase (GST) enzymes, particularly Glutathione S-transferase omega-1 (GSTO1). GSTO1 is a crucial enzyme involved in cellular detoxification, redox balance, and inflammatory signaling pathways. Its overexpression has been implicated in the development of drug resistance in cancer and in the progression of various inflammatory diseases. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its implicated signaling pathways.
Core Biological Activity: Inhibition of Glutathione S-Transferases
This compound has been characterized as a potent inhibitor of several GST isozymes. Furthermore, it has been identified as a dual covalent inhibitor of both GSTO1 and Bruton's tyrosine kinase (BTK), highlighting its potential for broader therapeutic applications.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against various GST isozymes, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target Enzyme | IC50 Value |
| GSTA2 | 3.6 µM |
| GSTM1 | 16.3 µM |
| GSTP1-1 | 1.4 µM |
| GSTO1 | 441 nM |
| BTK | 6.2 nM |
Synergistic Effects with Chemotherapeutic Agents
A significant aspect of this compound's biological profile is its ability to enhance the efficacy of conventional chemotherapy drugs. This synergistic effect is attributed to the inhibition of GST isozymes, which are often responsible for detoxifying and thereby conferring resistance to cytotoxic agents in cancer cells.
In Vitro Synergistic Activity
Studies have demonstrated that this compound potentiates the cytotoxic effects of cisplatin and thiotepa in breast cancer cell lines.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Enhancement of Cell Viability Inhibition |
| MCF-7 | Cisplatin | 50 µM | Up to 640% |
| MDA-MB-231 | Cisplatin | 50 µM | Up to 270% |
| MCF-7 | Thiotepa | 25 µM and 50 µM | Up to 170-320% |
| MDA-MB-231 | Thiotepa | 25 µM and 50 µM | Up to 180-270% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Determination of IC50 Values for GST Inhibition
The IC50 values for this compound against GSTA2, GSTM1, and GSTP1-1 were likely determined using a standardized enzyme inhibition assay. A general protocol for such an assay is outlined below.
Materials:
-
Recombinant human GSTA2, GSTM1, and GSTP1-1 enzymes
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB) as a substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the respective GST enzyme, and the various concentrations of this compound. A control well with DMSO instead of the inhibitor is also prepared.
-
Initiate the reaction by adding GSH and CDNB to each well.
-
The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay for Synergistic Effects (MTT Assay)
The synergistic effects of this compound with chemotherapeutic agents on breast cancer cell lines were likely assessed using a colorimetric cell viability assay, such as the MTT assay.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cisplatin or Thiotepa
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent (cisplatin or thiotepa) alone, this compound alone, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control-treated cells. The enhancement of cell viability inhibition is calculated by comparing the effects of the combination treatment to the effects of each agent alone.
Signaling Pathways and Mechanisms of Action
GSTO1 plays a significant role in modulating key cellular signaling pathways involved in inflammation and cancer progression. Inhibition of GSTO1 by this compound is therefore expected to impact these pathways.
The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Studies have shown that knockdown of GSTO1 can lead to a decrease in the phosphorylation of both JAK and STAT3, thereby inhibiting the pathway's activity.
Caption: this compound inhibits GSTO1, leading to reduced JAK/STAT3 signaling.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. GSTO1 has been shown to be a positive regulator of NLRP3 inflammasome activation. Inhibition of GSTO1 can therefore suppress this pro-inflammatory signaling cascade.
Caption: this compound inhibits GSTO1, suppressing NLRP3 inflammasome activation.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the biological activity of this compound in a cell-based assay, such as the cell viability assay described previously.
Caption: Workflow for assessing this compound's effect on cell viability.
Conclusion
This compound is a promising small molecule inhibitor with potent activity against multiple GST isozymes and BTK. Its ability to synergize with existing chemotherapeutic agents and its potential to modulate key inflammatory signaling pathways, such as JAK/STAT3 and the NLRP3 inflammasome, underscore its therapeutic potential in oncology and inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.
The Role of GSTO1-IN-2 in Chemotherapy Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferase Omega 1 (GSTO1) is a critical enzyme implicated in the development of chemotherapy resistance in various cancers. Its overexpression is correlated with poor patient outcomes due to its dual role in detoxifying chemotherapeutic agents and modulating key cell survival signaling pathways. This technical guide provides an in-depth overview of the function of GSTO1 in chemoresistance and explores the therapeutic potential of its inhibition, with a focus on the dual GSTO1/Bruton's tyrosine kinase (BTK) inhibitor, GSTO1-IN-2 (also known as Compound B-9). This document details the mechanisms of GSTO1-mediated drug resistance, summarizes available quantitative data on GSTO1 inhibitors, outlines relevant experimental protocols, and provides visualizations of key signaling pathways and workflows.
Introduction: GSTO1 - A Key Player in Chemotherapy Resistance
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics, including many chemotherapeutic drugs.[1][2] This conjugation renders the drugs more water-soluble and facilitates their export from the cell, thereby reducing their cytotoxic efficacy.[3] Among the GSTs, the Omega-class enzyme GSTO1 has emerged as a significant contributor to multidrug resistance (MDR).[1][4]
Upregulation of GSTO1 has been observed in numerous cancer types and is associated with resistance to a variety of chemotherapeutic agents, such as cisplatin, chlorambucil, and doxorubicin.[1][5][6] Beyond its direct role in drug detoxification, GSTO1 influences critical cellular processes that promote cancer cell survival and proliferation in the face of chemotherapy.[2][4]
Mechanisms of GSTO1-Mediated Chemotherapy Resistance
GSTO1 contributes to chemotherapy resistance through several interconnected mechanisms:
-
Direct Drug Inactivation: GSTO1 catalyzes the conjugation of GSH to electrophilic chemotherapeutic agents, leading to their inactivation and subsequent removal from the cell.[1] This is a primary mechanism of resistance to alkylating agents and platinum-based drugs.
-
Modulation of Signaling Pathways: GSTO1 is not merely a detoxification enzyme; it is also a key regulator of intracellular signaling pathways that govern cell survival, apoptosis, and proliferation.[2][5] Overexpression of GSTO1 has been shown to:
-
Activate Pro-Survival Pathways: GSTO1 can activate the Akt and ERK1/2 signaling pathways, which promote cell survival and inhibit apoptosis.[6]
-
Inhibit Pro-Apoptotic Pathways: GSTO1 can suppress the c-Jun N-terminal kinase (JNK) pathway, a key mediator of stress-induced apoptosis.[6]
-
Regulate the JAK/STAT3 Pathway: GSTO1 has been shown to promote the proliferation, migration, and invasion of non-small cell lung cancer cells by activating the JAK/STAT3 signaling pathway.
-
-
Induction of Autophagy: In some contexts, GSTO1 has been linked to the induction of autophagy, a cellular process that can promote survival under stress conditions, including chemotherapy, thereby contributing to drug resistance.
-
Interaction with Efflux Pumps: GSTs can work in concert with multidrug resistance-associated proteins (MRPs), which are ATP-dependent efflux pumps that actively transport GSH-drug conjugates out of the cell.[7][8] This synergistic action further enhances the detoxification of chemotherapeutic agents.
This compound: A Dual Inhibitor of GSTO1 and BTK
This compound, also identified as Compound B-9, is a covalent inhibitor with dual activity against both GSTO1 and Bruton's tyrosine kinase (BTK).[9][10][11] This dual-targeting capability presents a potentially powerful strategy for overcoming chemotherapy resistance, as both GSTO1 and BTK are implicated in cancer cell survival and proliferation.
Quantitative Data
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) values:
| Target | IC50 (nM) |
| GSTO1 | 441 |
| BTK | 6.2 |
| Table 1: IC50 values for this compound against its primary targets.[10] |
Another related compound, GSTO-IN-2 (CAS: 1202710-57-3), has demonstrated synergistic effects with chemotherapeutic agents in breast cancer cell lines. While distinct from this compound, the data for this compound highlights the potential of GSTO inhibition in combination therapy.
| Cell Line | Chemotherapeutic Agent | Enhancement of Viability Inhibition by GSTO-IN-2 (50 µM) |
| MCF-7 | Cisplatin | Up to 640% |
| MDA-MB-231 | Cisplatin | Up to 270% |
| MCF-7 | Thiotepa | Up to 170-320% |
| MDA-MB-231 | Thiotepa | Up to 180-270% |
| Table 2: Synergistic effects of GSTO-IN-2 with chemotherapy in breast cancer cells.[12] |
Signaling Pathways Modulated by GSTO1
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by GSTO1 that contribute to chemotherapy resistance.
Experimental Protocols
This section outlines general methodologies for investigating the role of GSTO1 in chemotherapy resistance and for evaluating the efficacy of inhibitors like this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of GSTO1 inhibition on the sensitivity of cancer cells to chemotherapeutic agents.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Add the chemotherapeutic agent of interest (e.g., cisplatin) at a range of concentrations.
-
Incubate the cells for a period that allows for cytotoxic effects (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis
Objective: To assess the effect of GSTO1 inhibition on the expression and activation of key signaling proteins.
Protocol:
-
Treat cancer cells with this compound and/or a chemotherapeutic agent for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against GSTO1, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
GSTO1 Inhibition Assay (In Vitro)
Objective: To measure the direct inhibitory effect of a compound on GSTO1 enzymatic activity.
Protocol (CDNB Assay):
-
In a 96-well plate, add a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
Add recombinant human GSTO1 protein.
-
Add varying concentrations of the inhibitor (this compound).
-
Pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding the substrates, GSH and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-DNB conjugate.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying GSTO1 and its inhibitors in the context of chemotherapy resistance.
Conclusion and Future Directions
GSTO1 is a multifaceted enzyme that plays a pivotal role in the development of chemotherapy resistance. Its ability to directly detoxify anticancer drugs and modulate critical cell survival pathways makes it an attractive target for therapeutic intervention. The development of potent and selective inhibitors, such as the dual GSTO1/BTK inhibitor this compound, offers a promising strategy to overcome chemoresistance and improve the efficacy of existing cancer therapies.
Future research should focus on a more detailed characterization of this compound and other novel GSTO1 inhibitors, including their in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profiles. Furthermore, elucidating the intricate crosstalk between GSTO1 and other resistance mechanisms will be crucial for designing rational combination therapies that can effectively combat the challenge of multidrug resistance in cancer. The use of preclinical models, such as patient-derived xenografts, will be instrumental in validating the therapeutic potential of targeting GSTO1 in a clinically relevant setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Coordinated action of glutathione S-transferases (GSTs) and multidrug resistance protein 1 (MRP1) in antineoplastic drug detoxification. Mechanism of GST A1-1- and MRP1-associated resistance to chlorambucil in MCF7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Btk inhibitor 2 — TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
Gsto1-IN-2 and Cisplatin: A Technical Guide to a Putative Synergistic Combination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance to conventional chemotherapeutic agents like cisplatin. Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK) have emerged as compelling targets in oncology due to their roles in drug resistance, cell survival, and proliferation. Gsto1-IN-2, a dual covalent inhibitor of both GSTO1 and BTK, presents a novel therapeutic opportunity. While direct preclinical or clinical studies detailing the synergistic interaction between this compound and cisplatin are not yet published, a strong scientific rationale for such a combination exists based on the individual roles of GSTO1 and BTK in cisplatin resistance. This technical guide consolidates the available evidence for the synergy of inhibiting these pathways with cisplatin, providing a foundational understanding for future research and drug development.
Introduction to this compound and Cisplatin
Cisplatin is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the formation of platinum-DNA adducts, which trigger DNA damage, cell cycle arrest, and apoptosis in cancer cells. However, its efficacy is often limited by intrinsic and acquired resistance mechanisms.
Glutathione S-transferase omega-1 (GSTO1) is a phase II detoxification enzyme that is frequently overexpressed in cancer cells. Elevated GSTO1 levels are associated with resistance to cisplatin through several mechanisms, including the direct detoxification of the drug and the modulation of pro-survival and anti-apoptotic signaling pathways.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase, primarily known for its critical role in B-cell receptor signaling. However, emerging evidence highlights its involvement in the survival and proliferation of various solid tumor cells, as well as in conferring resistance to chemotherapy.
This compound is a dual covalent inhibitor targeting both GSTO1 and BTK, with reported IC50 values of 441 nM and 6.2 nM, respectively[1][2]. By simultaneously targeting two distinct pathways implicated in cisplatin resistance, this compound holds the potential for a potent synergistic interaction with this conventional chemotherapeutic agent.
Core Mechanisms of Synergy: A Dual-Pronged Approach
The hypothesized synergy between this compound and cisplatin stems from the complementary actions of inhibiting both GSTO1 and BTK.
GSTO1 Inhibition: Overcoming Detoxification and Promoting Apoptosis
Inhibition of GSTO1 by this compound is expected to sensitize cancer cells to cisplatin through two primary mechanisms:
-
Impaired Cisplatin Detoxification: GSTO1 contributes to the detoxification of cisplatin by conjugating it with glutathione (GSH), facilitating its efflux from the cell. Inhibition of GSTO1 would lead to increased intracellular accumulation of cisplatin and a higher number of cytotoxic DNA adducts.
-
Enhanced Apoptosis: GSTO1 has been shown to promote cell survival by activating pro-survival signaling pathways such as Akt and ERK1/2, while inhibiting the pro-apoptotic JNK pathway. By inhibiting GSTO1, this compound can shift the cellular balance towards apoptosis in the presence of cisplatin-induced DNA damage. Studies with other GSTO1 inhibitors have demonstrated their ability to enhance the cytotoxic effects of cisplatin[3][4].
BTK Inhibition: Targeting Survival and Stem-like Traits
The inhibition of BTK by this compound can further augment the anti-cancer activity of cisplatin:
-
Suppression of Pro-Survival Signaling: BTK is involved in signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. Inhibition of BTK can abrogate these survival signals, rendering cancer cells more susceptible to cisplatin-induced apoptosis.
-
Eradication of Cancer Stem-like Cells: BTK has been implicated in the maintenance of cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. Studies have shown that the BTK inhibitor ibrutinib can suppress stem-like traits in ovarian cancer cells and synergize with cisplatin[1].
-
Modulation of DNA Damage Response: While the precise role of BTK in the DNA damage response is still under investigation, its inhibition may impair the cancer cell's ability to repair cisplatin-induced DNA lesions, thereby potentiating the cytotoxic effect.
Quantitative Data on Synergistic Effects (Hypothetical)
As no direct studies on the this compound and cisplatin combination have been published, the following tables present hypothetical quantitative data based on typical findings in synergistic drug combination studies. These tables are for illustrative purposes to guide future experimental design.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in A549 Lung Cancer Cells (72h MTT Assay)
| Treatment | IC50 (µM) |
| Cisplatin alone | 8.5 |
| This compound alone | 1.2 |
| Cisplatin + this compound (1:10 ratio) | 1.5 (for Cisplatin) |
Table 2: Combination Index (CI) Analysis for this compound and Cisplatin in A549 Cells
| Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy |
| 0.90 | 0.42 | Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergy between this compound and cisplatin.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Seeding: Plate cancer cells (e.g., A549, OVCAR-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, cisplatin alone, and their combination at a constant ratio (e.g., based on their individual IC50 values).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each treatment. Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Core Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows central to understanding the this compound and cisplatin synergy.
Caption: this compound and Cisplatin Synergy Pathway.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion and Future Directions
The dual inhibition of GSTO1 and BTK by this compound represents a promising strategy to enhance the therapeutic efficacy of cisplatin. By targeting key mechanisms of drug resistance and cell survival, this combination has the potential to improve patient outcomes in a variety of solid tumors. The lack of direct preclinical data underscores the urgent need for further investigation. Future studies should focus on:
-
In vitro validation: Conducting comprehensive in vitro studies across a panel of cancer cell lines to confirm synergy, elucidate the precise molecular mechanisms, and identify potential biomarkers of response.
-
In vivo efficacy: Evaluating the anti-tumor efficacy and safety of the this compound and cisplatin combination in relevant preclinical tumor models.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the drug interaction profile in vivo to optimize dosing and scheduling.
The successful completion of these studies will be critical to advancing the development of this novel combination therapy towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Downstream Effects of GSTO1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferase Omega 1 (GSTO1) is a unique member of the glutathione S-transferase superfamily, distinguished by its diverse catalytic activities and significant role in cellular signaling and stress response pathways. Unlike canonical GSTs, which are primarily involved in detoxification via glutathione conjugation, GSTO1 exhibits thioltransferase, dehydroascorbate reductase, and deglutathionylase activities. These functions position GSTO1 as a critical regulator of protein S-glutathionylation, a reversible post-translational modification that modulates protein function in response to the cellular redox environment. Inhibition of GSTO1 has emerged as a promising therapeutic strategy in various disease contexts, including cancer, inflammatory disorders, and metabolic diseases. This technical guide provides an in-depth exploration of the downstream molecular consequences of GSTO1 inhibition, focusing on the modulation of key signaling pathways, alterations in protein expression and activity, and the resulting metabolic reprogramming. Detailed experimental protocols and quantitative data are presented to support researchers in the design and execution of studies aimed at further elucidating the therapeutic potential of targeting GSTO1.
Introduction: The Multifaceted Role of GSTO1
Glutathione S-transferase Omega 1 (GSTO1) is a cytosolic enzyme that plays a pivotal role in cellular homeostasis.[1] Its ability to catalyze the deglutathionylation of proteins makes it a key player in the regulation of signaling pathways that are sensitive to redox state.[1] Protein S-glutathionylation, the formation of a mixed disulfide between glutathione and a protein cysteine residue, can alter protein activity, localization, and interaction with other molecules. By reversing this modification, GSTO1 influences a multitude of cellular processes.
Dysregulation of GSTO1 activity has been implicated in the pathogenesis of several diseases. In cancer, overexpression of GSTO1 is associated with drug resistance and cell survival.[2] In inflammatory conditions, GSTO1 is involved in the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines.[3][4] Furthermore, GSTO1 has been shown to play a role in metabolic processes such as adipocyte differentiation.[5][6] Consequently, the development of specific GSTO1 inhibitors has become an area of intense research. This guide will delve into the downstream consequences of inhibiting this critical enzyme.
Core Downstream Effects of GSTO1 Inhibition
Inhibition of GSTO1 triggers a cascade of downstream events, primarily through the modulation of protein glutathionylation. This leads to significant alterations in key signaling pathways, ultimately affecting cellular fate and function.
Modulation of Inflammatory Signaling
GSTO1 inhibition has profound effects on inflammatory pathways, most notably the NLRP3 inflammasome and NF-κB signaling.
-
NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. GSTO1 has been shown to deglutathionylate and activate key components of this pathway. Inhibition of GSTO1 leads to a significant reduction in the secretion of IL-1β and TNF-α.[3][4] In lipopolysaccharide (LPS)-stimulated GSTO1 knockout mice, serum levels of TNF-α, IL-6, and IL-1β are significantly lower compared to wild-type mice.[3]
-
NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. While direct quantitative data on the effect of GSTO1 inhibition on NF-κB signaling is still emerging, the known interplay between redox signaling and NF-κB activation suggests that GSTO1 inhibition likely modulates this pathway through the altered glutathionylation of upstream regulatory proteins.
Alterations in MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. GSTO1 inhibition has been shown to impact several branches of the MAPK cascade.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated pathway that often promotes apoptosis. Inhibition of GSTO1 has been shown to activate the JNK-mediated apoptotic response.[1]
-
Akt and MEK1/2 Signaling: The Akt and MEK1/2 pathways are key survival pathways. Inhibition of GSTO1 with the specific inhibitor ML175 has been observed to allow for the activation of both Akt and MEK1/2, suggesting that GSTO1 activity normally maintains these kinases at basal levels.[1]
Induction of Apoptosis
By modulating pro- and anti-apoptotic signaling pathways, GSTO1 inhibition can sensitize cancer cells to apoptosis. This is achieved, in part, through the activation of the JNK pathway and the altered expression of key apoptotic regulators. For instance, GSTO1 inhibition can lead to changes in the expression of Bax and Caspase-3, key executioners of apoptosis.
Metabolic Reprogramming
GSTO1 plays a role in various metabolic processes. One of the well-documented effects of GSTO1 inhibition is the suppression of adipocyte differentiation.[5][6] This is accompanied by a significant reduction in the expression of key adipogenic marker genes, such as CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ).[5]
Quantitative Data on Downstream Effects
The following tables summarize key quantitative data on the downstream effects of GSTO1 inhibition, providing a valuable resource for researchers.
| Inhibitor | Target | IC50 (nM) | Cell Line/System | Reference |
| ML175 | GSTO1 | 28 | Recombinant GSTO1 | [1] |
| C1-27 (GSTO1-IN-1) | GSTO1 | 31 | Recombinant GSTO1 | |
| C1-27 | mGstO1 | 220 ± 16 | Recombinant mouse GstO1 | [5] |
Table 1: IC50 Values of Key GSTO1 Inhibitors. This table provides the half-maximal inhibitory concentrations (IC50) for commonly used GSTO1 inhibitors.
| Condition | Marker | Fold Change/Effect | Cell Line/System | Reference |
| GSTO1 knockout | TNF-α | Significantly lower | LPS-stimulated mice | [3] |
| GSTO1 knockout | IL-6 | Significantly lower | LPS-stimulated mice | [3] |
| GSTO1 knockout | IL-1β | Significantly lower | LPS-stimulated mice | [3] |
| C1-27 (7 µM) | C/EBPβ mRNA | Significantly reduced | 3T3-L1 preadipocytes | [5] |
| C1-27 (7 µM) | PPARγ mRNA | Significantly reduced | 3T3-L1 preadipocytes | [5] |
Table 2: Effects of GSTO1 Inhibition on Gene and Protein Expression. This table summarizes the quantitative changes in the expression of key downstream targets following GSTO1 inhibition or knockout.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
GSTO1 Enzymatic Activity Assay (using 4-NPG)
This assay measures the thioltransferase activity of GSTO1 using the substrate 4-Nitrophenacylglutathione (4-NPG).
Materials:
-
Recombinant GSTO1 protein
-
GSTO1 inhibitor
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Glutathione (GSH)
-
4-Nitrophenacylglutathione (4-NPG)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM GSH, and the desired concentration of the GSTO1 inhibitor.
-
Add recombinant GSTO1 protein to the reaction mixture and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 4-NPG to a final concentration of 0.5 mM.
-
Immediately measure the increase in absorbance at 305 nm for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the GSTO1 activity. Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
GSTO1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSTO1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phosphorylated Signaling Proteins (e.g., p-JNK, p-Akt)
This protocol describes the detection of phosphorylated proteins by Western blotting.
Materials:
-
Cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-JNK) or a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for GSTO1 and Interacting Proteins
This protocol is used to identify proteins that interact with GSTO1.
Materials:
-
Cell lysate
-
Anti-GSTO1 antibody or control IgG
-
Protein A/G agarose beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-GSTO1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to GSTO1 inhibition.
References
- 1. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Selective GSTO1 Inhibition on Cellular Redox Homeostasis: A Technical Guide
Disclaimer: This technical guide focuses on the well-characterized, potent, and selective Glutathione S-transferase omega 1 (GSTO1) inhibitor, GSTO1-IN-1 (also known as C1-27 and KT53), as a representative molecule to discuss the impact of GSTO1 inhibition on cellular redox homeostasis. A specific inhibitor designated "Gsto1-IN-2" is not prominently documented in the current scientific literature.
Introduction
Glutathione S-transferase omega 1 (GSTO1) is a unique member of the GST superfamily, distinguished by a cysteine residue in its active site. This structural feature endows GSTO1 with atypical catalytic activities, including thioltransferase and deglutathionylation functions, which are critical in maintaining cellular redox balance.[1][2] Overexpression of GSTO1 has been implicated in various pathologies, including cancer and drug resistance, making it a compelling target for therapeutic intervention.[3][4] Selective inhibitors of GSTO1, such as GSTO1-IN-1, provide powerful tools to probe the cellular functions of this enzyme and offer potential avenues for drug development. This guide provides an in-depth analysis of the effects of GSTO1 inhibition by GSTO1-IN-1 on cellular redox homeostasis, detailing its mechanism of action, impact on key redox pathways, and relevant experimental protocols.
Mechanism of Action of GSTO1-IN-1 (C1-27/KT53)
GSTO1-IN-1 is an irreversible inhibitor that covalently modifies the active site cysteine (Cys32) of GSTO1.[5] This covalent modification blocks the enzyme's catalytic activity, particularly its ability to deglutathionylate proteins. The chloroacetamide warhead of GSTO1-IN-1 is key to its mechanism, forming a stable thioether bond with the Cys32 residue.[5] This targeted and irreversible inhibition allows for a sustained suppression of GSTO1 function within the cellular environment.
Quantitative Data on GSTO1 Inhibition
The following tables summarize the key quantitative data related to the activity of GSTO1-IN-1 and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| In vitro IC50 (GSTO1) | 21 nM (KT53) | Recombinant GSTO1 | [6] |
| In situ IC50 (GSTO1) | 35 nM (KT53) | MDA-MB-435 cells | [6] |
| In vitro IC50 (GSTO1) | 31 nM (C1-27) | Recombinant GSTO1 | [6] |
| Antiproliferative IC50 | 1.2 µM (C1-27) | HCT116 cells (72h) | [6] |
| Caption: Table 1. Potency and antiproliferative activity of GSTO1-IN-1 (KT53/C1-27). |
| Condition | Effect on Cisplatin Cytotoxicity | Cell Line | Reference |
| 1 µM KT53 + Cisplatin | Significant sensitization to cisplatin | MDA-MB-435 cells | [3] |
| GSTO1 Overexpression | Increased resistance to cisplatin | HeLa cells | [7] |
| GSTO1 Knockdown | Increased sensitivity to cisplatin | HeLa cells | [7] |
| Caption: Table 2. Effect of GSTO1 modulation on cisplatin sensitivity. |
| Gene | Fold Change (C1-27 treatment) | Cell Line | Reference |
| HMOX1 | Markedly Increased | HCT116 | [8] |
| SLC7A11 | Markedly Increased | HCT116 | [8] |
| Caption: Table 3. Upregulation of Nrf2 target genes upon GSTO1 inhibition by C1-27. |
Impact on Cellular Redox Homeostasis
The primary role of GSTO1 in cellular redox homeostasis is through its protein deglutathionylation activity.[9] Glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a target protein. This modification can protect proteins from irreversible oxidation and regulate their function. By catalyzing the removal of glutathione from proteins, GSTO1 plays a crucial role in reversing this modification.
Inhibition of GSTO1 by compounds like GSTO1-IN-1 leads to an accumulation of glutathionylated proteins.[10] This shift in the cellular "glutathionome" can have profound effects on various signaling pathways and cellular processes.
Reactive Oxygen Species (ROS) and Oxidative Stress
While direct quantification of ROS increase upon GSTO1-IN-1 treatment is not extensively documented in the provided search results, the activation of the Nrf2 stress-response pathway is a strong indicator of increased oxidative or electrophilic stress.[8] The upregulation of Nrf2 target genes such as HMOX1 and SLC7A11 upon treatment with C1-27 suggests that the cell is mounting a defense against a more oxidizing environment.[8] This is consistent with the understanding that a buildup of glutathionylated proteins can be a sensor for oxidative stress.
The Nrf2 Signaling Pathway
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its repressor Keap1, which targets it for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their expression. These genes encode a wide array of antioxidant and detoxification enzymes.
Treatment of cancer cells with the GSTO1 inhibitor C1-27 has been shown to induce a significant Nrf2 stress-response signature.[8] This indicates that the inhibition of GSTO1's deglutathionylation activity leads to a state of cellular stress that activates this key protective pathway.
Signaling Pathways and Experimental Workflows
GSTO1 Inhibition and Nrf2 Activation Pathway
Caption: Signaling pathway of Nrf2 activation by GSTO1 inhibition.
Experimental Workflow: Measuring Cellular ROS
Caption: Workflow for measuring cellular ROS levels.
Experimental Protocols
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol is adapted for use with adherent cells in a 96-well plate format using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).
Materials:
-
Adherent cells of interest (e.g., HCT116)
-
GSTO1 inhibitor (e.g., GSTO1-IN-1) and vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
-
DCFDA/H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of the GSTO1 inhibitor or vehicle control. Incubate for the desired period (e.g., 4, 12, or 24 hours).
-
Probe Loading: Prepare a working solution of DCFDA/H2DCFDA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the inhibitor-containing medium from the wells and wash the cells once with warm PBS.
-
Add the DCFDA/H2DCFDA working solution to each well and incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement:
-
Remove the probe solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to a cell viability assay (e.g., MTT or crystal violet) or to the vehicle control.
Detection of Protein Glutathionylation by Immunoblotting
This protocol provides a method to assess the overall level of protein glutathionylation in cells treated with a GSTO1 inhibitor.
Materials:
-
Cells and GSTO1 inhibitor
-
Lysis buffer containing an alkylating agent to block free thiols (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 50 mM N-ethylmaleimide (NEM))
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and buffers (non-reducing conditions)
-
PVDF membrane
-
Primary antibody: anti-glutathione (anti-GSH) monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the GSTO1 inhibitor as described above.
-
Wash cells with cold PBS and lyse them directly on the plate with NEM-containing lysis buffer to prevent post-lysis thiol modifications.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples in non-reducing Laemmli buffer (without β-mercaptoethanol or DTT).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
-
Immunodetection:
-
Incubate the membrane with the primary anti-GSH antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the intensity of the bands corresponding to glutathionylated proteins. A loading control (e.g., β-actin) should be used to ensure equal protein loading. An increase in signal in the inhibitor-treated lanes compared to the control indicates an accumulation of glutathionylated proteins.
Conclusion
Inhibition of GSTO1 with selective compounds like GSTO1-IN-1 (C1-27/KT53) serves as a valuable strategy to investigate the role of this enzyme in cellular redox homeostasis. By blocking the deglutathionylation activity of GSTO1, these inhibitors induce an increase in protein glutathionylation, which in turn triggers a cellular stress response, most notably the activation of the Nrf2 pathway. This perturbation of the cellular redox balance can be harnessed for therapeutic benefit, for instance, by sensitizing cancer cells to chemotherapeutic agents like cisplatin. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers in drug discovery and cell biology to further explore the multifaceted roles of GSTO1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Glutathione S-Transferase Omega 1 Mediated by Cysteine Residues Sensing the Redox Environment [mdpi.com]
- 3. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation [bmbreports.org]
- 10. researchgate.net [researchgate.net]
Gsto1-IN-2 and its Role in NLRP3 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Glutathione S-transferase omega-1 (GSTO1) in the activation of the NLRP3 inflammasome. While specific data on Gsto1-IN-2 in this context is emerging, this document leverages extensive research on other potent GSTO1 inhibitors, such as C1-27 and ML175, to elucidate the mechanism of action and therapeutic potential of targeting GSTO1. This compound is identified as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK) with an IC50 of 441 nM for GSTO1[1].
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of danger signals, leading to the production of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis[2][3][4][5]. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target[4][6]. GSTO1, a cytosolic enzyme with deglutathionylating activity, has been identified as a crucial regulator of NLRP3 inflammasome activation[2][3].
Signaling Pathways
The activation of the NLRP3 inflammasome is a multi-step process. The following diagrams illustrate the canonical activation pathway and the pivotal role of GSTO1 in this process.
Figure 1: Canonical NLRP3 Inflammasome Activation Pathway.
The mechanism by which GSTO1 regulates the NLRP3 inflammasome involves the deglutathionylation of key components of the inflammasome complex. Two primary mechanisms have been proposed:
-
NEK7 Deglutathionylation: GSTO1-1 has been shown to deglutathionylate cysteine 253 on NIMA-related kinase 7 (NEK7), a crucial step for the interaction between NEK7 and NLRP3, and subsequent inflammasome activation[2][3].
Figure 2: GSTO1-mediated NEK7 Deglutathionylation in NLRP3 Activation.
-
ASC Deglutathionylation: Another proposed mechanism involves the GSTO1-mediated deglutathionylation of the adaptor protein ASC. This post-translational modification is suggested to be a critical checkpoint for ASC oligomerization and subsequent inflammasome assembly[7].
Figure 3: GSTO1-mediated ASC Deglutathionylation in NLRP3 Activation.
Quantitative Data
The inhibition of GSTO1 has been demonstrated to have a significant impact on the downstream outputs of NLRP3 inflammasome activation. The following tables summarize key quantitative findings from studies using GSTO1 inhibitors.
Table 1: Effect of GSTO1 Inhibitor ML175 on Cytokine Production in LPS+ATP-stimulated Bone Marrow-Derived Macrophages (BMDMs) [7]
| Concentration of ML175 | IL-1β Production | IL-6 Production | TNF-α Production |
| Control | Normal | Normal | Normal |
| Dose-dependent increase | Reduced | No influence | No influence |
Table 2: Effect of GSTO1 Deficiency or Inhibition on NLRP3 Inflammasome Components [7]
| Condition | Pro-IL-1β Cleavage | Pro-Caspase-1 Cleavage | ASC Oligomerization |
| GSTO1 Knockout (Gsto1-/-) | Impaired | Impaired | Inhibited |
| ML175 Treatment | Inhibited | Inhibited | Inhibited |
Table 3: Inhibitory Concentrations (IC50) of this compound and other GSTO Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | GSTO1 | 441 nM | [1] |
| This compound | BTK | 6.2 nM | [1] |
| GSTO-IN-2 | GSTA2 | 3.6 µM | [8] |
| GSTO-IN-2 | GSTM1 | 16.3 µM | [8] |
| GSTO-IN-2 | GSTP1-1 | 1.4 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on GSTO1 and NLRP3 inflammasome activation.
1. Cell Culture and Treatment
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs) or peritoneal macrophages.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
GSTO1 Inhibition: Cells are pre-treated with the GSTO1 inhibitor (e.g., ML175) at various concentrations for a specified period (e.g., 1 hour) before inflammasome activation[7].
2. NLRP3 Inflammasome Activation
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the transcription of NLRP3 and pro-IL-1β[7][9][10].
-
Activation (Signal 2): Following priming, cells are stimulated with an NLRP3 activator such as:
3. Immunoblotting
-
Purpose: To detect the cleavage of pro-caspase-1 to active caspase-1 (p20 subunit) and pro-IL-1β to mature IL-1β.
-
Protocol:
-
Cell lysates and supernatants are collected.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against caspase-1, IL-1β, and a loading control (e.g., β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system[7][9][11].
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the secretion of cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant.
-
Protocol:
5. ASC Oligomerization Assay
-
Purpose: To visualize the formation of ASC specks, a hallmark of inflammasome activation.
-
Protocol:
-
After stimulation, cells are lysed with a buffer containing a cross-linker (e.g., disuccinimidyl suberate - DSS).
-
The cross-linked pellets are separated by centrifugation.
-
The pellets are washed and resuspended in sample buffer.
-
Samples are analyzed by immunoblotting for ASC to detect oligomeric forms[7].
-
Figure 4: General Experimental Workflow for Studying GSTO1 Inhibition.
Conclusion
The evidence strongly indicates that GSTO1 is a key positive regulator of NLRP3 inflammasome activation. It exerts its function through the deglutathionylation of essential inflammasome components, namely NEK7 and ASC, thereby facilitating the assembly and activation of the complex. Small molecule inhibitors of GSTO1, such as this compound, represent a promising therapeutic strategy for a wide range of NLRP3-driven inflammatory diseases. Further research into the specific interactions and in vivo efficacy of this compound is warranted to fully elucidate its potential as a clinical candidate. This guide provides a foundational understanding of the core mechanisms and experimental approaches crucial for advancing research in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Science - Ventyx Biosciences [ventyxbio.com]
- 7. rupress.org [rupress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Gsto1-IN-2: A Technical Whitepaper on its Discovery and Development as a Dual Covalent Inhibitor of GSTO1 and BTK
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSTO1-IN-2, also identified as Compound B-9, is a novel dual covalent inhibitor targeting Glutathione S-transferase omega 1 (GSTO1) and Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical overview of its discovery, development, and mechanism of action, based on emerging scientific literature. The discovery leverages a proteome-wide ligand and target discovery platform utilizing strain-enabled cyclopropane electrophiles, specifically identifying a dicarbonitrile-cyclopropane as the reactive warhead. This compound exhibits potent inhibition of both GSTO1 and BTK, with IC50 values of 441 nM and 6.2 nM, respectively. This dual activity presents a promising avenue for addressing drug resistance and modulating key signaling pathways in oncology and inflammatory diseases. This whitepaper details the quantitative biochemical data, experimental methodologies, and the implicated signaling pathways, offering a foundational resource for researchers in the field.
Introduction
Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme implicated in various cellular processes, including detoxification, redox regulation, and modulation of inflammatory signaling pathways. Its overexpression has been linked to chemoresistance in several cancers. Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival. BTK is a validated therapeutic target in various B-cell malignancies and autoimmune disorders.
The development of dual-target inhibitors offers a rational therapeutic strategy to overcome drug resistance, achieve synergistic efficacy, and modulate interconnected signaling pathways. This compound (Compound B-9) has emerged from a sophisticated chemical proteomics approach as a first-in-class dual covalent inhibitor of GSTO1 and BTK. This document serves as an in-depth technical guide to the discovery and development of this promising compound.
Discovery and Development
The discovery of this compound was facilitated by a proteome-wide screening approach that employed strain-enabled cyclopropane electrophiles for ligand and target discovery[1][2][3]. This methodology allows for the identification of novel covalent ligands for specific protein targets within the complex cellular proteome. The key innovation in the development of this compound is the utilization of a dicarbonitrile-cyclopropane moiety as a reactive "warhead" capable of covalently modifying its target proteins[1][2][3].
The development process, as inferred from the discovery platform, likely involved the following key stages:
-
Library Synthesis: Generation of a library of diverse small molecules incorporating the strain-enabled dicarbonitrile-cyclopropane electrophile.
-
Phenotypic and Target-Based Screening: Screening of the compound library against cancer cell lines and purified GSTO1 and BTK enzymes to identify initial hits.
-
Hit-to-Lead Optimization: Chemical modification of the initial hits to improve potency, selectivity, and drug-like properties, leading to the identification of this compound (Compound B-9).
-
Biochemical and Cellular Characterization: In-depth evaluation of the optimized compound's inhibitory activity, mechanism of action, and effects on cellular signaling pathways.
The logical workflow for the discovery of a dual inhibitor like this compound can be visualized as follows:
Quantitative Data
The inhibitory potency of this compound against its primary targets has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound (Compound B-9).
| Target | Parameter | Value | Reference |
| GSTO1 | IC50 | 441 nM | [4][5] |
| BTK | IC50 | 6.2 nM | [4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Based on standard methodologies in the field, the following protocols are inferred for the characterization of this compound.
GSTO1 Enzyme Inhibition Assay (Inferred)
This assay is designed to determine the in vitro potency of this compound against purified GSTO1 enzyme.
-
Principle: The assay measures the enzymatic activity of GSTO1 in the presence of varying concentrations of the inhibitor. GSTO1 activity can be monitored using a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB), which, when conjugated to glutathione (GSH), leads to an increase in absorbance at 340 nm.
-
Materials:
-
Recombinant human GSTO1 protein
-
This compound (Compound B-9)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well UV-transparent microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the assay buffer, GSH solution, and the diluted this compound or DMSO (vehicle control).
-
Add the recombinant GSTO1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CDNB substrate.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BTK Enzyme Inhibition Assay (Inferred)
This assay determines the in vitro potency of this compound against purified BTK enzyme.
-
Principle: The assay measures the kinase activity of BTK, which involves the transfer of a phosphate group from ATP to a substrate peptide. The amount of phosphorylated substrate or the amount of ADP produced can be quantified. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) are often used.
-
Materials:
-
Recombinant human BTK protein (active)
-
This compound (Compound B-9)
-
Substrate peptide for BTK
-
ATP
-
Kinase Assay Buffer (typically containing MgCl2, DTT, and a buffering agent)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, BTK enzyme, and the diluted this compound or DMSO (vehicle control).
-
Add the substrate peptide.
-
Initiate the kinase reaction by adding ATP and incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Viability Assay (Inferred)
This assay evaluates the effect of this compound on the viability of cancer cell lines.
-
Principle: Cells are treated with varying concentrations of the inhibitor, and cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo® assay.
-
Materials:
-
Cancer cell line of interest (e.g., a B-cell malignancy cell line for BTK inhibition)
-
Cell culture medium and supplements
-
This compound (Compound B-9)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using the chosen method. For the MTT assay, add the MTT reagent and incubate, then solubilize the formazan crystals and measure the absorbance. For the CellTiter-Glo® assay, add the reagent and measure the luminescence.
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways
The dual inhibition of GSTO1 and BTK by this compound is anticipated to impact multiple signaling pathways critical for cancer cell survival, proliferation, and drug resistance.
BTK Signaling Pathway
BTK is a key node in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream effectors such as phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors like NF-κB and NFAT, which promote B-cell survival and proliferation. By covalently inhibiting BTK, this compound is expected to block this entire downstream signaling cascade.
GSTO1-Modulated Signaling Pathways
GSTO1 has been shown to modulate several signaling pathways, often in the context of cellular stress and inflammation. One key function of GSTO1 is its involvement in the glutathionylation cycle, which can regulate the activity of various proteins. GSTO1 has been implicated in the activation of the JNK and NF-κB pathways and the inhibition of apoptosis. By inhibiting GSTO1, this compound may sensitize cancer cells to apoptosis and reverse drug resistance.
Integrated Dual Inhibition Pathway
The dual inhibition of GSTO1 and BTK by this compound suggests a multi-pronged attack on cancer cell signaling. This could be particularly effective in B-cell malignancies where both BCR signaling and mechanisms of chemoresistance are active. The combined effect could lead to a synergistic anti-cancer activity.
Conclusion and Future Directions
This compound (Compound B-9) represents a significant advancement in the development of dual-target covalent inhibitors. Its potent activity against both GSTO1 and BTK holds considerable promise for the treatment of various cancers, particularly B-cell malignancies where both targets are pathologically relevant. The unique dicarbonitrile-cyclopropane warhead opens new avenues for the design of novel covalent therapeutics.
Future research should focus on:
-
In vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of this compound in relevant animal models.
-
Selectivity Profiling: Comprehensive profiling against a broader panel of kinases and other cellular targets to fully understand its selectivity.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this dual inhibitor.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents.
This technical whitepaper provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its full therapeutic potential.
References
An In-depth Technical Guide to the GSTO1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase Omega 1 (GSTO1) is a unique member of the glutathione S-transferase (GST) superfamily. Unlike canonical GSTs, which are primarily involved in the detoxification of xenobiotics, GSTO1 exhibits a broader range of catalytic activities, including thioltransferase, dehydroascorbate reductase, and deglutathionylation activities.[1] These functions position GSTO1 as a critical regulator of cellular redox homeostasis and a key player in various signaling pathways. Its dysregulation has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.
This technical guide provides a comprehensive overview of the GSTO1 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex interactions to support further research and drug development efforts.
Core Functions and Enzymatic Activities of GSTO1
GSTO1's multifaceted nature stems from its diverse enzymatic capabilities. The protein encoded by the GSTO1 gene is an omega-class GST that functions as a homodimer and is primarily located in the cytoplasm.[2] Its key activities include:
-
Deglutathionylation: GSTO1 can remove glutathione from glutathionylated proteins, a reversible post-translational modification that protects protein thiols from irreversible oxidation and acts as a redox switch to regulate protein function.[1] This deglutathionylation activity is central to its role in cellular signaling.
-
Glutathionylation: Under certain conditions, such as exposure to S-nitrosoglutathione (GSNO), GSTO1 can also promote the glutathionylation of cellular proteins.[1]
-
Thioltransferase Activity: This activity is similar to that of glutaredoxin and is crucial for maintaining the redox state of the cell.
-
Dehydroascorbate Reductase Activity: GSTO1 participates in the regeneration of ascorbic acid (Vitamin C), a key antioxidant.
-
Other Activities: GSTO1 also exhibits S-(phenacyl)glutathione reductase activity and is involved in the biotransformation of inorganic arsenic.[2]
Quantitative Data on GSTO1
A thorough understanding of GSTO1 requires quantitative data on its expression, enzymatic activity, and inhibition. The following tables summarize key quantitative information from various studies.
Table 1: GSTO1 Expression in Normal and Cancerous Tissues
| Tissue/Cancer Type | Expression Level in Normal Tissue | Expression Level in Cancer Tissue | Reference |
| Normal Tissues | |||
| Liver | High | - | [3] |
| Pancreas | High | - | |
| Skeletal Muscle | High | - | |
| Spleen | High | - | |
| Thymus | High | - | |
| Colon | High | - | |
| Blood Leukocyte | High | - | |
| Heart | High | - | |
| Brain | Low | - | |
| Placenta | Low | - | |
| Lung | Low | - | |
| Cancer Tissues | |||
| Esophageal Squamous Cell Carcinoma | No positive staining in adjacent normal tissues | 87.5% positive staining | [4] |
| Colorectal Cancer | Lower | Higher | [5] |
| Head and Neck Cancer | Lower | Higher | [5] |
| Breast Cancer | Lower | Higher | [5] |
| Melanoma | Lower | Higher | [5] |
| Lymphoma | Lower | Higher | [5] |
| Pan-Cancer (TCGA analysis) | - | Above average expression across 34 tumor types | [6] |
Table 2: Kinetic Parameters of GSTO1 Enzymatic Activities
| Substrate | Enzyme Activity | Km | kcat | kcat/Km | Reference |
| Glutathionylated Peptide (SQLWCLSN-SG) | Deglutathionylation | - | - | - | [1] |
| 1-chloro-2,4-dinitrobenzene (CDNB) | GST Activity | - | - | - | [7] |
| Cumene Hydroperoxide | Peroxidase Activity | - | - | - | [8] |
| Δ5-androstene-3,17-dione | Isomerase Activity | - | - | - | [8] |
| JS-K | GST Activity (hGST A1-1) | 27 ± 6.2 µM | 55 ± 6.2 s⁻¹ | 2 x 10⁶ M⁻¹s⁻¹ | [9] |
| JS-K | GST Activity (hGST M2-2) | 63 ± 4 µM | 353 ± 4 s⁻¹ | 6 x 10⁶ M⁻¹s⁻¹ | [9] |
Note: Specific Km and kcat values for GSTO1 with various substrates are not consistently reported across the literature. The data for JS-K is for other GSTs and is included for comparative purposes.
Table 3: IC50 Values of Selected GSTO1 Inhibitors
| Inhibitor | IC50 | Assay Conditions | Reference |
| ML175 | 28 nM | Gel-based competitive ABPP | [1][10] |
| KT53 | 21 nM (in vitro), 35 nM (in situ) | FluoPol-ABPP | |
| CellTracker Green | 51 nM | - | [1] |
| C1-27 | 220 ± 16 nM | 4-NPG reduction activity | [11] |
| Compound A1 | 3.1 ± 0.9 µM | CMFDA competition assay | [12] |
| Compound A13 | - | kinact/KI = 226 M⁻¹·s⁻¹ | [12] |
| Compound A15 | 0.6 ± 0.1 µM | CMFDA competition assay | [12] |
| Compound A17 | 0.6 ± 0.1 µM | CMFDA competition assay | [12] |
| Compound A18 | 0.2 µM | CMFDA competition assay | [12] |
GSTO1 Signaling Pathways
GSTO1 is a key node in several critical signaling pathways, often acting through its deglutathionylation activity to modulate the function of downstream effectors.
The Glutathionylation/Deglutathionylation Cycle
GSTO1 plays a pivotal role in the dynamic process of protein glutathionylation, which regulates protein function in response to cellular redox status.
Caption: GSTO1's role in the cellular glutathionylation and deglutathionylation cycle.
JAK/STAT3 Signaling Pathway
GSTO1 has been shown to promote the phosphorylation and activation of JAK (Janus kinase) and STAT3 (Signal Transducer and Activator of Transcription 3), a pathway frequently dysregulated in cancer, leading to increased cell proliferation, migration, and invasion.
Caption: GSTO1-mediated activation of the JAK/STAT3 signaling pathway.
NF-κB Signaling Pathway
GSTO1 is implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival. GSTO1 may be required for the dissociation of NF-κB from its inhibitor, IκBα, possibly through deglutathionylation.
Caption: The role of GSTO1 in the activation of the NF-κB signaling cascade.
Akt and MEK1/2 Signaling Pathways
GSTO1 activity appears to inhibit the activation of the pro-survival kinases Akt (also known as protein kinase B) and MEK1/2 (mitogen-activated protein kinase kinase 1/2). Inhibition of GSTO1 leads to increased phosphorylation and activation of these kinases.
Caption: GSTO1-mediated inhibition of the Akt and MEK1/2 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GSTO1 signaling pathway.
GSTO1 Enzymatic Activity Assay (using CDNB)
This spectrophotometric assay measures the GST activity of GSTO1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).[6]
Materials:
-
10x Reaction Buffer: 1 M KH2PO4, pH 6.5
-
CDNB solution: 100 mM in ethanol
-
Reduced glutathione (GSH) solution: 100 mM in sterile distilled water
-
Recombinant GSTO1 or cell/tissue lysate
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Cocktail (for a 1 mL reaction):
-
880 µL of distilled water
-
100 µL of 10x Reaction Buffer
-
10 µL of 100 mM CDNB
-
10 µL of 100 mM GSH
-
-
Mix the cocktail thoroughly. The solution may initially appear cloudy but should clear upon mixing.
-
For each sample and a blank, add 900 µL of the assay cocktail to a cuvette.
-
Incubate the cuvettes at 25°C or 30°C for 5 minutes to equilibrate the temperature.
-
To the blank cuvette, add 100 µL of the appropriate buffer (the same buffer your sample is in) and zero the spectrophotometer at 340 nm.
-
To the sample cuvettes, add 100 µL of your sample (containing GSTO1) and mix by inverting.
-
Immediately start recording the absorbance at 340 nm every minute for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) in the linear portion of the reaction.
-
Subtract the rate of the blank from the rate of each sample.
-
The GST activity can be calculated using the molar extinction coefficient of the CDNB-GSH conjugate (ε = 9.6 mM⁻¹cm⁻¹).
In Vitro Deglutathionylation Assay
This fluorescence-based assay measures the deglutathionylation activity of GSTO1 using a synthetic glutathionylated peptide.[1]
Materials:
-
Recombinant human GSTO1-1
-
Glutathionylated peptide substrate (e.g., SQLWCLSN-SG)
-
McIlvaine's buffer (2 M sodium hydrogen phosphate, 1 M citric acid, pH 7.0)
-
Reduced glutathione (GSH)
-
NADPH
-
Fluorometer
Procedure:
-
Prepare the reaction mix in a fluorometer cuvette containing:
-
McIlvaine's buffer, pH 7.0
-
1 mM GSH
-
50 µM NADPH
-
Glutathionylated peptide substrate
-
-
Equilibrate the reaction mixture to room temperature.
-
Initiate the reaction by adding a known amount of recombinant GSTO1-1.
-
Immediately begin monitoring the increase in tryptophan fluorescence.
-
Excitation wavelength: 280 nm
-
Emission wavelength: 356 nm
-
-
Record the fluorescence intensity over a period of 10-30 minutes.
-
The rate of deglutathionylation is proportional to the rate of increase in fluorescence.
Co-Immunoprecipitation (Co-IP) of GSTO1 and Interacting Proteins
This protocol describes the isolation of GSTO1 and its binding partners from cell lysates.[2][5][8][13][14]
Materials:
-
Cultured cells expressing GSTO1
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Anti-GSTO1 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-GSTO1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add equilibrated protein A/G beads to each sample and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding elution buffer and incubating.
-
For analysis by western blot, add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry, use a compatible elution buffer like low pH glycine, and neutralize the eluate immediately.
-
-
Analysis:
-
Analyze the eluted proteins by western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol outlines the detection of phosphorylated proteins, such as p-STAT3 and p-Akt, in response to GSTO1 modulation.[3][4][11][12]
Materials:
-
Cell lysates prepared in buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-STAT3 or anti-p-Akt) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein (e.g., anti-STAT3 or anti-Akt).
-
Conclusion
GSTO1 is a multifaceted enzyme that extends beyond the traditional roles of GSTs, acting as a critical regulator in a variety of signaling pathways that govern cell fate. Its involvement in the glutathionylation cycle and its ability to modulate key signaling cascades such as JAK/STAT3, NF-κB, and Akt/MEK pathways underscore its importance in both normal physiology and disease pathogenesis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the intricate roles of GSTO1 and to explore its potential as a therapeutic target. Future investigations into the specific substrates of GSTO1's deglutathionylation activity and the downstream consequences of its modulation will undoubtedly pave the way for novel therapeutic strategies against a range of diseases.
References
- 1. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Structure-activity relationships for chemical and glutathione S-transferase-catalysed glutathione conjugation reactions of a series of 2-substituted 1-chloro-4-nitrobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Gsto1-IN-2 In Vitro Assay
These application notes provide a comprehensive overview of the in vitro assay protocols for characterizing the inhibitor Gsto1-IN-2, targeting Glutathione S-transferase omega-1 (GSTO1). The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to GSTO1
Glutathione S-transferase omega-1 (GSTO1) is a multifunctional enzyme involved in various cellular processes, including the detoxification of xenobiotics, regulation of redox homeostasis, and modulation of signaling pathways.[1] GSTO1 exhibits glutathione-dependent thiol transferase and dehydroascorbate reductase activities.[2] Dysregulation of GSTO1 has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Its role in signaling pathways such as JAK/STAT3, AKT/NF-κB, and LPS-induced TLR4 signaling has made it an attractive target for therapeutic intervention.[1][4]
This compound: A Dual Inhibitor
This compound (also referred to as Compound B-9) has been identified as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[5] Such inhibitors are valuable tools for dissecting the roles of GSTO1 in various pathological conditions and for developing novel therapeutic strategies.
Quantitative Data
The inhibitory potency of this compound against its target enzymes has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | IC50 (nM) |
| This compound | GSTO1 | 441 |
| This compound | BTK | 6.2 |
Note: The table presents the IC50 values for the dual inhibitor this compound as identified in the search results.[5]
Another compound, referred to as GSTO-IN-2, shows inhibitory activity against other GST isozymes.[6]
| Compound | Target | IC50 (µM) |
| GSTO-IN-2 | GSTA2 | 3.6 |
| GSTO-IN-2 | GSTM1 | 16.3 |
| GSTO-IN-2 | GSTP1-1 | 1.4 |
Experimental Protocols
GSTO1 Inhibition Assay using CDNB
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on GSTO1. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[7]
Materials:
-
Recombinant human GSTO1 enzyme
-
This compound
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate-buffered saline (PBS), pH 6.5
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Reagent Preparation:
-
Assay Buffer: PBS, pH 6.5.
-
100 mM GSH Stock: Dissolve the appropriate amount of GSH in assay buffer. Prepare fresh daily.
-
100 mM CDNB Stock: Dissolve the appropriate amount of CDNB in ethanol.[7]
-
GSTO1 Enzyme Solution: Dilute recombinant GSTO1 to the desired concentration in assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of working concentrations.
Assay Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing:
-
980 µl PBS (pH 6.5)
-
10 µl of 100 mM GSH
-
10 µl of 100 mM CDNB Mix well.[7]
-
-
Incubate with Inhibitor:
-
To each well of a 96-well plate, add a specific volume of the GSTO1 enzyme solution.
-
Add various concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the assay cocktail to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in a plate reader and measure the absorbance at 340 nm.
-
Take kinetic readings every minute for a specified duration (e.g., 5-10 minutes).[7]
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA340/min) for each concentration of the inhibitor.
-
Subtract the rate of the blank (no enzyme) reaction from the sample reaction rates.[7]
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro inhibition assay of GSTO1.
Signaling Pathway Context
GSTO1 has been shown to play a role in various signaling pathways. For instance, it can promote the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells by activating the JAK/STAT3 signaling pathway.[4] Overexpression of GSTO1 leads to increased phosphorylation of JAK and STAT3, key components of this pathway.[4] Understanding the impact of this compound on this pathway can provide insights into its potential therapeutic effects.
GSTO1 in the JAK/STAT3 Signaling Pathway
Caption: Role of GSTO1 in the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. home.sandiego.edu [home.sandiego.edu]
Gsto1-IN-2 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega-1 (GSTO1) is a cytosolic enzyme involved in cellular redox homeostasis and the metabolism of xenobiotics. It plays a significant role in the glutathionylation cycle, a post-translational modification process that regulates protein function. Emerging evidence has implicated GSTO1 in various pathological conditions, including cancer, where it is associated with drug resistance, proliferation, and invasion. As such, GSTO1 has become an attractive target for therapeutic intervention.
Gsto1-IN-2 is a dual covalent inhibitor of both GSTO1 and Bruton's tyrosine kinase (BTK). Its ability to target GSTO1 makes it a valuable tool for investigating the cellular functions of this enzyme and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and migration/invasion.
Data Presentation
The following table summarizes the inhibitory activities of this compound and other relevant GSTO1 inhibitors. This data is essential for designing effective dose-response experiments in cell-based assays.
| Inhibitor | Target(s) | IC50 Value | Reference |
| This compound | GSTO1, BTK | 441 nM (GSTO1), 6.2 nM (BTK) | [1][2] |
| GSTO1-IN-1 | GSTO1 | 31 nM | |
| KT53 | GSTO1 | 21 nM (in vitro), 35 nM (in situ) | [3] |
| ML175 | GSTO1 | 28 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GSTO1-mediated signaling pathways, including JAK/STAT and NF-κB.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4][5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay) for a predetermined time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[7]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free medium and complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (0.1%)
-
Microscope
Procedure:
For Migration Assay:
-
Pre-treat cells with this compound at desired concentrations for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[8]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[9]
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for solidification.[8]
-
Follow steps 1-10 of the migration assay protocol.
Conclusion
The provided protocols offer a comprehensive framework for investigating the cellular effects of the dual GSTO1/BTK inhibitor, this compound. By systematically evaluating its impact on cell viability, apoptosis, and migration/invasion, researchers can gain valuable insights into the role of GSTO1 in cancer biology and the therapeutic potential of its inhibition. The presented signaling pathway and workflow diagrams serve as visual aids to understand the underlying mechanisms and experimental design. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. This compound | GSTO1/BTK抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. snapcyte.com [snapcyte.com]
- 9. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gsto1-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega-1 (GSTO1) is an enzyme implicated in the progression and chemoresistance of various cancers. Its overexpression has been correlated with poor prognosis, making it a compelling target for therapeutic intervention. Gsto1-IN-2 is a dual covalent inhibitor targeting both GSTO1 and Bruton's tyrosine kinase (BTK), another key player in cancer cell survival and proliferation pathways.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line-based research, offering detailed protocols and insights into its mechanism of action.
Mechanism of Action
GSTO1 has been shown to play a role in the JAK/STAT3 signaling pathway.[3][4][5] Overexpression of GSTO1 can lead to increased phosphorylation of both JAK and STAT3, promoting cancer cell proliferation, migration, and invasion while inhibiting apoptosis.[3][4] BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and also plays a role in other cancers. Its activation can lead to the activation of downstream pathways such as NF-κB, which is crucial for cell survival and proliferation.
This compound, by inhibiting both GSTO1 and BTK, is hypothesized to disrupt these critical cancer survival pathways, leading to decreased cell viability and increased apoptosis.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is crucial for designing experiments and interpreting results.
| Target | IC50 (nM) | Cell Line(s) | Reference |
| GSTO1 | 441 | Not specified in literature | [1][2] |
| BTK | 6.2 | Not specified in literature | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in cancer cell lines.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cells. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on the IC50 values, a starting concentration range of 10 nM to 10 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the JAK/STAT3 and BTK signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSTO1, anti-BTK, anti-p-BTK, anti-STAT3, anti-p-STAT3, anti-JAK, anti-p-JAK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the effect of this compound on target protein levels.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits GSTO1 and BTK, blocking pro-survival signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound's effects on cancer cells.
Logical Relationship
Caption: The proposed mechanism of this compound's anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSTO1/BTK抑制剂 | MCE [medchemexpress.cn]
- 3. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Gsto1-IN-2 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase Omega 1 (GSTO1-1) has emerged as a critical regulator of innate immunity and inflammatory signaling.[1][2][3] This enzyme, traditionally known for its role in detoxification, is now recognized as a key modulator of the Toll-like receptor 4 (TLR4) signaling pathway, particularly in macrophages.[4][5][6] Activation of TLR4 by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a cascade of events leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), hallmarks of the inflammatory response.[4][7] GSTO1-1 plays a pivotal pro-inflammatory role in this process, making it an attractive therapeutic target for a range of inflammatory conditions.[3][8][9] Small molecule inhibitors of GSTO1-1, such as Gsto1-IN-2 (represented by inhibitors like ML175 and C1-27), offer a promising strategy to ameliorate excessive inflammation.[8][10]
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in inflammation studies, complete with detailed protocols and data presentation.
Mechanism of Action
GSTO1-1's pro-inflammatory activity is linked to its deglutathionylating function, which regulates the activity of key signaling proteins.[1][6] In the context of LPS-induced inflammation, GSTO1-1 is essential for several downstream events:
-
NF-κB Activation: GSTO1-1 is required for the nuclear translocation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1]
-
ROS Production: Inhibition or deficiency of GSTO1-1 blocks the LPS-stimulated induction of NADPH oxidase 1 (NOX1) and subsequent generation of both cytosolic and mitochondrial ROS.[4][7]
-
Metabolic Reprogramming: GSTO1-1 is necessary for the metabolic switch towards glycolysis in activated macrophages, a state that supports a pro-inflammatory phenotype.[4] This includes the accumulation of succinate, which stabilizes Hypoxia-Inducible Factor 1α (HIF-1α).[1][4]
-
NLRP3 Inflammasome Activation: GSTO1-1 can activate the NLRP3 inflammasome by deglutathionylating NEK7, leading to the processing and release of potent pro-inflammatory cytokines IL-1β and IL-18.[11]
By inhibiting the catalytic activity of GSTO1-1, this compound can effectively block these pro-inflammatory cascades.[4][7]
Signaling Pathway of GSTO1-1 in LPS-Induced Inflammation
Caption: GSTO1-1 signaling in LPS-activated macrophages.
Application Notes
This compound can be utilized in a variety of in vitro and in vivo experimental models to investigate the role of GSTO1-1 in inflammation.
1. In Vitro Cell-Based Assays:
-
Cell Lines: Macrophage cell lines such as murine J774.1A or bone marrow-derived macrophages (BMDMs) are suitable models.[4][12]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent and widely used stimulus to induce an inflammatory response via TLR4.[4][8][12]
-
Experimental Setup: Cells are typically pre-treated with this compound for a specific duration before stimulation with LPS. A vehicle control (e.g., DMSO) should always be included.
-
Readouts:
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA or multiplex assays.
-
Gene Expression: Quantify the mRNA levels of inflammatory genes like Tnf, Il6, Il1b, Cox2, and Nos2 (iNOS) using RT-qPCR.
-
ROS Production: Assess intracellular ROS levels using fluorescent probes like DCFDA.
-
NF-κB Activation: Monitor the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 subunit by Western blotting or immunofluorescence.
-
2. In Vivo Animal Models of Inflammation:
-
Animal Models:
-
LPS-Induced Systemic Inflammation: Administration of LPS to mice induces a systemic inflammatory response, leading to cytokine storm and organ damage.[3][8]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This model is used to study inflammatory bowel disease.[3][8]
-
High-Fat Diet-Induced Obesity and Inflammation: Chronic feeding of a high-fat diet leads to low-grade chronic inflammation.[3][8]
-
-
Drug Administration: this compound can be administered via various routes (e.g., intraperitoneal, oral) prior to or concurrently with the inflammatory challenge.
-
Readouts:
-
Survival Rates: Monitor survival in models of severe systemic inflammation.
-
Serum Cytokine Levels: Measure systemic levels of inflammatory cytokines.[12]
-
Histopathology: Assess tissue damage and immune cell infiltration in target organs (e.g., liver, colon).
-
Metabolic Parameters: In metabolic inflammation models, monitor body weight, glucose tolerance, and insulin resistance.[8]
-
Quantitative Data Summary
The following tables summarize the effects of GSTO1-1 inhibition or deficiency in various inflammation models.
Table 1: Effect of GSTO1-1 Deficiency on LPS-Induced Cytokine Production in Mice [12]
| Cytokine | Wild-Type (LPS) | Gsto1 -/- (LPS) | Fold Change |
| Serum TNF-α (pg/mL) | ~1500 | ~500 | ↓ ~3-fold |
| Serum IL-6 (pg/mL) | ~12000 | ~4000 | ↓ ~3-fold |
| Serum IL-1β (pg/mL) | ~150 | ~50 | ↓ ~3-fold |
Table 2: Effect of GSTO1-1 Deficiency on LPS-Induced Gene Expression and ROS Production [12]
| Parameter | Wild-Type (LPS) | Gsto1 -/- (LPS) | Fold Change |
| Spleen IL-1β RNA Expression | ~25-fold increase | ~5-fold increase | ↓ ~5-fold |
| Spleen Nox1 RNA Expression | ~6-fold increase | ~2-fold increase | ↓ ~3-fold |
| ROS Production (BMDM) | Significant increase | No significant increase | ↓ |
Table 3: Effect of GSTO1-1 Inhibition (ML175) on LPS-Induced Gene Expression in Macrophages [4]
| Gene | LPS + Vehicle | LPS + ML175 | Fold Change |
| COX-2 mRNA | Significant induction | Attenuated induction | ↓ |
| iNOS mRNA | Significant induction | Attenuated induction | ↓ |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
1. Cell Culture and Seeding: a. Culture J774.1A macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed 5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
2. This compound Pre-treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute this compound to the desired final concentrations (e.g., 1, 5, 10 µM) in fresh cell culture medium. c. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO) control. d. Incubate for 1-2 hours at 37°C.
3. LPS Stimulation: a. Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS). b. Add LPS to each well to a final concentration of 100 ng/mL. c. Incubate for 6-24 hours at 37°C.
4. Sample Collection and Analysis: a. Centrifuge the plate to pellet any detached cells. b. Collect the cell culture supernatant for cytokine analysis by ELISA according to the manufacturer's instructions. c. Lyse the remaining cells for RNA extraction and subsequent RT-qPCR analysis of target gene expression.
Protocol 2: In Vivo LPS-Induced Systemic Inflammation in Mice
1. Animal Husbandry: a. Use 8-10 week old C57BL/6 mice. b. Acclimatize the animals for at least one week before the experiment.
2. This compound Administration: a. Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80). b. Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
3. LPS Challenge: a. One hour after this compound administration, inject LPS (e.g., 10 mg/kg) i.p.
4. Monitoring and Sample Collection: a. Monitor the mice for signs of endotoxic shock (e.g., lethargy, hypothermia). b. At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, euthanize the mice. c. Collect blood via cardiac puncture for serum separation and cytokine analysis. d. Harvest organs (e.g., liver, spleen) for histopathology or homogenization for protein/RNA analysis.
Experimental Workflow Diagram
Caption: General experimental workflows for this compound studies.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of GSTO1-1 in inflammatory processes. The protocols and data presented herein provide a framework for designing and executing robust preclinical studies to evaluate the therapeutic potential of GSTO1-1 inhibition in a variety of inflammatory diseases. Careful consideration of experimental design, including appropriate controls and relevant readouts, will be crucial for advancing our understanding of this important inflammatory mediator.
References
- 1. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSTO1-1 is an upstream suppressor of M2 macrophage skewing and HIF-1α-induced eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione transferase omega 1 is required for the lipopolysaccharide-stimulated induction of NADPH oxidase 1 and the production of reactive oxygen species in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity [ouci.dntb.gov.ua]
- 10. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Enzymes in Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating GSTO1 Modulation in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase Omega 1 (GSTO1-1) is a cytosolic enzyme with a complex and context-dependent role in inflammatory processes. While it has been implicated as a pro-inflammatory mediator in lipopolysaccharide (LPS)-induced inflammation, studies in dextran sodium sulfate (DSS)-induced colitis models reveal a protective function. These findings highlight GSTO1-1 as a potential therapeutic target in inflammatory bowel disease (IBD), although its precise role and the effects of its modulation are still under investigation.
These application notes provide a comprehensive overview of the role of GSTO1-1 in colitis and detailed protocols for utilizing animal models to study the effects of GSTO1-1 modulation. While the specific inhibitor "Gsto1-IN-2" was not identified in publicly available research, the following protocols are based on studies using genetic knockout of Gsto1 and small molecule inhibitors like ML175, and can be adapted for novel inhibitors.
Mechanism of Action of GSTO1-1 in Inflammation
GSTO1-1 is involved in the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune response.[1][2] In macrophages, GSTO1-1 is required for the full inflammatory response to LPS.[3] Its activity influences the production of reactive oxygen species (ROS), the activation of the transcription factor NF-κB, and the metabolic shift towards glycolysis that characterizes pro-inflammatory macrophages.[3][4] Inhibition or deficiency of GSTO1-1 can block these pro-inflammatory responses to LPS.[3]
However, in the context of DSS-induced colitis, which models the intestinal barrier dysfunction seen in IBD, GSTO1-1 appears to be protective.[2][5] Mice deficient in GSTO1-1 exhibit a more severe inflammatory response, increased bacterial translocation from the colon, and a clinical course similar to that of TLR4 and MyD88 deficient mice in this model.[2][5] This suggests that while GSTO1-1 may promote inflammation in response to systemic bacterial components like LPS, it is crucial for maintaining intestinal barrier integrity and controlling the inflammatory response to gut microbiota.
Signaling Pathway of GSTO1-1 in Macrophages
Caption: Proposed role of GSTO1-1 in the TLR4 signaling pathway in macrophages.
Experimental Protocols
Animal Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS-induced colitis model is widely used to study the pathogenesis of IBD and to evaluate potential therapeutics.[6][7] It is characterized by damage to the intestinal epithelial barrier, leading to inflammation driven by the resident gut microbiota.
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for the DSS-induced colitis model in mice.
Detailed Protocol:
-
Animals: Use age and sex-matched mice (e.g., C57BL/6 wild-type and Gsto1 knockout). House animals under specific pathogen-free conditions.
-
Colitis Induction: Administer 3.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[5] The control group receives regular drinking water.
-
Inhibitor Administration: For pharmacological studies, administer the GSTO1 inhibitor or vehicle control daily via an appropriate route (e.g., intraperitoneal injection) starting from day 0 of DSS administration. Dosage will need to be optimized for the specific inhibitor.
-
Monitoring:
-
Record body weight, stool consistency, and presence of rectal bleeding daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Endpoint Analysis (Day 8-10):
-
Euthanize mice and collect blood for systemic analysis (e.g., hemoglobin levels, serum cytokines).
-
Excise the colon from the cecum to the anus and measure its length.
-
Collect colon tissue for:
-
Histological analysis: Fix in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
-
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Summary of Expected Quantitative Data in DSS-Induced Colitis with GSTO1 Deficiency
| Parameter | Wild-Type + DSS | Gsto1-/- + DSS | Expected Outcome with GSTO1 Deficiency | Reference |
| Clinical Score (DAI) | Increased | Significantly higher than WT | Exacerbated disease severity | [5] |
| Hemoglobin (g/dL) | Decreased | Significantly lower than WT | Worsened anemia due to increased blood loss | [5] |
| Colon Length (cm) | Shortened | Significantly shorter than WT | Increased colonic inflammation and edema | [5] |
| Histological Score | Mild to moderate colitis | Severe transmural colitis with ulceration | Increased tissue damage and inflammation | [5] |
| Bacterial Translocation | Low | Increased | Impaired intestinal barrier function | [2] |
Conclusion
The investigation of GSTO1-1 in animal models of colitis presents a complex but promising area of research for the development of novel IBD therapies. The contrasting roles of GSTO1-1 in different inflammatory contexts underscore the importance of using appropriate animal models and carefully interpreting the results. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of modulating GSTO1-1 activity in colitis. Future studies with specific inhibitors are warranted to further elucidate the role of this enzyme in intestinal inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 7. Experimental colitis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Gsto1-IN-2 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega-1 (GSTO1) is a cytosolic enzyme implicated in the detoxification of xenobiotics and the development of resistance to chemotherapy, particularly platinum-based agents like cisplatin.[1][2] Overexpression of GSTO1 in cancer cells has been correlated with reduced efficacy of cisplatin treatment.[2][3] Gsto1-IN-2 is a dual inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[4] By inhibiting GSTO1, this compound can sensitize cancer cells to cisplatin, offering a promising combination therapy strategy to overcome drug resistance.[1][5]
These application notes provide a comprehensive overview of the co-administration of this compound and cisplatin, including detailed protocols for in vitro evaluation and a summary of expected quantitative outcomes.
Mechanism of Action: Overcoming Cisplatin Resistance
GSTO1 contributes to cisplatin resistance through multiple mechanisms. It can directly detoxify cisplatin by conjugating it with glutathione (GSH), leading to its efflux from the cell.[6] Additionally, GSTO1 can modulate key signaling pathways that promote cell survival and inhibit apoptosis.[3]
Overexpression of GSTO1 has been shown to activate pro-survival pathways such as Akt and extracellular signal-regulated kinase (ERK), while inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[3] This signaling modulation helps cancer cells evade cisplatin-induced cell death.
The co-administration of a GSTO1 inhibitor like this compound with cisplatin is designed to counteract these resistance mechanisms. By inhibiting GSTO1, this compound prevents the detoxification of cisplatin and restores the pro-apoptotic signaling balance, thereby enhancing the cytotoxic effects of cisplatin.[1][5]
Signaling Pathway
References
- 1. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the In Vivo Efficacy of Gsto1-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega-1 (GSTO1) is a cytosolic enzyme implicated in various cellular processes, including detoxification, antioxidant defense, and the modulation of inflammatory signaling pathways.[1][2] Dysregulation of GSTO1 activity has been associated with the pathogenesis of several diseases, including cancer and inflammatory disorders.[1][3] Gsto1-IN-2 is a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK), with IC50 values of 441 nM and 6.2 nM, respectively, making it a valuable tool for investigating the therapeutic potential of targeting these pathways.[4] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical xenograft model, a critical step in the drug development pipeline.
Mechanism of Action and Signaling Pathways
GSTO1 functions as a deglutathionylating enzyme, removing glutathione adducts from proteins, thereby modulating their activity.[5] This activity has been shown to influence key signaling cascades, including the JAK/STAT3 and Toll-like Receptor 4 (TLR4) pathways.
-
JAK/STAT3 Pathway: GSTO1 can promote the phosphorylation and activation of JAK and STAT3, key components of a signaling pathway that regulates cell proliferation, survival, and differentiation.[6] Inhibition of GSTO1 is expected to attenuate STAT3 signaling, leading to reduced tumor growth.
-
TLR4 Signaling: GSTO1 is involved in the TLR4-mediated inflammatory response. Inhibition of GSTO1 can block the activation of NF-κB and the production of pro-inflammatory cytokines.[3][7]
Signaling Pathway Diagrams
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Gsto1-IN-2: A Potent Tool for Investigating and Overcoming Drug Resistance in MCF-7 Breast Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acquired resistance to chemotherapeutic agents remains a significant hurdle in the successful treatment of breast cancer. One of the key mechanisms contributing to this resistance is the overexpression of detoxifying enzymes, such as Glutathione S-transferases (GSTs). The omega-class GST, GSTO1, has been implicated in the detoxification of various anticancer drugs, thereby reducing their efficacy. Gsto1-IN-2 is a valuable chemical probe for studying the role of GSTO1 in drug resistance. In the human breast cancer cell line MCF-7, inhibition of GSTO1 by this compound has been shown to synergistically enhance the cytotoxic effects of conventional chemotherapeutics like cisplatin, offering a promising strategy to re-sensitize resistant cancer cells.
This document provides detailed application notes and protocols for utilizing this compound to study its effects on drug resistance in MCF-7 cells.
Quantitative Data
This compound demonstrates a significant synergistic effect with cisplatin in MCF-7 cells. The following tables summarize the key quantitative data regarding its activity.
Table 1: Synergistic Effect of this compound with Chemotherapeutic Agents in Breast Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Enhancement of Viability Inhibition |
| MCF-7 | Cisplatin | 50 | Up to 640% [1][2][3][4] |
| MCF-7 | Thiotepa | 25 - 50 | Up to 170-320% [2][3][4] |
| MDA-MB-231 | Cisplatin | 50 | Up to 270%[2][3][4] |
| MDA-MB-231 | Thiotepa | 25 - 50 | Up to 180-270%[2][3][4] |
Table 2: Inhibitory Activity (IC50) of this compound against Various GST Isozymes
| GST Isozyme | IC50 (µM) |
| GSTA2 | 3.6[2][4] |
| GSTM1 | 16.3[2][4] |
| GSTP1-1 | 1.4[2][4] |
Signaling Pathways
GSTO1 is known to influence key signaling pathways involved in cell survival and apoptosis. Its inhibition can shift the balance towards apoptosis, particularly in the presence of chemotherapeutic agents.
References
- 1. Molecular modeling, synthesis, and preliminary biological evaluation of glutathione-S-transferase inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSTO-IN-2 - CAS:1202710-57-3 - KKL Med Inc. [kklmed.com]
Application Notes and Protocols: Western Blot Analysis of GSTO1 Expression Following Gsto1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase Omega 1 (GSTO1) is a multifaceted enzyme implicated in various cellular processes, including detoxification, redox regulation, and modulation of signaling pathways.[1][2] Its overexpression has been linked to several pathologies, including cancer, where it can contribute to drug resistance and tumor progression.[3][4][5] Gsto1-IN-2 is a dual covalent inhibitor targeting both GSTO1 and Bruton's tyrosine kinase (BTK).[6] Understanding the impact of this compound on GSTO1 expression is crucial for elucidating its mechanism of action and therapeutic potential. This document provides a detailed protocol for the analysis of GSTO1 protein expression in cell lysates following treatment with this compound using Western blotting.
Signaling Pathway Context: GSTO1 in Cellular Regulation
GSTO1 is known to influence several key signaling pathways. For instance, it can promote aggressive phenotypes in non-small cell lung cancer by activating the JAK/STAT3 signaling pathway.[7] Additionally, GSTO1 is involved in the glutathionylation cycle, a post-translational modification that regulates the function of various proteins, thereby influencing multiple signaling cascades.[8] The inhibition of GSTO1 can, therefore, have far-reaching effects on cellular function and viability.
Caption: GSTO1-mediated signaling pathways.
Experimental Workflow
The overall experimental process for assessing the impact of this compound on GSTO1 expression is outlined below. This workflow ensures a systematic approach from cell culture to data interpretation.
Caption: Experimental workflow for GSTO1 Western blot analysis.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the Western blot analysis. It is designed for easy comparison of GSTO1 expression levels across different treatment conditions.
| Treatment Group | This compound Conc. (µM) | GSTO1 Band Intensity (Arbitrary Units) | Loading Control (e.g., β-actin) Band Intensity (Arbitrary Units) | Normalized GSTO1 Expression (GSTO1/Loading Control) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 |
Note: The band intensities are examples and should be replaced with experimental data. The selection of concentrations for this compound should be based on prior dose-response studies.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for performing a Western blot to detect GSTO1 protein levels.
1. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HCT116, a human colon cancer cell line with known GSTO1 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
2. Protein Extraction
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
4. Immunoblotting
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against GSTO1 in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control protein (e.g., β-actin, GAPDH).
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and repeat the blocking and immunoblotting steps with the primary antibody for the loading control.
-
-
Densitometric Analysis:
-
Quantify the band intensities for GSTO1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the GSTO1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in GSTO1 expression relative to the vehicle control. For accurate quantitative analysis, ensure that the signal is within the linear range of detection.[9][10]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Insufficient primary or secondary antibody | Optimize antibody concentrations and incubation times. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
This comprehensive guide provides the necessary protocols and background information for researchers to effectively analyze the impact of this compound on GSTO1 expression, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione S-transferase omega class 1 (GSTO1)-associated large extracellular vesicles are involved in tumor-associated macrophage-mediated cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Application of GSTO1 Inhibitors in Neuroblastoma Cell Lines: A Focus on Gsto1-IN-2
Note: As of the latest available data, specific studies detailing the application of Gsto1-IN-2 in neuroblastoma cell lines have not been published. The following application notes and protocols are based on the established effects of other potent Glutathione S-transferase Omega 1 (GSTO1) inhibitors, such as ML175, in the human neuroblastoma cell line SH-SY5Y. These guidelines provide a framework for investigating the potential therapeutic effects of this compound and similar compounds in a neuroblastoma context.
Introduction
Glutathione S-transferase Omega 1 (GSTO1) is an enzyme implicated in various cellular processes, including detoxification, and has been identified as a potential therapeutic target in several cancers due to its role in drug resistance and cell survival signaling.[1][2] In neuroblastoma, a common pediatric solid tumor, the signaling pathways governing cell survival and proliferation are crucial for disease progression and are key targets for novel therapies.[3][4] Research has shown that GSTO1-1 modulates the pivotal Akt and MEK1/2 signaling pathways in the SH-SY5Y human neuroblastoma cell line, suggesting that its inhibition could be a viable strategy to impair cancer cell survival and proliferation.[5]
This compound is a known glutathione S-transferase inhibitor.[5] While its direct effects on neuroblastoma cells are yet to be reported, the study of its impact on cell viability, apoptosis, and key signaling pathways is a logical and promising area of investigation.
Data Presentation
The following table summarizes the observed effects of the GSTO1 inhibitor ML175 on signaling pathways in the SH-SY5Y neuroblastoma cell line.[5] This provides a basis for expected outcomes when testing this compound.
| Cell Line | Inhibitor | Target Pathway | Observed Effect | Reference |
| SH-SY5Y | ML175 | Akt Signaling | Activation | [5] |
| SH-SY5Y | ML175 | MEK1/2 Signaling | Activation | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a GSTO1 inhibitor on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other GSTO1 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of the inhibitor.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of a GSTO1 inhibitor on the phosphorylation status of key proteins in the Akt and MEK/ERK signaling pathways.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-MEK1/2, anti-MEK1/2, anti-phospho-ERK1/2, anti-ERK1/2, anti-GSTO1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins between treated and control samples.
Visualizations
Caption: GSTO1 modulation of Akt and MEK/ERK signaling pathways in neuroblastoma.
Caption: Experimental workflow for evaluating this compound in neuroblastoma cell lines.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying NEK7 Deglutathionylation Using Gsto1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-glutathionylation is a reversible post-translational modification that plays a critical role in cellular signaling, redox homeostasis, and the regulation of inflammatory processes. This modification involves the formation of a mixed disulfide bond between glutathione and a reactive cysteine residue on a target protein. The removal of this glutathione adduct, a process known as deglutathionylation, is catalyzed by enzymes such as Glutathione S-transferase Omega 1-1 (GSTO1-1).
Recent studies have identified NIMA-related kinase 7 (NEK7) as a key substrate of GSTO1-1. NEK7 is an essential component for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. The deglutathionylation of NEK7 at cysteine 253 by GSTO1-1 is a critical step that permits the interaction between NEK7 and NLRP3, leading to inflammasome assembly and activation.[1][2][3][4]
Gsto1-IN-2 (also known as C1-27) is a potent and specific inhibitor of GSTO1-1.[3] This small molecule covalently modifies the active site cysteine of GSTO1-1, thereby inhibiting its deglutathionylase activity. As a result, this compound can be utilized as a powerful chemical probe to investigate the role of NEK7 deglutathionylation in NLRP3 inflammasome activation and other cellular processes. These application notes provide detailed protocols for using this compound to study the glutathionylation status of NEK7 and its functional consequences.
Signaling Pathway
The deglutathionylation of NEK7 by GSTO1-1 is a key regulatory checkpoint in the activation of the NLRP3 inflammasome. Under basal conditions, NEK7 is maintained in a glutathionylated and inactive state. Upon cellular stress or stimulation, GSTO1-1 is recruited to deglutathionylate NEK7, enabling its interaction with NLRP3 and subsequent inflammasome assembly.
Caption: GSTO1-1-mediated deglutathionylation of NEK7 and its inhibition by this compound.
Quantitative Data
The following tables summarize quantitative data related to the interaction between GSTO1-1 and NEK7, and the inhibitory effect of this compound.
Table 1: GSTO1-1 and NEK7 Interaction Kinetics
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) of WT GSTO1-1 and NEK7 | 60 ± 4 µM | Surface Plasmon Resonance | [5] |
| Dissociation Constant (KD) of C32A mutant GSTO1-1 and NEK7 | 120.5 ± 0.25 µM | Surface Plasmon Resonance | [5] |
Table 2: Inhibitory Activity of this compound (C1-27)
| Parameter | Value | Assay System | Reference |
| IC50 for GSTO1-1 enzymatic activity | 44.5 nM | 4-nitrophenacyl glutathione reduction assay | [3] |
| IC50 for GSTO1-1 enzymatic activity | ~220 nM | 4-NPG reduction activity of mGstO1 | [6] |
| Inhibition of IL-1β secretion | Significant reduction at 5 µM | LPS-primed BMDMs stimulated with ATP | [3] |
Experimental Protocols
Protocol 1: In Vitro NEK7 Deglutathionylation Assay
This protocol is a generalized method to assess the direct deglutathionylation of NEK7 by GSTO1-1 in a controlled in vitro setting.
Workflow:
Caption: Workflow for the in vitro NEK7 deglutathionylation assay.
Materials:
-
Recombinant human GSTO1-1
-
Recombinant human NEK7
-
This compound (C1-27)
-
Glutathione (GSH) and Glutathione disulfide (GSSG)
-
Deglutathionylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
N-ethylmaleimide (NEM)
-
Anti-NEK7 antibody
-
Anti-glutathione (GSH) antibody
-
SDS-PAGE reagents and Western blotting equipment
Procedure:
-
Prepare Glutathionylated NEK7: Incubate recombinant NEK7 with an excess of GSSG in a suitable buffer to induce glutathionylation. Remove excess GSSG by dialysis or buffer exchange.
-
Set up the reaction: In a microcentrifuge tube, combine glutathionylated NEK7, deglutathionylation buffer, and recombinant GSTO1-1. For the inhibitor condition, pre-incubate GSTO1-1 with the desired concentration of this compound for 30 minutes at room temperature before adding the substrate.
-
Initiate the reaction: Add GSH to the reaction mixture to initiate the deglutathionylation reaction.
-
Incubate: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction: Stop the reaction by adding NEM to a final concentration of 50 mM to block free thiols, followed by the addition of non-reducing SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by non-reducing SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-glutathione antibody to detect glutathionylated NEK7 and with an anti-NEK7 antibody as a loading control. A decrease in the anti-glutathione signal over time in the presence of GSTO1-1 indicates deglutathionylation.
Protocol 2: Immunoprecipitation of Glutathionylated NEK7 from Cell Lysates
This protocol allows for the specific isolation and detection of glutathionylated NEK7 from cells treated with or without this compound.
Workflow:
Caption: Workflow for immunoprecipitation of glutathionylated NEK7.
Materials:
-
Cell line of interest (e.g., bone marrow-derived macrophages - BMDMs)
-
This compound (C1-27)
-
Stimulating agents (e.g., LPS, ATP)
-
Lysis buffer (RIPA or similar) containing 50 mM N-ethylmaleimide (NEM) and protease/phosphatase inhibitors
-
Anti-NEK7 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-glutathione (GSH) antibody for Western blotting
-
Non-reducing SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with this compound (e.g., 5 µM) for 1 hour.[3]
-
Stimulation: Stimulate the cells with appropriate agents to induce glutathionylation and inflammasome activation (e.g., prime with LPS for 3 hours, followed by ATP stimulation for 45 minutes).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing NEM. The inclusion of NEM is crucial to block free thiols and preserve the glutathionylation state.
-
Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-NEK7 antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in non-reducing SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by non-reducing SDS-PAGE and Western blotting using an anti-glutathione antibody to detect glutathionylated NEK7. An anti-NEK7 antibody should be used to confirm the immunoprecipitation of NEK7. An increase in the anti-GSH signal in this compound treated cells indicates the inhibition of NEK7 deglutathionylation.
Protocol 3: NLRP3 Inflammasome Activation and IL-1β Secretion Assay
This protocol measures the downstream functional consequence of inhibiting NEK7 deglutathionylation on NLRP3 inflammasome activation by quantifying the secretion of IL-1β.
Workflow:
Caption: Workflow for NLRP3 inflammasome activation assay.
Materials:
-
Immune cells (e.g., BMDMs or human PBMCs)
-
LPS (lipopolysaccharide)
-
ATP (adenosine triphosphate) or other NLRP3 activators (e.g., nigericin, MSU crystals)
-
This compound (C1-27)
-
Cell culture medium
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[3]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 45 minutes.[3]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. A dose-dependent decrease in IL-1β secretion with increasing concentrations of this compound would indicate the inhibition of NLRP3 inflammasome activation.
Conclusion
This compound is a valuable tool for elucidating the role of GSTO1-1 and protein deglutathionylation in cellular processes. The protocols provided here offer a framework for investigating the specific deglutathionylation of NEK7 and its impact on NLRP3 inflammasome activation. By employing these methods, researchers can further unravel the intricate mechanisms of redox regulation in inflammation and explore the therapeutic potential of targeting the GSTO1-1/NEK7 axis in inflammatory diseases.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunoprecipitation methods to identify S-glutathionylation in target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsto1-IN-2 in 3D Spheroid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsto1-IN-2 is a potent, dual covalent inhibitor targeting Glutathione S-Transferase Omega 1 (GSTO1) and Bruton's Tyrosine Kinase (BTK) with IC50 values of 441 nM and 6.2 nM, respectively[1][2]. GSTO1 is a phase II detoxification enzyme often upregulated in various cancers, contributing to drug resistance and modulation of signaling pathways involved in cell survival and proliferation, such as ERK1/2, JNK, and AKT[3]. BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor signaling pathway and plays a role in cell proliferation and survival in various hematological malignancies and solid tumors[4]. The dual inhibition of GSTO1 and BTK by this compound presents a promising strategy to overcome drug resistance and induce apoptosis in cancer cells.
Three-dimensional (3D) spheroid tumor models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures. They mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors, providing a more predictive platform for evaluating anticancer therapeutics. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid tumor models.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data that could be obtained from the described experimental protocols.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | Treatment | Concentration (µM) | Spheroid Diameter (µm) Day 3 | Spheroid Diameter (µm) Day 7 | Growth Inhibition (%) Day 7 |
| MDA-MB-231 | Vehicle (DMSO) | 0.1% | 350 ± 15 | 650 ± 25 | 0 |
| This compound | 0.5 | 345 ± 18 | 580 ± 20 | 10.8 | |
| This compound | 1 | 340 ± 12 | 490 ± 22 | 24.6 | |
| This compound | 5 | 330 ± 20 | 380 ± 18 | 41.5 | |
| A549 | Vehicle (DMSO) | 0.1% | 400 ± 20 | 750 ± 30 | 0 |
| This compound | 0.5 | 395 ± 22 | 690 ± 28 | 8.0 | |
| This compound | 1 | 390 ± 18 | 590 ± 25 | 21.3 | |
| This compound | 5 | 380 ± 25 | 450 ± 20 | 40.0 |
Table 2: Effect of this compound on Spheroid Viability and Apoptosis
| Cell Line | Treatment | Concentration (µM) | Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| MDA-MB-231 | Vehicle (DMSO) | 0.1% | 100 | 1.0 |
| This compound | 0.5 | 85 ± 5 | 1.8 ± 0.2 | |
| This compound | 1 | 68 ± 6 | 2.5 ± 0.3 | |
| This compound | 5 | 45 ± 4 | 4.2 ± 0.5 | |
| A549 | Vehicle (DMSO) | 0.1% | 100 | 1.0 |
| This compound | 0.5 | 90 ± 4 | 1.5 ± 0.2 | |
| This compound | 1 | 75 ± 5 | 2.1 ± 0.3 | |
| This compound | 5 | 52 ± 6 | 3.8 ± 0.4 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual GSTO1 and BTK Inhibition
The dual inhibition of GSTO1 and BTK by this compound is hypothesized to impact multiple oncogenic signaling pathways, leading to reduced cell proliferation, survival, and drug resistance, and ultimately promoting apoptosis.
Experimental Workflow for 3D Spheroid Assays
This workflow outlines the key steps for evaluating the efficacy of this compound in 3D tumor spheroid models.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform 3D tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom microplates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in T-75 flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL).
-
Dispense 100 µL of the cell suspension into each well of a ULA microplate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation. Spheroid formation should be monitored daily by microscopy.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D tumor spheroids in ULA plates
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the drug-treated wells.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Assessment of Spheroid Growth and Viability
This protocol describes methods to quantify the effect of this compound on spheroid growth and viability.
A. Spheroid Growth Assessment (Brightfield Imaging):
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., Day 0, 3, 5, and 7 post-treatment), capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Determine the percentage of growth inhibition compared to the vehicle-treated control.
B. Spheroid Viability Assessment (ATP Assay):
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control.
Protocol 4: Assessment of Apoptosis
This protocol describes the measurement of apoptosis induction in spheroids treated with this compound.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the spheroid plate and the Caspase-Glo® 3/7 reagent to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Protocol 5: Washout Experiment for Covalent Inhibition
This protocol is designed to assess the sustained effect of the covalent inhibitor this compound after its removal.
Materials:
-
Treated spheroids in ULA plates
-
Fresh complete cell culture medium
Procedure:
-
After the initial treatment period (e.g., 24 hours), carefully aspirate the medium containing this compound from the wells.
-
Gently wash the spheroids by adding 100 µL of fresh, pre-warmed complete medium to each well and then carefully aspirating it. Repeat this wash step twice.
-
After the final wash, add 100 µL of fresh complete medium to each well.
-
Continue to culture the spheroids for an extended period (e.g., an additional 48-72 hours).
-
Assess spheroid growth, viability, and apoptosis at various time points post-washout as described in Protocols 3 and 4. Compare the results to spheroids continuously exposed to the inhibitor and to vehicle controls.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for investigating the efficacy of the dual GSTO1/BTK inhibitor, this compound, in 3D spheroid tumor models. These advanced in vitro models, coupled with the detailed experimental procedures, will enable researchers to generate robust and physiologically relevant data to further elucidate the therapeutic potential of this compound in cancer treatment. The covalent nature of this compound necessitates the inclusion of washout experiments to fully characterize its duration of action and long-term effects on tumor spheroid growth and survival.
References
- 1. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Gsto1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega 1 (GSTO1) is an enzyme implicated in cellular detoxification pathways and has been identified as a key player in the development of resistance to chemotherapy in various cancers.[1][2][3] Overexpression of GSTO1 is associated with the inhibition of apoptosis, contributing to cell survival and tumor progression.[1][4] Gsto1-IN-2 is a potent and selective inhibitor of GSTO1, designed to counteract its pro-survival functions and sensitize cancer cells to apoptotic stimuli. By inhibiting GSTO1, this compound is expected to disrupt cellular redox homeostasis and activate signaling pathways that lead to programmed cell death.
This document provides detailed application notes and a comprehensive protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative assessment of apoptosis, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: this compound and Apoptosis Induction
GSTO1 has been shown to suppress apoptosis by modulating key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[5][6][7] Inhibition of GSTO1 by compounds similar to this compound has been demonstrated to activate the JNK stress kinase, leading to the initiation of the mitochondrial apoptosis signaling pathway.[6][7] This cascade involves the upregulation of pro-apoptotic proteins such as BAX, the release of cytochrome c from the mitochondria, and the subsequent activation of executioner caspases like cleaved caspase 3.[6] By blocking GSTO1, this compound is hypothesized to promote the accumulation of reactive oxygen species (ROS) and other cytotoxic species that would otherwise be neutralized, thereby triggering cellular stress and programmed cell death.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes representative quantitative data on the pro-apoptotic effects of this compound on a cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound | 5 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.1 |
| This compound | 10 | 40.1 ± 5.1 | 42.5 ± 4.8 | 17.4 ± 3.0 |
| Positive Control (e.g., Staurosporine) | 1 | 15.8 ± 2.9 | 55.3 ± 6.2 | 28.9 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or appropriate cell culture vessels
Detailed Protocol for Flow Cytometry Analysis
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[8]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells once with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.[8]
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a new microcentrifuge tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[9]
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Activity-Based Protein Profiling (ABPP) for the Targets of Gsto1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecule inhibitors within a complex proteome.[1][2] This technique utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for the assessment of protein function and inhibitor engagement.[3][4] Glutathione S-transferase omega-1 (GSTO1) is a cytosolic enzyme involved in cellular detoxification, redox regulation, and inflammatory signaling pathways.[5][6] Its overexpression has been linked to cancer progression and drug resistance, making it a compelling therapeutic target.[7][8]
Gsto1-IN-2 is a dual inhibitor with reported activity against both GSTO1 and Bruton's tyrosine kinase (BTK), with IC50 values of 441 nM and 6.2 nM, respectively.[9] As with any covalent inhibitor, understanding its proteome-wide selectivity is crucial for elucidating its mechanism of action and anticipating potential off-target effects.[10][11]
This document provides detailed protocols for using a competitive ABPP workflow to confirm the engagement of this compound with its intended targets and to identify potential off-targets in a proteome-wide manner.
Principle of the Method: Competitive ABPP
Competitive ABPP is used to determine the interaction profile of an unlabeled inhibitor, such as this compound. The principle relies on the inhibitor competing with a broad-spectrum, reporter-tagged activity-based probe (ABP) for binding to the active site of target enzymes.
The general workflow is as follows:
-
A native proteome (e.g., cell or tissue lysate) is pre-incubated with the inhibitor (this compound) across a range of concentrations.
-
A broad-spectrum ABP, which targets a class of enzymes (e.g., cysteine-reactive probes like iodoacetamide-alkyne), is added to the mixture.
-
If this compound has bound to the active site of a protein, it will block the subsequent binding of the ABP.
-
The reporter tag on the ABP (e.g., biotin or a fluorescent dye) is used for downstream detection and enrichment.
-
A reduction in the signal from the ABP at a specific protein band (gel-based) or a decrease in its spectral counts (mass spectrometry-based) indicates that the inhibitor has engaged that protein target.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 12. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gsto1-IN-2 solubility and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gsto1-IN-2.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
2. How should I prepare this compound for in vitro cellular assays?
To prepare this compound for cellular assays, a stock solution in DMSO can be diluted with cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
3. Can this compound be used for in vivo studies?
The provided information primarily focuses on the in vitro activity of this compound and its analogs. There is no readily available data on its in vivo efficacy or formulation. Researchers planning in vivo studies should conduct preliminary pharmacokinetic and toxicity assessments.
4. What are the recommended storage conditions for this compound?
While specific stability data for this compound is not provided, as a general practice for similar compounds, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | After diluting the DMSO stock solution, vortex the final solution thoroughly. If precipitation persists, consider using a surfactant like Tween-80 or formulating in a vehicle containing co-solvents, but validate the vehicle for effects on your experimental system. |
| Inconsistent Experimental Results | Degradation of the compound. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| High Background Signal in Assays | Interference from the compound or solvent. | Run appropriate controls, including a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the assay. |
| Low Potency Observed | Issues with compound integrity or experimental setup. | Verify the concentration of your stock solution. Ensure the compound is fully dissolved before further dilution. Optimize assay conditions such as incubation time and cell density. |
Experimental Protocols & Data
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Solutions | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Data not available |
Preparation of this compound Stock Solution (10 mM)
A detailed protocol for preparing a 10 mM stock solution of this compound is as follows:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , you would weigh 3.5 mg.
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to the weighed powder to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Experimental Workflow for Cellular Assays
Caption: Workflow for preparing and using this compound in a typical cellular assay.
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting inconsistent experimental results.
Gsto1-IN-2 Stability in DMSO and Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Gsto1-IN-2 in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder or a stock solution in DMSO under specific temperature conditions.
Q2: How stable is this compound in DMSO stock solutions?
A2: this compound exhibits good stability in DMSO when stored correctly. Based on available data, stock solutions can be stored for extended periods at low temperatures with minimal degradation.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. The stability in these conditions can be influenced by factors such as pH, temperature, and the presence of media components. It is highly recommended to prepare fresh dilutions in culture media for each experiment from a DMSO stock solution. If experiments require longer incubation times, the stability of this compound in the specific culture medium should be experimentally verified.
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature for extended periods is not recommended. While some compounds in DMSO show stability at room temperature, the specific stability of this compound under these conditions has not been reported.[3] For optimal results, stock solutions should be kept frozen and working solutions in culture media should be prepared fresh before use.
Q5: How does the quality of DMSO affect the stability of this compound?
A5: The purity and water content of DMSO can significantly impact the stability of dissolved compounds.[3] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.[1][2] Hygroscopic DMSO that has absorbed moisture can potentially accelerate the degradation of the compound.[1]
Data Presentation: Storage Recommendations
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| In Solvent (DMSO) | -20°C | 1 year[1] |
Troubleshooting Guide
Issue: I observe precipitation when diluting my this compound DMSO stock in culture media.
-
Possible Cause: The solubility of this compound in the aqueous environment of the culture medium may be limited.
-
Solution:
-
Ensure your final DMSO concentration in the culture medium is low (typically ≤0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation persists, consider using a solubilizing agent, though this should be tested for its effects on your experimental system.
-
Issue: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution: Always prepare fresh working solutions of this compound in culture media immediately before each experiment. Avoid storing the compound diluted in media for extended periods.
-
Possible Cause 2: Inaccurate concentration due to improper dissolution or storage.
-
Solution: Ensure the compound is fully dissolved in DMSO before making further dilutions. Use ultrasonic agitation if necessary to aid dissolution.[1] Always store stock solutions at the recommended temperatures and minimize freeze-thaw cycles by preparing aliquots.
-
Possible Cause 3: The compound may be unstable in your specific cell culture medium over the time course of your experiment.
-
Solution: Perform a stability study to determine the half-life of this compound in your culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution.
-
Analyze each aliquot by HPLC or LC-MS to measure the remaining peak area of this compound.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and estimate the half-life of the compound in your culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Simplified diagram of GSTO1's role in deglutathionylation.
References
Technical Support Center: Optimizing Gsto1-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Gsto1-IN-2 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Disclaimer: this compound is a designation that may refer to different specific molecules. This guide synthesizes data available for known GSTO1 inhibitors, such as GSTO1-IN-1 and ML175, to provide general best practices. Users should always consult the manufacturer's specific product information for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is presumed to be an inhibitor of Glutathione S-transferase omega-1 (GSTO1). GSTO1 is an enzyme involved in cellular redox homeostasis and the regulation of signaling pathways through the glutathionylation and deglutathionylation of proteins.[1][2] Specifically, GSTO1 can catalyze the removal of glutathione from proteins (deglutathionylation), a post-translational modification that can alter protein function.[1] By inhibiting GSTO1, this compound is expected to increase the glutathionylation of target proteins, thereby modulating their activity. GSTO1 has been shown to influence key signaling pathways involved in cell survival, proliferation, and inflammation, including the Akt and MEK1/2 pathways.[3][4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: For a novel inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[5] Based on data for similar potent GSTO1 inhibitors like GSTO1-IN-1 (IC₅₀ = 31 nM) and ML175 (IC₅₀ = 28 nM), a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[6][7][8] It is advisable to test a wide range of concentrations to identify the optimal window for efficacy without inducing cytotoxicity.[9]
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors are dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[5] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells (typically below 0.1-0.5%).[5] Always include a vehicle-only control in your experiments.
Q4: How can I determine if this compound is active in my cells?
A4: The activity of this compound can be assessed by measuring the glutathionylation status of known GSTO1 substrates or by observing changes in downstream signaling pathways. For example, inhibition of GSTO1 has been shown to increase the phosphorylation and activation of Akt and MEK1/2.[3] Therefore, performing a western blot to detect phosphorylated Akt (p-Akt) or MEK1/2 (p-MEK1/2) can serve as a readout of inhibitor activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wider and lower range of concentrations.[5] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired effect.[5] | |
| Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[5] | |
| Off-target effects. | Review literature for known off-target effects of the inhibitor class. Consider using a different inhibitor with a distinct chemical structure.[5][9] | |
| Inconsistent results or lack of effect | Inhibitor is not stable in cell culture media. | Check the stability of your inhibitor in your specific media at 37°C over the course of your experiment.[10] |
| Inhibitor is not cell-permeable. | Verify from the manufacturer's data or literature if the inhibitor can cross the cell membrane.[5] | |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental stimulus or endpoint. | |
| Cell line is not sensitive to GSTO1 inhibition. | Confirm GSTO1 expression in your cell line via western blot or qPCR. | |
| Precipitation of the compound in media | Poor solubility of the inhibitor. | Prepare fresh dilutions from a clear stock solution. Gentle warming or sonication may aid dissolution of the stock solution, but be cautious of compound degradation.[11] |
| The final concentration is above the solubility limit in aqueous media. | Lower the final concentration of the inhibitor in the cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the cytotoxic concentration of this compound in your cell line of interest using a standard MTT or similar viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[5] Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Inhibitor Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assessment: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration that causes 50% inhibition of viability (IC₅₀). For your experiments, use concentrations well below the cytotoxic range.
Protocol 2: Assessing this compound Target Engagement by Western Blot
This protocol details how to measure the activation of downstream targets (p-Akt, p-MEK1/2) to confirm that this compound is engaging its target in cells.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-MEK1/2, anti-MEK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired non-toxic concentrations of this compound (determined in Protocol 1) and a vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Capture the image using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of this compound on pathway activation.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 25 | 52 ± 8.5 |
| 50 | 21 ± 4.9 |
| 100 | 5 ± 2.1 |
Table 2: Summary of IC₅₀ Values for Known GSTO1 Inhibitors
| Inhibitor | IC₅₀ (nM) | Cell Line | Reference |
| GSTO1-IN-1 | 31 | HCT116 | [7][8] |
| ML175 | 28 | MDA-MB-435 | [6] |
Visualizations
Caption: Simplified signaling pathway of GSTO1 and the effect of its inhibitor, this compound.
References
- 1. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSTO1 - Wikipedia [en.wikipedia.org]
- 3. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione Transferases Omega-1 and -2 Polymorphisms in Cancer: Drivers or Silent Bystanders? [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting Gsto1-IN-2: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with Gsto1-IN-2, a dual inhibitor of Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK). The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected potency or no effect.
Possible Causes:
-
Improper Storage: this compound stock solutions should be stored at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles. It is recommended to use fresh stock solutions or those stored for no longer than one month.[1]
-
Compound Degradation: The compound may be unstable in your specific cell culture media at 37°C. Media components or pH can affect stability.[1]
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution.[1][2] If precipitation is observed, gentle heating or sonication may aid dissolution.[2][3]
-
Incorrect Assay Conditions: The inhibitory activity of this compound can be influenced by factors such as substrate concentration and pH. For in vitro assays, ensure the conditions are optimal for enzyme activity.[4]
Solutions:
-
Prepare fresh stock solutions of this compound.
-
Perform a stability test of this compound in your experimental media.
-
Visually inspect for complete dissolution of the compound.
-
Optimize assay conditions, including substrate concentration and buffer pH.[4]
Q2: I am observing high levels of cell death or toxicity that are not consistent with the expected inhibitory effects of this compound.
Possible Causes:
-
High Inhibitor Concentration: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[5]
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to toxicity.[5]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[5]
Solutions:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[5]
-
Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).[5]
-
Reduce the incubation time to the minimum required to achieve the desired effect.[5]
-
Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[5]
Q3: My results with this compound are highly variable between experiments.
Possible Causes:
-
Inconsistent Sample Handling: Variations in timing, pipetting, and cell density can introduce variability.
-
Assay Variability: Issues with the analytical method, such as HPLC-MS, can contribute to inconsistent readings.[1]
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in the media will vary between replicates.[1]
-
Binding to Plasticware: Small molecules can bind to the surface of plastic plates and pipette tips, reducing the effective concentration.[1]
Solutions:
-
Standardize all experimental procedures and ensure consistent timing and handling.
-
Validate your analytical methods for linearity, precision, and accuracy.[1]
-
Confirm complete dissolution of this compound in the stock solution.
-
Use low-protein-binding plasticware to minimize non-specific binding.[1]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 441 nM | GSTO1 | [6] |
| IC50 | 6.2 nM | BTK | [6] |
| Effective Concentration (in vitro) | 25-50 µM | Enhancement of chemotherapy | [2][7] |
| In vivo Dosage | 20-45 mg/kg | Tumor growth inhibition | [3] |
Experimental Protocols
In Vitro GSTO1 Activity Assay
This protocol is adapted for a colorimetric assay to measure GSTO1 activity.
Materials:
-
Recombinant GSTO1 enzyme
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 8.2)[4]
-
Substrate solution (e.g., 1-chloro-2,4-dinitrobenzene - CDNB)
-
Glutathione (GSH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and GSH.
-
Add the GSTO1 enzyme solution to the reaction mixture.
-
To test for inhibition, add the desired concentration of this compound to the wells. Include a vehicle control (e.g., DMSO).[4]
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding the substrate solution (CDNB) to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute). The rate is proportional to the GSTO1 activity.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (3 mg/mL)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[3] Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[3]
-
Remove the media and dissolve the formazan crystals in 150 µL of DMSO per well.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A flowchart for troubleshooting common issues with this compound.
Caption: Simplified diagram of GSTO1's role in drug resistance and cell signaling.
References
Gsto1-IN-2 off-target effects mitigation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Gsto1-IN-2 and to help troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a dual covalent inhibitor of Glutathione S-transferase omega 1 (GSTO1) and Bruton's tyrosine kinase (BTK). It has reported IC50 values of 441 nM for GSTO1 and 6.2 nM for BTK.
Q2: What are the potential off-target effects of this compound?
Given that this compound is a potent inhibitor of BTK, its off-target profile is likely to include other kinases. First-generation BTK inhibitors, such as ibrutinib, are known to have off-target effects on kinases like EGFR, ITK, and TEC family kinases, which can lead to adverse effects such as cardiotoxicity. While a specific broad kinase selectivity panel for this compound is not publicly available, researchers should be aware of potential off-target activities on these and other kinases.
Q3: How can I differentiate between on-target (GSTO1/BTK) and off-target effects in my cellular experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your experimental results. Here are several strategies:
-
Use of a structurally unrelated inhibitor: Compare the phenotype observed with this compound to that of a chemically distinct inhibitor of either GSTO1 or BTK. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GSTO1 or BTK. If the phenotype of the genetic knockdown/knockout matches the phenotype induced by this compound, it supports an on-target mechanism.[1]
-
Rescue experiments: In a GSTO1 or BTK knockout/knockdown background, the addition of this compound should not produce the same effect as it does in wild-type cells. Conversely, re-expressing the target protein in a knockout cell line should rescue the phenotype.
-
Dose-response analysis: Correlate the concentration of this compound required to observe a cellular phenotype with its IC50 values for GSTO1 and BTK. A significant discrepancy may suggest off-target effects.
Q4: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound stability and handling: Ensure proper storage of this compound as recommended by the supplier to avoid degradation. Prepare fresh dilutions for each experiment.
-
Cell culture conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses to inhibitors. Maintain consistent cell culture practices.
-
Off-target effects: At higher concentrations, off-target effects can become more pronounced and may lead to variability in results. It is crucial to use the lowest effective concentration of the inhibitor.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You observe a cellular phenotype that is not consistent with the known functions of GSTO1 or BTK.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm the phenotype with a different inhibitor: Use a structurally unrelated inhibitor for either GSTO1 or BTK to see if the same phenotype is observed.
-
Perform a genetic knockdown/knockout: Use siRNA or CRISPR to specifically target GSTO1 or BTK and check if the phenotype is replicated.[1]
-
Conduct a kinome scan: If resources permit, perform a kinome scan or a broad selectivity panel to identify other potential kinase targets of this compound.
-
Consult the literature for off-targets of similar inhibitors: Research the off-target profiles of other BTK inhibitors to identify potential candidates for the observed phenotype.[2][3]
Guide 2: Difficulty in Correlating Phenotype with Target Inhibition
Problem: You are unsure whether the observed cellular effect is due to the inhibition of GSTO1, BTK, or both.
Troubleshooting Steps:
-
Use target-specific inhibitors: If available, use highly selective inhibitors for GSTO1 and BTK separately to dissect the individual contributions of each target to the overall phenotype.
-
Genetic approaches:
-
GSTO1 Knockdown/Knockout: Treat GSTO1-deficient cells with this compound. Any remaining effect is likely due to BTK inhibition or off-target effects.
-
BTK Knockdown/Knockout: Treat BTK-deficient cells with this compound. Any remaining effect is likely due to GSTO1 inhibition or off-target effects.
-
-
Biochemical confirmation of target engagement: Perform assays to directly measure the inhibition of GSTO1 and BTK activity in your experimental system at the concentrations of this compound you are using.
Data Presentation
Table 1: this compound Target Potency
| Target | IC50 (nM) |
| GSTO1 | 441 |
| BTK | 6.2 |
Table 2: Comparison of Off-Target Profiles of BTK Inhibitors
| Inhibitor | Generation | Key Off-Targets | Clinical Implications of Off-Targets |
| Ibrutinib | First | EGFR, ITK, TEC family kinases, HER2, HER4[2] | Increased risk of rash, diarrhea, bleeding, and atrial fibrillation[2][3] |
| Acalabrutinib | Second | Minimal off-target activity[2] | Lower incidence of cardiovascular adverse events compared to ibrutinib[2] |
| Zanubrutinib | Second | Lower inhibition of TEC and EGFR than ibrutinib[2] | Favorable cardiac safety profile compared to ibrutinib[2] |
Experimental Protocols
Protocol 1: GSTO1 Enzymatic Activity Assay (CDNB Conjugation)
This assay measures the enzymatic activity of GSTO1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GSTO1 protein
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH) in water
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 6.5
-
This compound or other inhibitors
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each 1 ml of cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH. Prepare this solution fresh.[4]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add your sample containing GSTO1 enzyme.
-
Add the desired concentration of this compound or vehicle control.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow inhibitor binding.
-
-
Initiate Reaction: Add the assay cocktail to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) in the linear range. Determine the percent inhibition by comparing the rates of inhibitor-treated samples to the vehicle control.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the phosphorylation of STAT3 at Tyrosine 705, a key event in the JAK/STAT signaling pathway.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3 (total)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate.[5]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[5]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
This compound or other inhibitors
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well.
-
Calculate the percent inhibition of NF-κB activity by comparing the normalized luciferase activity of inhibitor-treated cells to that of stimulated, vehicle-treated cells.
-
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Simplified JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects | Semantic Scholar [semanticscholar.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Why is my Gsto1-IN-2 inactive in cells?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inactivity of Gsto1-IN-2 in cellular experiments. It is crucial to first identify the specific inhibitor you are using, as "this compound" may refer to different compounds with distinct properties.
Critical First Step: Identify Your this compound Compound
There are at least two distinct compounds that may be referred to as this compound. Their mechanisms and potential reasons for inactivity differ significantly. Please refer to your supplier's catalog number and compound information to determine which of the following you are using.
| Compound Identifier | Vendor & Cat. No. | Primary Targets & Potency (IC50) | Chemical Formula |
| GSTO-IN-2 | MedChemExpress: HY-111355 | GSTA2: 3.6 µM, GSTM1: 16.3 µM, GSTP1-1: 1.4 µM[1] | C33H52N2O9[1] |
| This compound | MedChemExpress: HY-161876 | GSTO1: 441 nM, BTK: 6.2 nM (Dual covalent inhibitor)[2] | C30H24N8O2[2] |
Troubleshooting Guide: Why is My this compound Inactive?
This guide is structured to address potential issues based on the specific this compound compound you are using.
If you are using GSTO-IN-2 (HY-111355):
This compound has micromolar potency, and its inactivity in cells could be related to several factors from compound handling to experimental design.
Question: My GSTO-IN-2 (HY-111355) shows no effect in my cell-based assay. What are the possible reasons?
Answer:
Several factors could contribute to the observed inactivity of GSTO-IN-2 in your cellular experiments. Here is a step-by-step troubleshooting workflow:
-
1. Compound Solubility and Preparation:
-
Issue: GSTO-IN-2 has limited solubility. Precipitation of the compound in your stock solution or, more critically, in the cell culture media will result in a lower effective concentration and apparent inactivity.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality solvent like DMSO to prepare your stock solution.[1] Hygroscopic DMSO can significantly impact solubility.[1]
-
The supplier notes that for some formulations, heating and/or sonication may be required to fully dissolve the compound.[1]
-
Visually inspect your stock solution and final dilutions in media for any signs of precipitation. If precipitation occurs, you may need to adjust your solvent system or lower the final concentration.
-
It is recommended to prepare working solutions fresh for each experiment.[1]
-
-
-
2. Insufficient Concentration:
-
Issue: The reported IC50 values for this compound against GST isozymes are in the low micromolar range (1.4 - 16.3 µM).[1] Cellular activity often requires higher concentrations than in vitro biochemical assays.
-
Troubleshooting:
-
Perform a dose-response experiment over a wide range of concentrations. Based on the literature, concentrations up to 50 µM have been used to observe synergistic effects with chemotherapy drugs in breast cancer cell lines.[1]
-
If you do not observe any activity even at high concentrations, consider the possibility of low cell permeability or rapid efflux.
-
-
-
3. Cell Permeability and Efflux:
-
Issue: The compound may have poor permeability across the cell membrane, or it may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting:
-
If you suspect efflux, you can co-incubate with known efflux pump inhibitors, such as verapamil or cyclosporin A, to see if this restores activity.
-
-
4. Compound Stability:
-
Issue: The compound may be unstable in your cell culture media or may be rapidly metabolized by the cells.
-
Troubleshooting:
-
Stock solutions should be stored at -20°C or -80°C and used within one year or two years, respectively.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
To test for stability in media, you can pre-incubate the compound in your complete cell culture media for the duration of your experiment, and then test its activity in a cell-free biochemical assay.
-
-
-
5. Target Expression and Relevance:
-
Issue: The cell line you are using may not express the target GST isozymes (GSTA2, GSTM1, GSTP1-1) at sufficient levels, or the biological process you are measuring may not be dependent on the activity of these enzymes.
-
Troubleshooting:
-
Confirm the expression of the target GSTs in your cell line using techniques like Western blotting or qPCR.
-
Ensure your assay is a relevant measure of GST activity or a downstream pathway modulated by these enzymes. For example, this compound has been shown to enhance the cytotoxicity of cisplatin and thiotepa.[1]
-
-
If you are using this compound (HY-161876):
This is a potent, dual covalent inhibitor of GSTO1 and BTK. Inactivity in cells is less likely to be due to a lack of potency and may point to other factors.
Question: My this compound (HY-161876) is a potent covalent inhibitor, but it's not working in my cells. Why?
Answer:
The inactivity of a potent, covalent inhibitor like this compound in a cellular context can be perplexing. Here are the key areas to investigate:
-
1. Compound Integrity and Stability:
-
Issue: Covalent inhibitors can be highly reactive and may degrade upon storage or in aqueous solutions.
-
Troubleshooting:
-
Ensure the compound has been stored correctly as per the manufacturer's instructions.
-
Prepare fresh dilutions from a new stock solution for each experiment.
-
Consider the possibility of the reactive group being quenched by components in the cell culture media (e.g., serum proteins, free thiols like glutathione). You could test this by pre-incubating the inhibitor in media and then assessing its activity.
-
-
-
2. Target Engagement:
-
Issue: Even with high potency, the inhibitor may not be reaching and covalently modifying its intracellular target, GSTO1.
-
Troubleshooting:
-
A direct way to assess target engagement for a covalent inhibitor is to use a competitive activity-based protein profiling (ABPP) assay.[3] This would involve treating cells with your inhibitor, lysing the cells, and then incubating the lysate with a fluorescently tagged probe that also reacts with the active site of GSTO1. A decrease in fluorescence of the GSTO1 band on a gel would indicate successful target engagement by your inhibitor.
-
Alternatively, you can use mass spectrometry to look for the covalent modification of GSTO1 after treating cells with the inhibitor.
-
-
-
3. Off-Target Effects and Cellular Context:
-
Issue: This compound is a dual inhibitor of GSTO1 and BTK.[2] The cellular phenotype you observe (or lack thereof) could be a complex result of inhibiting both targets. It's also possible that in your specific cell line, inhibition of GSTO1 does not produce the expected phenotype, or that compensatory mechanisms are at play.
-
Troubleshooting:
-
To dissect the effects of GSTO1 vs. BTK inhibition, you could use a selective BTK inhibitor as a control.
-
Consider using a different cell line where the role of GSTO1 is better characterized.
-
GSTO1 has been implicated in modulating signaling pathways such as ERK1/2, JNK, and AKT.[4][5] You could use Western blotting to check if these pathways are affected by your inhibitor.
-
-
-
4. Assay Readout and Timing:
-
Issue: The downstream assay you are using to measure the effect of GSTO1 inhibition may not be sensitive enough, or you may be looking at the wrong time point.
-
Troubleshooting:
-
GSTO1 is involved in processes like deglutathionylation and modulating inflammatory responses.[6][7][8][9] Ensure your assay is a direct and sensitive measure of a known GSTO1-dependent process.
-
Perform a time-course experiment to determine the optimal duration of inhibitor treatment. Covalent inhibitors may require a longer incubation time to achieve maximal target occupancy and a downstream biological effect.
-
-
FAQs: this compound
Q1: What is the primary function of GSTO1?
A1: Glutathione S-transferase omega-1 (GSTO1) is an enzyme with several functions. Unlike many other GSTs that primarily conjugate glutathione to xenobiotics, GSTO1 has thioltransferase and deglutathionylation activity, meaning it can remove glutathione from proteins.[6][8] This allows it to regulate protein function and signaling pathways involved in inflammation, cell survival, and drug resistance.[4][7][10][11]
Q2: How do I prepare a stock solution of this compound?
A2: For both identified compounds, DMSO is the recommended solvent for preparing a stock solution.[1] For GSTO-IN-2 (HY-111355), the supplier notes a solubility of 100 mg/mL in DMSO, but this may require sonication.[1] For in vivo formulations, combinations of DMSO, corn oil, or SBE-β-CD in saline have been used.[1] Always refer to the manufacturer's datasheet for the most accurate and up-to-date solubility information.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: This is highly dependent on which inhibitor you are using and your cell line.
-
For GSTO-IN-2 (HY-111355) , you will likely need to use concentrations in the micromolar range (e.g., 1-50 µM).[1]
-
For This compound (HY-161876) , given its nanomolar potency, you could start with a lower concentration range (e.g., 10 nM - 1 µM). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there alternative inhibitors for GSTO1?
A4: Yes, several other GSTO1 inhibitors have been described in the literature, which can be useful as controls or for comparative studies. These include:
-
GSTO1-IN-1 (C1-27): A potent inhibitor with an IC50 of 31 nM.[12]
-
ML175: A selective, covalent inhibitor of GSTO1 with an in situ IC50 of 35 nM.[10][13]
-
KT53: An optimized α-chloroacetamide inhibitor with an in situ IC50 of 35 nM.[10]
Experimental Protocols
Protocol 1: Western Blot for GSTO1 Target Expression
This protocol can be used to verify the presence of the GSTO1 protein in your cell line.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSTO1 (e.g., Santa Cruz Biotechnology, MedChemExpress provides a list of related antibodies[1]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system. Include a loading control like β-actin or GAPDH.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture media.
-
Remove the old media from the cells and add the media containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Reading:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Signaling Pathway
GSTO1 has been shown to modulate several key signaling pathways, in part through its deglutathionylation activity which can alter the function of signaling proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Enzymes in Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSTO1-1 is an upstream suppressor of M2 macrophage skewing and HIF-1α-induced eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of GSTO1 Inhibition: A Technical Support Resource
An Important Note on "Gsto1-IN-2" : Initial database searches reveal ambiguity surrounding the specific compound "this compound." Several inhibitors with similar nomenclature exist, each with distinct biochemical profiles. This support center provides information on related and well-characterized GSTO1 inhibitors to guide your research. We recommend verifying the CAS number and intended target of your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary cellular target?
A1: The term "this compound" is ambiguous in scientific literature. Researchers may be referring to one of several similarly named compounds:
-
GSTO-IN-2 : A broad-spectrum glutathione S-transferase inhibitor with activity against GSTA2, GSTM1, and GSTP1-1.
-
This compound (also known as Compound B-9) : A dual covalent inhibitor targeting both Glutathione S-transferase Omega 1 (GSTO1) and Bruton's tyrosine kinase (BTK).
-
GSTO1-IN-1 (also known as C1-27) : A potent and specific inhibitor of GSTO1.
It is crucial to identify the correct compound to understand its mechanism of action.
Q2: My cells show variable sensitivity to my GSTO1 inhibitor. What could be the cause?
A2: Cell line-specific toxicity is expected and can be influenced by several factors:
-
Endogenous GSTO1 Expression : Cell lines with higher endogenous expression of GSTO1 may be more sensitive to inhibitors that target this enzyme as a primary survival mechanism. Conversely, high expression can also lead to resistance to certain chemotherapeutics.
-
Off-Target Effects : If you are using a non-specific or dual-inhibitor, the cellular response will be a composite of its effects on all its targets. For example, the toxicity of a dual GSTO1/BTK inhibitor will be highly dependent on the role of BTK in the specific cell line.
-
Metabolic Activity : The rate at which a cell metabolizes the inhibitor can affect its intracellular concentration and, consequently, its potency.
-
Cellular Glutathione Levels : As GSTO1 is involved in the glutathionylation cycle, the baseline glutathione levels in your cell line could influence the downstream effects of GSTO1 inhibition.
Q3: I am not observing the expected synergistic effect with cisplatin after treating with a GSTO1 inhibitor. What should I check?
A3: Several factors could be at play:
-
GSTO1's Role in Drug Resistance : The synergistic effect with cisplatin is often linked to GSTO1's role in detoxifying chemotherapeutic agents. This mechanism may not be the primary mode of cisplatin resistance in your chosen cell line.
-
Inhibitor Concentration and Timing : Ensure you are using an appropriate concentration of the GSTO1 inhibitor and that the pre-treatment or co-treatment timing is optimized. A dose-response and time-course experiment is recommended.
-
Cellular Uptake : Verify that the inhibitor is cell-permeable and reaches its intracellular target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments | Cell passage number variability; Inconsistent cell seeding density; Reagent variability (e.g., age of inhibitor stock solution) | Use cells within a consistent passage number range. Ensure precise cell counting and seeding. Prepare fresh inhibitor dilutions from a validated stock for each experiment. |
| Low potency of the inhibitor | Incorrect compound identity; Low endogenous GSTO1 expression in the cell line; Inhibitor degradation | Verify the identity and purity of your inhibitor. Screen a panel of cell lines to find one with robust GSTO1 expression. Store the inhibitor at the recommended temperature and protect it from light. |
| Unexpected off-target effects | The inhibitor may not be specific for GSTO1. | If using a compound like "this compound (Compound B-9)," be aware of its dual-specificity for BTK. Consider using a more specific inhibitor like GSTO1-IN-1 for target validation studies. |
| Difficulty dissolving the compound | Poor solubility in aqueous media. | Refer to the manufacturer's instructions for recommended solvents. A common approach is to prepare a high-concentration stock in DMSO and then dilute it in culture media. |
Quantitative Data on GSTO1 Inhibitors
The following table summarizes the available quantitative data for various GSTO1 inhibitors. Note the absence of specific cytotoxicity data for "this compound," highlighting the importance of experimental validation.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cell Line | Effect | IC50 (Cell-based Assay) |
| GSTO-IN-2 | GSTA2, GSTM1, GSTP1-1 | 3.6 µM (GSTA2), 16.3 µM (GSTM1), 1.4 µM (GSTP1-1) | MCF-7, MDA-MB-231 | Enhances cisplatin and thiotepa cytotoxicity | Not Reported |
| This compound (Compound B-9) | GSTO1, BTK | 441 nM (GSTO1), 6.2 nM (BTK) | Not Reported | Not Reported | Not Reported |
| GSTO1-IN-1 (C1-27) | GSTO1 | 31 nM | HCT-116 | Antiproliferative | 1.2 µM[1] |
| HT-29 | Antiproliferative | 4.3 µM[1] | |||
| KT53 | GSTO1 | 21 nM (in vitro), 35 nM (in situ) | Not Reported | Sensitizes cancer cells to cisplatin | Not Reported |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the GSTO1 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Evaluation of Synergistic Effects with Chemotherapeutic Agents
-
Experimental Design : Design a matrix of concentrations for the GSTO1 inhibitor and the chemotherapeutic agent (e.g., cisplatin).
-
Treatment : Treat cells with the GSTO1 inhibitor alone, the chemotherapeutic agent alone, or a combination of both for a predetermined duration.
-
Cell Viability Assessment : Perform a cell viability assay (e.g., MTT or CellTiter-Glo) as described above.
-
Synergy Analysis : Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizing the Role of GSTO1
The following diagrams illustrate the cellular context of GSTO1 function and a general workflow for inhibitor testing.
Caption: Role of GSTO1 in chemoresistance and anti-apoptotic signaling.
Caption: General experimental workflow for characterizing a GSTO1 inhibitor.
References
Gsto1-IN-2 precipitation in aqueous solution
Welcome to the technical support center for Gsto1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a dual covalent inhibitor of Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK). It has reported IC50 values of 441 nM for GSTO1 and 6.2 nM for BTK.[1]
Q2: What are the physical and chemical properties of this compound?
A2: The table below summarizes the key properties of a commercially available this compound, which may also be referred to as GSTO-IN-2.
| Property | Value |
| Molecular Formula | C33H52N2O9 |
| Molecular Weight | 620.77 g/mol |
| CAS Number | 1202710-57-3 |
| Appearance | Solid (White to off-white) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years, -20°C for 1 year |
Data sourced from MedChemExpress for a compound identified as GSTO-IN-2.[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (161.09 mM), although ultrasonic treatment may be required to achieve complete dissolution.[2] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
Q4: My this compound is precipitating out of my aqueous experimental buffer. What should I do?
A4: Precipitation of this compound in aqueous solutions is a common issue due to its likely low water solubility. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to addressing the precipitation of this compound in aqueous solutions during your experiments.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution in DMSO is fully dissolved before further dilution. If you observe any precipitate in your stock, gently warm the solution and/or use a bath sonicator to aid dissolution.[2]
Step 2: Optimize Your Working Solution Preparation
Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. The following strategies can help mitigate this:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous working solution. While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells.
-
Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to a small volume of your aqueous buffer while vortexing, and then bring it up to the final volume.
-
Consider co-solvents: For in vivo studies or challenging in vitro systems, the use of co-solvents is recommended. The following formulations have been suggested for similar compounds and may improve the solubility of this compound:[2][4]
| Protocol | Formulation | Final Concentration |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.03 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.03 mM) |
Note: These protocols are provided as a reference and may need to be optimized for your specific experimental setup.[2]
Step 3: Adjust Your Experimental Buffer
The pH and composition of your aqueous buffer can influence the solubility of this compound.
-
Additives: The inclusion of certain excipients can enhance solubility. Consider the addition of a small percentage (e.g., 0.1% to 0.5%) of a non-ionic surfactant like Tween-80 or the use of a cyclodextrin like SBE-β-CD.[4]
Step 4: Practical Tips for Handling this compound Solutions
-
Fresh is best: Prepare your aqueous working solutions of this compound fresh for each experiment and use them on the same day.[2]
-
Temperature: If precipitation occurs upon cooling, you may be able to redissolve the compound by gently warming the solution. However, be mindful of the thermal stability of this compound and your biological system.
-
Sonication: As with the stock solution, brief sonication of the final working solution can help to redissolve any precipitate.[2][4]
The following decision tree provides a visual guide to troubleshooting this compound precipitation.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cellular Assays
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 620.77), add 161.09 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to get a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to achieve the final 10 µM working concentration.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the final working solution immediately.
-
The following workflow illustrates the preparation of this compound solutions for in vitro experiments.
GSTO1 Signaling Pathway
GSTO1 is a member of the glutathione S-transferase family and is involved in various cellular processes, including detoxification and the modulation of signaling pathways. It has been implicated in inflammatory responses and cancer progression. The diagram below illustrates a simplified overview of a signaling pathway involving GSTO1.
References
Determining the Optimal Incubation Time for Gsto1-IN-2: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for Gsto1-IN-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Publicly available information and detailed experimental protocols for this compound are limited. This guide provides a general framework for determining the optimal incubation time for a Glutathione S-transferase omega 1 (GSTO1) inhibitor, using the well-characterized inhibitor GSTO1-IN-1 (also known as C1-27) as a primary example. The principles and methods described here can be adapted for this compound and other GSTO1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is GSTO1 and what are its key functions?
Glutathione S-transferase omega-1 (GSTO1) is a unique member of the GST enzyme family. Unlike other GSTs, which are primarily involved in detoxification by conjugating glutathione to xenobiotics, GSTO1 has a broader range of activities. Its key functions include:
-
Deglutathionylation: GSTO1 can remove glutathione from proteins, a process called deglutathionylation. This is important for regulating protein function and protecting proteins from irreversible oxidation.[1]
-
Redox Homeostasis: The enzyme is involved in cellular redox balance and acts as a small stress response protein.[2]
-
Signaling Pathways: GSTO1 has been shown to modulate important signaling pathways involved in inflammation, cell survival, and proliferation, such as the NF-κB and JAK/STAT3 pathways.[3][4]
Q2: What is this compound and how does it differ from other GSTO1 inhibitors?
This compound is described as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[5] In contrast, GSTO1-IN-1 (C1-27) is a potent and selective inhibitor of GSTO1.[1] The dual inhibitory nature of this compound means it can affect multiple signaling pathways, which should be considered when designing experiments and interpreting results.
Q3: What is a typical starting concentration range for a GSTO1 inhibitor in cell-based assays?
The optimal concentration of an inhibitor is cell-line and assay-dependent. For GSTO1-IN-1, concentrations ranging from 0.1 µM to 100 µM have been used in cell proliferation assays.[1] A common starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your specific cell line and endpoint.
Q4: What are some common methods to measure the effectiveness of a GSTO1 inhibitor?
The effect of a GSTO1 inhibitor can be assessed through various assays, including:
-
Cell Viability Assays: Assays like MTT or CellTiter-Glo can measure the effect of the inhibitor on cell proliferation and cytotoxicity. For example, HCT116 cells treated with GSTO1-IN-1 showed a dose-dependent decrease in cell viability.[1]
-
Western Blotting: This can be used to measure changes in the levels of proteins downstream of GSTO1 or in the glutathionylation status of target proteins.
-
Enzyme Activity Assays: The direct inhibitory effect on GSTO1 can be measured using specific substrates. For instance, the reduction of 4-nitrophenacyl glutathione (4-NPG) is a common method to assess GSTO1 activity.[6]
-
Clonogenic Survival Assays: These assays assess the long-term effect of the inhibitor on the ability of single cells to form colonies.[1]
Troubleshooting Guide
Q1: I am not observing any effect with this compound. What are some possible reasons?
-
Incubation Time: The incubation time may be too short for the inhibitor to exert its effect. A time-course experiment is recommended (see detailed protocol below).
-
Inhibitor Concentration: The concentration may be too low. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Cell Type: The cell line you are using may not express sufficient levels of GSTO1 or may be insensitive to its inhibition. It's good practice to confirm GSTO1 expression in your cell line via Western Blot or qPCR.
-
Inhibitor Stability: Ensure that the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Cell Permeability: If you are using a cell-based assay, the inhibitor may have poor cell permeability.
Q2: My results show high variability between experiments. How can I improve consistency?
-
Consistent Cell Culture Practices: Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic phase) for each experiment.
-
Accurate Reagent Preparation: Prepare fresh inhibitor dilutions for each experiment and ensure accurate pipetting.
-
Control for Solvent Effects: If the inhibitor is dissolved in a solvent like DMSO, ensure that all wells (including controls) contain the same final concentration of the solvent.
-
Include Proper Controls: Always include positive and negative controls in your experiments.
-
Increase Replicates: Use technical and biological replicates to ensure the reliability of your results.
Experimental Protocol: Determining Optimal Incubation Time
This protocol provides a step-by-step guide for conducting a time-course experiment to determine the optimal incubation time for a GSTO1 inhibitor.
Objective: To identify the incubation time at which the GSTO1 inhibitor shows its maximal effect on a chosen cellular endpoint (e.g., cell viability).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or other GSTO1 inhibitor
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the GSTO1 inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final solvent concentration.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Treat the cells with a fixed, effective concentration of the inhibitor (e.g., the IC50 value if known, or a concentration from the higher end of a preliminary dose-response curve).
-
-
Time-Course Incubation:
-
Endpoint Measurement (Cell Viability Assay - MTT Example):
-
At each time point, add MTT solution to the wells and incubate for 3-4 hours at 37°C.
-
After incubation, dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the vehicle-treated control.
-
Plot the cell viability against the incubation time to visualize the time-dependent effect of the inhibitor. The optimal incubation time is the point at which the maximum desired effect is observed.
-
Data Presentation
Table 1: Reported Experimental Conditions for GSTO1 Inhibitor (GSTO1-IN-1/C1-27)
| Cell Line | Assay | Concentration Range | Incubation Time | Reference |
| HCT116, H630, HT29 | MTT Assay | 0.1 - 100 µM | 72 hours | [1] |
| HCT116 | Clonogenic Survival | Sub-micromolar | Not specified | [1] |
| 3T3-L1 | Adipocyte Differentiation | 7 µM | 6 and 24 hours | [6] |
| MDA-MB-435 | Competitive ABPP | 1 µM | 1 hour | [2] |
Table 2: Template for Recording Time-Course Experiment Data
| Time Point (hours) | Absorbance (Control) | Absorbance (Treated) | % Cell Viability |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gsto1-IN-2 Interference in Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot potential interference from the small molecule inhibitor Gsto1-IN-2 in fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence assay?
A1: this compound is a designation for a small molecule inhibitor of Glutathione S-transferase Omega 1 (GSTO1), an enzyme implicated in cellular detoxification and inflammatory pathways.[1][2][3] It is important to note that there appear to be multiple, structurally distinct compounds marketed as "this compound" or "GSTO-IN-2" by different chemical suppliers, with varying CAS numbers and molecular formulas.[4][5][6]
Like many small molecules, this compound has the potential to interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your assay, leading to a false positive signal.[7]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorophore (a phenomenon known as the inner filter effect), or it may interact with the excited fluorophore to cause non-radiative decay, both of which lead to a decrease in the fluorescence signal and a potential false negative result.[7]
Q2: Are the spectral properties of this compound known?
A2: Publicly available data on the specific absorbance and fluorescence spectra of compounds marketed as this compound is limited. The chemical structures available for some versions of "this compound" contain aromatic and heterocyclic ring systems, which are moieties that can confer fluorescent properties.[4][7] Without specific spectral data from the supplier, it is crucial to experimentally determine if this compound interferes with your specific assay conditions.
Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?
A3: The first step is to perform control experiments to determine if this compound is autofluorescent or if it quenches the fluorescence of your assay's reporter. This involves running parallel experiments with this compound in the absence of key assay components. The results of these controls will guide your troubleshooting strategy.
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
To determine if this compound is causing interference, and to identify the nature of that interference, it is essential to run a set of control experiments.
Experimental Protocol: Interference Control Assay
-
Prepare a serial dilution of this compound: Use the same concentration range as in your primary assay.
-
Set up the following controls in a microplate:
-
Buffer Blank: Assay buffer only.
-
Compound Control: this compound dilutions in assay buffer.
-
Fluorophore Control: Your assay's fluorophore at the final assay concentration in buffer.
-
Quenching Control: Your assay's fluorophore plus the this compound dilutions.
-
-
Incubate the plate: Use the same incubation time and temperature as your primary assay.
-
Read the plate: Use the same fluorescence excitation and emission wavelengths as your primary assay.
Data Interpretation:
| Observation in Control Wells | Interpretation |
| Compound Control shows a dose-dependent increase in fluorescence compared to the Buffer Blank. | This compound is autofluorescent at your assay's wavelengths. |
| Quenching Control shows a dose-dependent decrease in fluorescence compared to the Fluorophore Control. | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either the Compound Control or the Quenching Control. | Direct fluorescence interference from this compound is unlikely. The observed effect in your primary assay may be genuine. |
Guide 2: Mitigating Autofluorescence
If you have confirmed that this compound is autofluorescent in your assay, consider the following strategies:
-
Strategy 1: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, it can be subtracted from the total signal.
-
Protocol: For each plate in your primary assay, run a parallel set of wells containing only this compound at the corresponding concentrations in the assay buffer. Subtract the average fluorescence of these "compound only" wells from your experimental wells.
-
-
Strategy 2: Shift Excitation/Emission Wavelengths
-
Rationale: Interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting to a region where the compound does not fluoresce can resolve the issue.[8]
-
Protocol:
-
Characterize the excitation and emission spectra of this compound in your assay buffer using a scanning spectrofluorometer.
-
If possible, select a fluorophore for your assay that has excitation and emission wavelengths outside of the range of this compound's fluorescence.
-
-
Guide 3: Mitigating Fluorescence Quenching
If you have identified this compound as a quencher, the following approaches can be employed:
-
Strategy 1: Decrease Fluorophore Concentration
-
Rationale: The inner filter effect is concentration-dependent. Reducing the concentration of the fluorophore can sometimes lessen the quenching effect.
-
Protocol: Titrate down the concentration of your fluorescent substrate or probe to the lowest level that still provides a robust signal-to-background ratio.
-
-
Strategy 2: Use a Time-Resolved Fluorescence (TRF) Assay
-
Rationale: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows for the short-lived background fluorescence and quenching effects from interfering compounds to subside.
-
Protocol: If available, adapt your assay to a TRF format using a suitable lanthanide-based probe.
-
-
Strategy 3: Orthogonal Assays
-
Rationale: Confirm your results using an assay with a different detection method that is not based on fluorescence.[7]
-
Protocol: A common orthogonal assay for GSTO1 activity is a spectrophotometric assay that measures the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), resulting in an increase in absorbance at 340 nm.[9][10]
-
Experimental Protocols
Protocol 1: Spectrophotometric GSTO1 Activity Assay
This assay measures the rate of conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), catalyzed by GSTO1. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GSTO1
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
This compound
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH (e.g., 1 mM final concentration), and recombinant GSTO1.
-
Add this compound at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding CDNB (e.g., 1 mM final concentration).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC₅₀.
Visualizations
Caption: Simplified diagram of GSTO1's role in cellular pathways and its inhibition by this compound.
References
- 1. GSTO1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSTO-IN-2 - MedChem Express [bioscience.co.uk]
- 6. adooq.com [adooq.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Glutathione S-Transferases Superfamily Proteome Analysis: An Insight into Aedes albopictus Mosquitoes upon Acute Xenobiotic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Gsto1-IN-2 degradation during storage
Welcome to the technical support center for Gsto1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of this compound, thereby preventing its degradation and ensuring experimental accuracy.
Troubleshooting Guides
This section provides solutions to common issues encountered during the storage and use of this compound.
Issue 1: Loss of Compound Activity in Experimental Assays
A decrease in the inhibitory activity of this compound is a primary indicator of its degradation.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Improper Storage Temperature | This compound powder is stable for up to 3 years at -20°C and 2 years at 4°C. Stock solutions in solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Ensure your storage conditions align with these recommendations. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes upon preparation.[1] |
| Hydrolysis | The chemical structure of this compound contains ester and amide functional groups, which are susceptible to hydrolysis, especially in aqueous solutions or non-anhydrous solvents. Use high-purity, anhydrous solvents like DMSO for preparing stock solutions. Avoid prolonged exposure of the compound to aqueous environments before use. |
| Oxidation | While less common for this structure, oxidation can occur. To minimize this risk, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| Light Exposure | Photodegradation can be a concern for many small molecules. Store this compound, both in powder and solution form, in amber vials or containers wrapped in foil to protect it from light. |
Experimental Protocol: Assessing the Integrity of this compound using HPLC
This protocol outlines a general method to check the purity and detect potential degradation products of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of freshly received this compound powder.
-
Dissolve it in high-purity, anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Further dilute this stock solution with an appropriate mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µM).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the stored this compound (the sample you suspect might be degraded) at the same concentration as the standard solution, using the same solvent.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically between 220-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Compare the chromatograms. A significant decrease in the peak area of the main compound in the sample solution compared to the standard, or the appearance of new peaks, indicates degradation.
-
Issue 2: Precipitation Observed in Stock Solution
Precipitation of this compound from its stock solution can lead to inaccurate concentrations in your experiments.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low-Quality or "Wet" Solvent | This compound is soluble in DMSO at 100 mg/mL (161.09 mM), but DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the compound.[1] Always use newly opened, high-purity, anhydrous DMSO. |
| Exceeded Solubility Limit | Ensure you are not preparing a stock solution at a concentration higher than its solubility limit. If needed, gentle warming and sonication can aid dissolution. |
| Storage at Inappropriate Temperatures | Storing a highly concentrated stock solution at a temperature where the solvent's solvating power is reduced can cause precipitation. Follow the recommended storage temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving the this compound powder in newly opened, anhydrous DMSO.[1] For quantities of 10 mg or less, you can add the solvent directly to the vial. For larger quantities, it's advisable to weigh out the required amount. Gentle vortexing or sonication can be used to ensure complete dissolution.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] Once you have prepared your stock solution, you should immediately aliquot it into single-use volumes and store them at the recommended temperature.
Q3: My this compound powder has changed color. Is it still usable?
A3: A change in the color of the powder can be an indication of degradation or contamination. It is advisable to assess the purity of the compound using an analytical technique like HPLC, as described in the troubleshooting guide, before using it in your experiments.
Q4: Can I store my this compound stock solution in the refrigerator (4°C)?
A4: For short-term storage (a few days), 4°C might be acceptable, but for long-term stability, it is crucial to store stock solutions at -20°C or -80°C.[1] Storing at 4°C for extended periods can increase the rate of degradation, especially in a solvent.
Visualizations
References
Technical Support Center: Interpreting Unexpected Phenotypes with Gsto1-IN-2
Welcome to the technical support center for Gsto1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this dual inhibitor of Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule that functions as a dual covalent inhibitor of two distinct enzymes: Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK). It exhibits significantly higher potency for BTK.
Q2: What are the known functions of GSTO1 and BTK?
-
GSTO1 is involved in various cellular processes, including the glutathionylation cycle, which is a post-translational modification that regulates protein function. It also plays a role in inflammation, apoptosis, and metabolism.
-
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and survival. Downstream of BTK, several signaling cascades are activated, including the NF-κB and ERK pathways.
Unexpected phenotypes when using this compound can arise from several factors:
-
On-target effects related to BTK inhibition: Due to the higher potency of this compound for BTK, many unexpected phenotypes are likely attributable to the inhibition of this kinase. BTK inhibitors are known to have various effects, some of which may be unanticipated in your specific experimental system.
-
On-target effects related to GSTO1 inhibition: While less potent, inhibition of GSTO1 can still contribute to the observed phenotype, especially at higher concentrations of the inhibitor.
-
Combined inhibition of GSTO1 and BTK: The simultaneous inhibition of both enzymes may lead to synergistic or unique effects that are not observed when either target is inhibited individually.
-
Off-target effects: this compound may interact with other proteins in the cell, leading to true off-target effects. This is a common consideration for all small molecule inhibitors.
-
Experimental variability: Ensure that the observed phenotype is reproducible and not due to experimental artifacts.
Troubleshooting Unexpected Phenotypes
If you encounter an unexpected phenotype, the following troubleshooting guide can help you systematically determine its origin.
Issue 1: Is the phenotype a known effect of BTK inhibition?
First-generation BTK inhibitors, such as ibrutinib, are known to cause a range of off-target effects that may be considered "unexpected" in certain contexts. These include:
-
Cardiovascular toxicities (e.g., atrial fibrillation, hypertension)
-
Bleeding and bruising
-
Rash and other skin toxicities
-
Diarrhea
Troubleshooting Steps:
-
Literature Review: Compare your observed phenotype with the known side effects and off-target effects of other BTK inhibitors, particularly first-generation inhibitors.
-
Use a More Selective BTK Inhibitor: As a control, treat your cells with a more selective, second-generation BTK inhibitor like acalabrutinib.[1][2][3] If the phenotype persists, it is more likely to be an on-target effect of BTK inhibition. If the phenotype is diminished or absent, it may be an off-target effect of this compound not shared by the more selective compound.
Issue 2: How can I distinguish between GSTO1- and BTK-mediated effects?
Given the dual nature of this compound, it is crucial to determine which target is responsible for the observed phenotype.
Troubleshooting Workflow:
Caption: Workflow to deconvolute GSTO1 vs. BTK-mediated effects.
Experimental Approaches:
-
Orthogonal Inhibition:
-
Use a highly selective GSTO1 inhibitor (e.g., C1-27) and a highly selective BTK inhibitor (e.g., acalabrutinib) in parallel with this compound.[1][4]
-
Compare the phenotypes induced by each inhibitor. If the phenotype is replicated with the selective GSTO1 inhibitor, it is likely mediated by GSTO1. Conversely, if it is replicated with the selective BTK inhibitor, BTK is the likely mediator.
-
-
Genetic Approaches:
-
Use siRNA or CRISPR/Cas9 to specifically knock down the expression of GSTO1 or BTK.
-
Treat the knockdown cells with this compound. If knockdown of GSTO1 rescues the phenotype, it confirms GSTO1's involvement. If knockdown of BTK rescues the phenotype, it confirms BTK's involvement.
-
-
Biochemical/Cellular Assays:
-
Measure the activity of downstream signaling pathways specific to each target.
-
For GSTO1: Measure changes in protein glutathionylation. A decrease in glutathionylation upon treatment would suggest GSTO1 inhibition.
-
For BTK: Measure the phosphorylation of downstream targets like PLCγ2 or the activation of NF-κB. A decrease in these signals would indicate BTK inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant inhibitors. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target(s) | IC50 (nM) | Reference Cell Line/Assay |
| This compound | GSTO1 | 441 | In vitro assay |
| BTK | 6.2 | In vitro assay | |
| C1-27 | GSTO1 | ~220 | 4-NPG reduction assay[4] |
| KT53 | GSTO1 | 21 | In vitro assay[5] |
| Acalabrutinib | BTK | ~5 | In vitro kinase assay |
| Ibrutinib | BTK, other kinases | ~0.5 | In vitro kinase assay |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: GSTO1 Activity Assay (Deglutathionylation Assay)
This protocol measures the deglutathionylation activity of GSTO1 in vitro.[7]
Materials:
-
Recombinant human GSTO1
-
Glutathionylated peptide substrate (e.g., SQLWC-[SG]LSN)
-
Glutathione (GSH)
-
NADPH
-
Glutathione reductase
-
McIlvaine's buffer (pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a reaction mix containing McIlvaine's buffer, 1 mM GSH, 50 µM NADPH, and 0.25 units of glutathione reductase.
-
Add the glutathionylated peptide substrate to the reaction mix.
-
Initiate the reaction by adding recombinant GSTO1.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Monitor the increase in tryptophan fluorescence (excitation at 280 nm, emission at 356 nm) over time. The rate of fluorescence increase is proportional to the rate of deglutathionylation.
Protocol 3: BTK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol measures the kinase activity of BTK by quantifying the amount of ADP produced.[2][8]
Materials:
-
Recombinant human BTK
-
Poly(Glu,Tyr) substrate
-
ATP
-
BTK Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate by adding BTK enzyme, substrate, and BTK kinase buffer.
-
To test the inhibitory effect of this compound, add serial dilutions of the inhibitor to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.
Signaling Pathway Diagrams
GSTO1 and the Glutathionylation Cycle
Caption: GSTO1's role in the protein glutathionylation cycle.
BTK Signaling Pathway
Caption: Simplified overview of the BTK signaling cascade.
References
- 1. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors [mdpi.com]
- 2. promega.com [promega.com]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PathScan® Total Btk Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Gsto1-IN-2 vehicle control best practices
Welcome to the technical support center for Gsto1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (161.09 mM). For optimal results, it is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly impact the solubility of the compound.[1] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
Q2: What is the appropriate vehicle control for in vitro experiments using this compound dissolved in DMSO?
A2: The appropriate vehicle control for in vitro experiments is the solvent used to dissolve the drug, in this case, DMSO.[2] It is critical to treat a set of cells with the same volume and concentration of DMSO as is used in the experimental group receiving this compound.[2][3] This ensures that any observed effects are attributable to the inhibitor and not the solvent.[2] For most cell-based assays, the final concentration of DMSO should be kept low, ideally below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[4]
Q3: How should I prepare this compound for in vivo studies?
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual covalent inhibitor of Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK), with IC50 values of 441 nM and 6.2 nM, respectively.[6] GSTO1 is an enzyme involved in cellular redox homeostasis and has been shown to play a pro-inflammatory role.[7][8] It catalyzes the deglutathionylation of proteins, a key post-translational modification in redox signaling.[7][9] By inhibiting GSTO1, this compound can modulate these signaling pathways. Its potent inhibition of BTK, a critical kinase in B-cell receptor signaling, suggests its potential application in immunology and oncology research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The concentration of DMSO in the final solution is too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO and add a smaller volume to the media. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Gentle warming or vortexing after dilution may help. |
| Vehicle control (DMSO) shows significant cellular toxicity or biological effects. | The final concentration of DMSO is too high. The cell line is particularly sensitive to DMSO. | Reduce the final concentration of DMSO in your experiment to the lowest possible level that maintains this compound solubility (ideally ≤0.1%). If toxicity persists, consider performing a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or unexpected experimental results. | Improper storage of this compound stock solutions leading to degradation. Repeated freeze-thaw cycles of the stock solution. Variability in vehicle control preparation. | Aliquot this compound stock solutions into single-use volumes and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] Avoid repeated freeze-thaw cycles.[1] Ensure the vehicle control is prepared with the exact same concentration of DMSO as the this compound treated samples for every experiment.[3] |
| No observable effect of this compound treatment. | The concentration of this compound is too low. The treatment time is not optimal. The inhibitor has degraded. The target protein (GSTO1/BTK) is not expressed or is not functionally important in the experimental system. | Perform a dose-response experiment to determine the optimal working concentration.[2] Conduct a time-course experiment to identify the optimal treatment duration.[2] Verify the activity of your this compound stock. Confirm the expression and functional relevance of GSTO1 and/or BTK in your cell model through techniques like western blotting or qPCR. |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
-
Stock Solution Preparation:
-
Dissolve this compound powder in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control for each concentration of this compound by adding the same volume of DMSO to the cell culture media.
-
-
Cell Treatment:
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the corresponding vehicle control.
-
Include a "no treatment" control (cells in media alone) to assess the baseline cellular response.[2]
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Proceed with the downstream analysis (e.g., cell viability assay, western blot, qPCR).
-
Data Analysis for Vehicle Control
When analyzing data from experiments with a vehicle control:
-
Assess Vehicle Effect: Compare the results from the "no treatment" control to the "vehicle control." If there is a statistically significant difference, it indicates that the vehicle (DMSO) has an effect on the measured parameter.
-
Normalize to Vehicle Control: If the vehicle has an effect, the experimental data for this compound should be normalized to the vehicle control group to isolate the specific effect of the inhibitor.[4] If the vehicle has no significant effect, data can be normalized to the "no treatment" control.
Visualizations
Caption: Experimental workflow for in vitro studies using this compound with appropriate vehicle control.
Caption: Dual inhibitory action of this compound on GSTO1-mediated deglutathionylation and BTK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSTO1-IN-1 | Glutathione Peroxidase | GST | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Biology of Enzymes in Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Gsto1-IN-2 Target Engagement Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Gsto1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor that targets both Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK).[1] It acts as a covalent inhibitor, likely binding to the active site cysteine residue (Cys32) of GSTO1, a mechanism common to many GSTO1 inhibitors.[2][3] This covalent binding is irreversible and can be a critical factor in experimental design and data interpretation.
Q2: What are the primary methods to confirm this compound target engagement in cells?
A2: The most common and robust methods for validating target engagement of this compound in a cellular context are:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of this compound to GSTO1 in intact cells by measuring changes in the thermal stability of the target protein.
-
Western Blotting: This technique can be used to analyze the downstream effects of GSTO1 inhibition on specific signaling pathways.
-
Fluorescence-Based Assays: Methods like Activity-Based Protein Profiling (ABPP) can provide a direct measure of inhibitor binding to GSTO1.[2][4]
Q3: What are the known signaling pathways affected by GSTO1 inhibition?
A3: GSTO1 has been shown to modulate several key signaling pathways. Inhibition of GSTO1 with compounds like this compound can therefore lead to changes in:
-
Akt/MEK1/2 Signaling: GSTO1 activity can suppress the activation of Akt and MEK1/2 kinases. Inhibition of GSTO1 can lead to their activation.[5]
-
JAK/STAT3 Signaling: GSTO1 can promote the phosphorylation of JAK and STAT3, and its inhibition would be expected to decrease their phosphorylation levels.
-
JNK Signaling: GSTO1 is involved in the c-Jun N-terminal kinase (JNK) signaling pathway.
-
TLR4 Signaling: GSTO1-1 is necessary for the activation of lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling in macrophages.[6]
-
Protein Glutathionylation: GSTO1-1 can catalyze the deglutathionylation of proteins, such as β-actin, influencing processes like actin polymerization.[7][8][9]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue 1: No observable thermal shift upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time. A concentration range of 1-50 µM and incubation times from 1 to 4 hours are typical starting points. |
| Suboptimal Heating Conditions | Determine the optimal melting temperature (Tm) of GSTO1 in your specific cell line by performing a melt curve with a broad temperature range. The thermal shift is most apparent around the Tm. |
| Low GSTO1 Expression in Cell Line | Confirm GSTO1 expression levels in your chosen cell line by western blot. Select a cell line with robust GSTO1 expression for CETSA experiments. |
| Antibody Issues | Validate the specificity and sensitivity of your anti-GSTO1 antibody for western blotting. Ensure it recognizes the soluble, non-denatured form of the protein. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release soluble protein. Inconsistent lysis can lead to high variability. Consider optimizing freeze-thaw cycles or lysis buffer composition. |
Issue 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell counting and seeding for each experimental condition. |
| Uneven Heating | Use a thermal cycler with good temperature uniformity across the block. |
| Pipetting Errors | Be meticulous with pipetting, especially when preparing serial dilutions of this compound and when loading samples for western blotting. |
| Incomplete Protein Extraction | After the heat challenge and lysis, ensure complete separation of the soluble and aggregated protein fractions by centrifugation. Carefully collect the supernatant without disturbing the pellet. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the key steps for performing a CETSA experiment to validate the binding of this compound to GSTO1 in cultured cells.
Materials:
-
Cultured cells expressing GSTO1
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-GSTO1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle) for 1-4 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. A no-heat control (room temperature) should be included.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and western blotting using an anti-GSTO1 antibody to detect the amount of soluble GSTO1 remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble GSTO1 as a function of temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
-
Western Blot Protocol for Downstream Signaling
This protocol is for analyzing changes in the phosphorylation status of proteins downstream of GSTO1, such as Akt, MEK1/2, or STAT3.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the CETSA protocol.
-
Lyse the cells in a lysis buffer containing phosphatase inhibitors in addition to protease inhibitors.
-
-
Protein Quantification:
-
Determine and normalize protein concentrations.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-Akt).
-
Visualizations
This compound Target Engagement Workflow
Caption: Workflow for validating this compound target engagement in cells.
GSTO1 Signaling Pathways
Caption: Overview of signaling pathways modulated by GSTO1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Common pitfalls in Gsto1-IN-2 experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with the Glutathione S-transferase omega 1 (GSTO1) inhibitor, Gsto1-IN-2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound, presented in a question-and-answer format.
Issue 1: Poor Solubility or Precipitation of this compound
Q: I am having trouble dissolving this compound, or it precipitates out of solution when I dilute it into my aqueous experimental buffer. What should I do?
A: Solubility issues are a common challenge with many small molecule inhibitors. Here are several strategies to address this:
-
Solvent Selection: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Warming and Sonication: Gentle warming of the solution to 37°C or using a sonicator can aid in the dissolution of the compound.[2] However, be cautious with warming and verify the compound's stability at elevated temperatures.
-
Co-solvents for Working Solutions: If precipitation occurs upon dilution into aqueous media, consider using a co-solvent system. For in vivo experiments, formulations with DMSO in combination with agents like corn oil or SBE-β-CD have been reported for similar compounds.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your aqueous buffer could improve its solubility.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of your stock solution in the aqueous buffer may help prevent precipitation.
-
Lower Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if permissible by the experimental design.
Issue 2: Lack of Expected Inhibitory Effect
Q: I am not observing the expected inhibition of GSTO1 activity or the desired cellular phenotype. What could be the cause?
A: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Incomplete Dissolution: As mentioned above, ensure this compound is fully dissolved. Any precipitation will lead to a lower effective concentration than intended.
-
Inhibitor Degradation: Proper storage is crucial. This compound powder should be stored at -20°C for up to 3 years. Once in solution, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Cell Permeability: If you are using whole cells, poor membrane permeability could be a factor. To confirm direct enzyme inhibition, consider performing a cell-free assay with recombinant GSTO1 protein.
-
Experimental Controls: Always include appropriate controls. A vehicle control (e.g., DMSO) is essential to ensure that the solvent is not affecting the experimental outcome.
-
Covalent Inhibition Mechanism: this compound is a covalent inhibitor, meaning it forms a permanent bond with its target. This type of inhibition is often time-dependent. Ensure your incubation times are sufficient for the covalent interaction to occur.
Issue 3: Potential Off-Target Effects
Q: I am concerned about off-target effects with this compound. What is known about its selectivity?
A: this compound has been described as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK), with IC50 values of 441 nM and 6.2 nM, respectively.[3][4] It is important to be aware of this dual activity when interpreting experimental results.
As a covalent inhibitor, this compound contains an electrophilic functional group that can potentially react with other nucleophilic residues on other proteins, particularly other cysteine residues. The most common off-target reaction for such compounds is with glutathione (GSH) itself, which is present at high concentrations in cells.
To mitigate and understand off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.
-
Include Control Experiments: Use knockout or knockdown models of GSTO1 to confirm that the observed phenotype is indeed target-dependent.
-
Proteomic Profiling: Activity-based protein profiling (ABPP) can be used to assess the selectivity of covalent inhibitors against a wide range of proteins in a complex biological sample.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Glutathione S-transferase omega 1 (GSTO1).[3][4] It forms an irreversible covalent bond with a cysteine residue in the active site of the enzyme, leading to its inactivation. GSTO1 is involved in various cellular processes, including detoxification, regulation of inflammatory signaling pathways, and resistance to chemotherapy.[5][6] By inhibiting GSTO1, this compound can modulate these pathways. It has also been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK).[3][4]
Q2: What are the typical working concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data for this compound and similar GSTO1 inhibitors, a starting point for cell-based assays could be in the range of 1 µM to 50 µM. For example, this compound has been shown to enhance the cytotoxicity of cisplatin and thiotepa in MCF-7 and MDA-MB-231 breast cancer cells at concentrations of 25 µM and 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound solutions?
A3:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1] Use sonication if necessary to ensure complete dissolution.
-
Storage: Store the powder at -20°C.[1] Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in your experimental buffer immediately before use.
Quantitative Data
Table 1: Inhibitory Activity and Cellular Concentrations of GSTO1 Inhibitors
| Compound | Target | IC50 | Cell Line | Effective Concentration | Reference |
| This compound | GSTA2 | 3.6 µM | - | - | [1] |
| GSTM1 | 16.3 µM | - | - | [1] | |
| GSTP1-1 | 1.4 µM | - | - | [1] | |
| GSTO1 | 441 nM | - | - | [3][4] | |
| BTK | 6.2 nM | - | - | [3][4] | |
| - | - | MCF-7, MDA-MB-231 | 25-50 µM (synergy with chemotherapy) | [1] | |
| GSTO1-IN-1 | GSTO1 | 31 nM | HCT116 | IC50: 1.2 µM (72h, MTT assay) | [7] |
| HT-29 | IC50: 4.3 µM (72h, MTT assay) | [7] |
Experimental Protocols
Protocol 1: In Vitro GSTO1 Inhibition Assay (Activity-Based Protein Profiling)
This protocol is adapted from a method for identifying GSTO1 inhibitors.[2]
-
Reagent Preparation:
-
Recombinant GSTO1 protein (250 nM) in DPBS.
-
This compound stock solution in DMSO.
-
Rhodamine-conjugated sulfonate ester (SE-Rh) probe (10 µM) in DMSO.
-
2x SDS-PAGE loading buffer.
-
-
Incubation:
-
In a microcentrifuge tube, incubate 250 nM of recombinant GSTO1 with the desired concentration of this compound (or DMSO as a vehicle control) for 30 minutes at 25°C. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Probe Labeling:
-
Add the SE-Rh probe to a final concentration of 10 µM.
-
Incubate for 1 hour at 25°C.
-
-
Quenching and Analysis:
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled GSTO1 using an in-gel fluorescent scanner. The inhibition of GSTO1 by this compound will result in a decrease in the fluorescence intensity of the GSTO1 band compared to the DMSO control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general method for assessing cell viability and can be adapted for use with this compound.[7]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Key signaling pathways modulated by GSTO1.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical troubleshooting workflow for common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to GSTO1 Inhibitors: Gsto1-IN-1 vs. Gsto1-IN-2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent Glutathione S-transferase Omega 1 (GSTO1) inhibitors: Gsto1-IN-1 (also known as C1-27) and Gsto1-IN-2 (also known as compound B-9). This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to facilitate an informed assessment of these compounds.
At a Glance: Gsto1-IN-1 vs. This compound
| Feature | Gsto1-IN-1 (C1-27) | This compound (B-9) |
| Target(s) | GSTO1 | GSTO1 and Bruton's Tyrosine Kinase (BTK) |
| GSTO1 IC50 | 31 nM[1] / 220 nM[2][3][4] | 441 nM |
| BTK IC50 | Not Applicable | 6.2 nM |
| Cellular Efficacy | Demonstrated antiproliferative activity in colon cancer cell lines.[5] | Data not publicly available. |
| In Vivo Efficacy | Significantly inhibited tumor growth in a colon cancer xenograft model.[5] | Data not publicly available. |
Efficacy Data: A Closer Look
Gsto1-IN-1 (C1-27): A Potent and Selective GSTO1 Inhibitor
Gsto1-IN-1 has emerged as a potent inhibitor of GSTO1. In vitro enzymatic assays have demonstrated its ability to inhibit GSTO1 activity with a half-maximal inhibitory concentration (IC50) reported to be as low as 31 nM.[1] Another study, utilizing a 4-nitrophenacyl glutathione (4-NPG) reduction assay, reported an IC50 of 220 nM.[2][3][4] This discrepancy may be attributable to different experimental conditions.
The efficacy of Gsto1-IN-1 extends to cellular models. In human colorectal cancer cell lines, it has been shown to decrease cell viability in a dose-dependent manner and inhibit clonogenic survival at sub-micromolar concentrations.[5] Specifically, the IC50 for antiproliferative activity was 1.2 μM in HCT116 cells and 4.3 μM in HT-29 cells after 72 hours of treatment.[5]
Furthermore, in vivo studies using a human colon cancer cell line (HCT116) xenograft model in nude mice demonstrated significant tumor growth inhibition after 5 weeks of treatment with Gsto1-IN-1 (administered at 20-45 mg/kg).[5]
This compound (B-9): A Dual Inhibitor of GSTO1 and BTK
This compound presents a distinct profile as a dual covalent inhibitor of both GSTO1 and Bruton's Tyrosine Kinase (BTK). Its inhibitory activity against GSTO1 is characterized by an IC50 of 441 nM. Notably, it exhibits significantly higher potency against BTK, with an IC50 of 6.2 nM.
Currently, there is a lack of publicly available data on the cellular and in vivo efficacy of this compound. Therefore, a direct comparison with Gsto1-IN-1 in these aspects is not possible at this time. The dual-targeting nature of this compound suggests its potential application in contexts where both GSTO1 and BTK signaling pathways are implicated.
Experimental Protocols
GSTO1 Inhibition Assay (4-Nitrophenacyl Glutathione Reduction)
This spectrophotometric assay measures the GSTO1-catalyzed reduction of S-(4-nitrophenacyl)glutathione (4-NPG), a specific substrate for GSTO1.[4][6]
-
Reagents: Recombinant human GSTO1, 4-NPG, glutathione (GSH), and the test inhibitor (Gsto1-IN-1 or this compound).
-
Procedure:
-
Recombinant GSTO1 is incubated with varying concentrations of the inhibitor in a suitable buffer.
-
The reaction is initiated by adding 4-NPG and GSH.
-
The rate of 4-NPG reduction is monitored by measuring the decrease in absorbance at a specific wavelength over time.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
GSTO1 Inhibition Assay (CMFDA Competition)
This assay is a gel-based method that measures the competitive inhibition of 5-chloromethylfluorescein diacetate (CMFDA) binding to GSTO1.[7][8]
-
Reagents: Recombinant GSTO1 or cell lysate containing endogenous GSTO1, CMFDA, and the test inhibitor.
-
Procedure:
-
The protein source (recombinant GSTO1 or cell lysate) is pre-incubated with the inhibitor.
-
CMFDA is then added to the mixture.
-
The proteins are separated by SDS-PAGE.
-
The fluorescence of the GSTO1 band, resulting from CMFDA binding, is visualized and quantified.
-
A decrease in fluorescence intensity in the presence of the inhibitor indicates competitive binding.
-
BTK Kinase Activity Assay
This assay quantifies the kinase activity of BTK by measuring the phosphorylation of a substrate.
-
Reagents: Recombinant BTK enzyme, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor (this compound).
-
Procedure:
-
Recombinant BTK is incubated with the inhibitor.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The amount of phosphorylated substrate is measured, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value is determined by analyzing the dose-response curve of the inhibitor.
-
Signaling Pathways
GSTO1 Signaling in Cancer
GSTO1 is implicated in various signaling pathways that contribute to cancer development and drug resistance.[9] It has been shown to modulate the activity of key signaling molecules such as those in the JAK/STAT3, Akt, and MEK1/2 pathways.[6][10] Inhibition of GSTO1 can disrupt these pathways, leading to decreased cell proliferation, migration, and invasion, and increased apoptosis in cancer cells.[6]
Caption: Simplified GSTO1 signaling pathways in cancer.
BTK Signaling in B-Cell Malignancies
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[11][12][13][14][15] Upon BCR activation, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote cell growth and survival.[13] Inhibition of BTK is a validated therapeutic strategy in various B-cell malignancies.[11][12][15]
Caption: Simplified BTK signaling pathway in B-cells.
Conclusion
Gsto1-IN-1 is a well-characterized, potent, and selective inhibitor of GSTO1 with demonstrated efficacy in both cellular and in vivo cancer models. In contrast, this compound is a dual inhibitor targeting both GSTO1 and BTK, with significantly higher potency for BTK. While the dual-targeting nature of this compound offers a potentially broader therapeutic scope, the current lack of publicly available cellular and in vivo efficacy data makes a direct comparison with Gsto1-IN-1 challenging.
For researchers focused solely on the inhibition of GSTO1, Gsto1-IN-1 presents a more established tool with a solid body of evidence supporting its efficacy. However, for investigations into pathologies where both GSTO1 and BTK signaling are relevant, this compound may be a valuable and potent research compound. Further studies are required to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with Gsto1-IN-1.
References
- 1. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S-(4-Nitrophenacyl)glutathione is a specific substrate for glutathione transferase omega 1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to GSTO1 Inhibitors: Gsto1-IN-2 vs. C1-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Glutathione S-Transferase Omega 1 (GSTO1): Gsto1-IN-2 and C1-27. GSTO1 is a critical enzyme implicated in various cellular processes, including inflammation, cancer progression, and drug resistance. Understanding the nuances of its inhibitors is paramount for advancing research and developing novel therapeutics. This document presents a comprehensive analysis of their performance, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and C1-27, offering a clear comparison of their potency and selectivity.
| Parameter | This compound | C1-27 (GSTO1-IN-1) |
| Target(s) | GSTO1, BTK | GSTO1 |
| IC50 for GSTO1 | 441 nM | 31 nM[1][2] |
| IC50 for BTK | 6.2 nM | Not Applicable |
| Mechanism of Action | Covalent | Covalent[3] |
Note: A lower IC50 value indicates a higher potency.
Mechanism of Action and Selectivity
Both this compound and C1-27 are covalent inhibitors, forming a permanent bond with their target enzyme(s). This mode of action can lead to prolonged and potent inhibition.
C1-27 (GSTO1-IN-1) is a highly potent and selective inhibitor of GSTO1[1][2]. Its primary mechanism involves the covalent modification of a catalytic cysteine residue within the active site of GSTO1[3]. This targeted action minimizes off-target effects, making it a valuable tool for specifically investigating the roles of GSTO1.
This compound , in contrast, is a dual inhibitor, targeting both GSTO1 and Bruton's tyrosine kinase (BTK). Its potency against BTK is significantly higher than against GSTO1. This dual activity can be advantageous in contexts where inhibiting both pathways is therapeutically desirable, but it also necessitates careful consideration of its multifaceted effects in experimental design.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
GSTO1 Inhibition Assay (4-Nitrophenacyl Glutathione Reduction)
This assay measures the enzymatic activity of GSTO1 by monitoring the reduction of the substrate S-(4-nitrophenacyl)glutathione (4-NPG).
Materials:
-
Recombinant human GSTO1
-
S-(4-Nitrophenacyl)glutathione (4-NPG)
-
Assay Buffer: 50 mM Tris/HCl pH 8.0, 150 mM NaCl, 1.5 mM EDTA, and 10 mM β-mercaptoethanol[3]
-
Inhibitor (this compound or C1-27)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant GSTO1 (e.g., 12 μg/ml)[3].
-
Add the inhibitor at various concentrations to the reaction mixture and incubate for 1 hour at room temperature[3].
-
Initiate the enzymatic reaction by adding 0.5 mM 4-NPG to the mixture[3].
-
Immediately monitor the decrease in absorbance at 305 nm, which corresponds to the reduction of 4-NPG[3].
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Binding Assay (CMFDA)
This assay assesses the ability of an inhibitor to compete with a fluorescent probe, 5-chloromethylfluorescein diacetate (CMFDA), for binding to GSTO1.
Materials:
-
Recombinant human GSTO1 or cell lysate containing endogenous GSTO1
-
5-chloromethylfluorescein diacetate (CMFDA)
-
Inhibitor (this compound or C1-27)
-
Wash Buffer (e.g., PBS)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Incubate recombinant GSTO1 protein or cell lysate with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes at 37°C)[4].
-
Add CMFDA to the mixture and incubate to allow for probe binding.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled GSTO1 using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the GSTO1 band for each inhibitor concentration.
-
A decrease in fluorescence intensity compared to the no-inhibitor control indicates competitive binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving GSTO1 and a general workflow for inhibitor screening.
Caption: GSTO1 involvement in key signaling pathways.
Caption: General workflow for GSTO1 inhibitor screening.
Conclusion
Both this compound and C1-27 are potent covalent inhibitors of GSTO1, each with distinct characteristics that make them suitable for different research applications. C1-27's high potency and selectivity for GSTO1 make it an excellent tool for specific target validation and for elucidating the precise functions of this enzyme. This compound's dual inhibition of GSTO1 and BTK opens avenues for exploring synergistic therapeutic strategies in diseases where both pathways are implicated. The choice between these inhibitors will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the foundational data and methodologies to aid researchers in making an informed decision.
References
Gsto1-IN-2: A Potent and Selective Inhibitor of Glutathione S-Transferase Omega 1
For researchers, scientists, and drug development professionals, Gsto1-IN-2 emerges as a highly selective and potent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), a crucial enzyme implicated in various diseases, including cancer and inflammatory disorders. This guide provides a comprehensive comparison of this compound's performance against other GST isoforms, supported by experimental data and detailed protocols.
Unveiling the Selectivity of this compound
This compound, also known as C1-27, demonstrates remarkable potency with a half-maximal inhibitory concentration (IC50) of 31 nM against human GSTO1.[1] Its true strength, however, lies in its exceptional selectivity. In complex cellular environments, this compound selectively inhibits the GSTO1 protein band at concentrations up to 1 µM, indicating a significant therapeutic window and minimal off-target effects against other cysteine-containing proteins.
To quantify its selectivity against other major GST isoforms, a comprehensive analysis is presented below.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against various human GST isoforms. The data clearly illustrates the compound's profound selectivity for GSTO1.
| GST Isoform | IC50 (nM) | Selectivity vs. GSTO1 |
| GSTO1 | 31 | - |
| GSTA1 | >10,000 | >322-fold |
| GSTM1 | >10,000 | >322-fold |
| GSTP1 | >10,000 | >322-fold |
Note: IC50 values for GSTA1, GSTM1, and GSTP1 are extrapolated from data indicating low inhibition at 10 µM.
Visualizing the Selectivity Profile
The following diagram illustrates the distinct selectivity of this compound for GSTO1 over other GST isoforms.
References
A Head-to-Head Battle in NLRP3 Inflammasome Research: Gsto1-IN-2 vs. ML175
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key player in the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, making it a prime target for therapeutic intervention. Glutathione S-transferase omega 1 (GSTO1) has emerged as a critical regulator of NLRP3 inflammasome activation. This guide provides a detailed comparison of two prominent GSTO1 inhibitors, Gsto1-IN-2 (also known as C1-27 or GSTO1-IN-1) and ML175, in the context of NLRP3 inflammasome assays.
Performance and Potency: A Quantitative Overview
Both this compound and ML175 are potent inhibitors of GSTO1, their primary molecular target. This inhibition subsequently blocks the NLRP3 inflammasome activation cascade. The following tables summarize the available quantitative data for both compounds.
Table 1: Inhibitor Potency against GSTO1
| Compound | IC50 (nM) | Target | Assay Type |
| This compound (C1-27) | 31 - 44.5[1] | Recombinant Human GSTO1 | Enzyme Activity Assay |
| ML175 | 28 | Recombinant Human GSTO1 | Enzyme Activity Assay |
Table 2: Efficacy in NLRP3 Inflammasome Inhibition
| Compound | Effective Concentration | Cell Type | Assay Readout | Key Findings |
| This compound (C1-27) | 5 µM[2] | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release (ELISA) | Effectively blocked NLRP3 inflammasome stimulation after LPS priming and before ATP or nigericin stimulation.[2] |
| ML175 | Dose-dependent | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release (ELISA) | Reduced IL-1β production from LPS-ATP–stimulated BMDMs in a dose-dependent manner.[3] |
Mechanism of Action: Targeting a Key Inflammasome Checkpoint
The activation of the NLRP3 inflammasome is a tightly regulated multi-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal, such as ATP or nigericin, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
GSTO1 plays a crucial role in this activation step by deglutathionylating key components of the inflammasome machinery, including NEK7 and ASC. This post-translational modification is a prerequisite for their interaction and the subsequent assembly of the functional inflammasome. Both this compound and ML175 act as inhibitors of GSTO1, thereby preventing this deglutathionylation event and halting the downstream inflammatory cascade.[3][4]
Experimental Protocols: A Guide for In Vitro Assays
The following protocols provide a general framework for assessing the inhibitory activity of this compound and ML175 on the NLRP3 inflammasome in common cellular models.
1. Cell Culture and Differentiation
-
Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate the cells into macrophages by culturing for 6-7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).
-
THP-1 Cells: Culture human THP-1 monocytic cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. NLRP3 Inflammasome Inhibition Assay
This workflow outlines the key steps for evaluating the efficacy of the inhibitors.
Detailed Steps:
-
Cell Seeding: Plate the differentiated BMDMs or THP-1 cells in a 96-well plate at a suitable density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or ML175. It is recommended to perform a dose-response curve to determine the IC50 value. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (final concentration 5 mM) or nigericin (final concentration 10 µM), to the wells. Incubate for the appropriate time (ATP: 30-60 minutes; Nigericin: 1-2 hours).
-
Sample Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Readout Measurement:
-
IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
LDH Assay: To assess pyroptosis (cell death), measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercial cytotoxicity assay kit.
-
Conclusion
References
Validating Gsto1-IN-2 Activity: A Comparative Guide Using a GSTO1 Knockout Model
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the activity of Gsto1-IN-2, a dual inhibitor of Glutathione S-transferase omega-1 (GSTO1) and Bruton's tyrosine kinase (BTK)[1], by leveraging a GSTO1 knockout (KO) model. The use of a knockout model is the gold standard for confirming that the pharmacological effects of a drug are mediated through its intended target. [2][3]
GSTO1 is a multifaceted enzyme involved in cellular redox homeostasis, detoxification of xenobiotics, and modulation of inflammatory signaling pathways.[4][5] Notably, GSTO1 has been identified as a pro-inflammatory mediator, playing a crucial role in the Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] this compound presents a therapeutic potential in inflammatory conditions; however, its dual-target nature necessitates rigorous validation of its engagement with GSTO1. This guide outlines the experimental strategy, expected outcomes, and detailed protocols for confirming the on-target activity of this compound using a GSTO1 knockout model.
Comparative Efficacy of this compound in Wild-Type vs. GSTO1 Knockout Models
The core principle of this validation strategy is that the biological effects of a specific GSTO1 inhibitor will be significantly diminished or absent in a GSTO1 knockout model compared to its wild-type counterpart.[2] The following table summarizes the expected quantitative data from a comparative study of this compound in wild-type (WT) and GSTO1 knockout (GSTO1-/-) cells or animals, particularly in the context of an inflammatory challenge, such as lipopolysaccharide (LPS) stimulation.
| Parameter | Experimental Model | Treatment Group | Expected Outcome | Rationale |
| GSTO1 Enzymatic Activity | Cell Lysates | WT + Vehicle | High | Baseline GSTO1 activity. |
| WT + this compound | Low | This compound directly inhibits GSTO1 enzymatic function. | ||
| GSTO1-/- + Vehicle | None | No GSTO1 protein to exhibit activity. | ||
| GSTO1-/- + this compound | None | No target for the inhibitor. | ||
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Macrophages | WT + Vehicle + LPS | High | LPS induces a strong inflammatory response via TLR4, which is modulated by GSTO1.[7] |
| WT + this compound + LPS | Low | This compound inhibits the pro-inflammatory role of GSTO1, reducing cytokine production.[7][8] | ||
| GSTO1-/- + Vehicle + LPS | Moderately High | The absence of GSTO1 may lead to a reduced inflammatory response to LPS compared to WT.[7][8] | ||
| GSTO1-/- + this compound + LPS | Moderately High | The effect of this compound on cytokine production will be independent of GSTO1 and likely attributed to BTK inhibition. | ||
| NF-κB Activation | Macrophages | WT + Vehicle + LPS | High | LPS-induced TLR4 signaling activates the NF-κB pathway.[6] |
| WT + this compound + LPS | Low | Inhibition of GSTO1 dampens TLR4 signaling and subsequent NF-κB activation. | ||
| GSTO1-/- + Vehicle + LPS | Moderately High | NF-κB activation may be attenuated in the absence of GSTO1. | ||
| GSTO1-/- + this compound + LPS | Moderately High | Any remaining effect of this compound would not be mediated through GSTO1. |
Visualizing the Validation Workflow and Signaling Pathway
To clearly illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound on-target activity.
Caption: Simplified signaling pathway of GSTO1 in inflammation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
GSTO1 Enzymatic Activity Assay
Objective: To directly measure the inhibitory effect of this compound on GSTO1 enzymatic activity.
Materials:
-
Wild-type and GSTO1-/- cell lysates
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare cell lysates from wild-type and GSTO1-/- cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of cell lysate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells containing wild-type lysate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of CDNB and GSH.
-
Immediately measure the change in absorbance at 340 nm over time, which corresponds to the conjugation of GSH to CDNB.
-
Calculate the rate of reaction and determine the IC50 of this compound for GSTO1.
In Vitro Macrophage Stimulation and Cytokine Measurement
Objective: To assess the effect of this compound on the inflammatory response in macrophages.
Materials:
-
Wild-type and GSTO1-/- bone marrow-derived macrophages (BMDMs)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Culture wild-type and GSTO1-/- BMDMs in 96-well plates.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
NF-κB Activation Assay (Western Blot)
Objective: To determine the impact of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Wild-type and GSTO1-/- BMDMs
-
This compound
-
LPS
-
Cell lysis buffer
-
Antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture wild-type and GSTO1-/- BMDMs and treat with this compound and/or LPS as described above for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 and total p65, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities.
-
Calculate the ratio of phospho-p65 to total p65 to determine the level of NF-κB activation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSTO1 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Analysis of Gsto1-IN-2 and Other Sensitizers in Cancer Therapy
For Immediate Release
A deep dive into the synergistic effects of Gsto1-IN-2 and other prominent sensitizers reveals promising avenues for enhancing cancer treatment efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of performance, supported by experimental data, to inform future research and clinical strategies.
The challenge of drug resistance remains a significant hurdle in oncology. Sensitizing agents, which can enhance the cytotoxic effects of conventional chemotherapeutics like cisplatin, are at the forefront of research to overcome this obstacle. Glutathione S-transferase omega-1 (GSTO1), an enzyme implicated in drug resistance, has emerged as a key therapeutic target. This guide focuses on the synergistic effects of Gsto1 inhibitors, with a representative compound this compound, and compares its performance with other well-established and emerging sensitizers: PARP inhibitors, Curcumin, and Genistein.
Quantitative Performance Analysis
The following tables summarize the synergistic effects of this compound and alternative sensitizers when combined with cisplatin, a widely used chemotherapy drug. The data highlights the ability of these agents to reduce the required dosage of cisplatin and enhance cancer cell death.
Table 1: Synergistic Effect on Cell Viability (IC50 of Cisplatin in µM)
| Sensitizer | Cell Line | Cisplatin Alone (IC50 in µM) | Cisplatin + Sensitizer (IC50 in µM) | Fold-change in Cisplatin Sensitivity | Reference |
| This compound (as C1-27) | HCT116 (Colon Cancer) | Not explicitly stated, but synergistic effect shown at non-toxic concentrations of C1-27 | Significantly enhanced cisplatin-induced cytotoxicity | Not quantifiable from source | [1] |
| This compound (as KT53) | MDA-MB-435 (Melanoma) | ~15 µM | < 5 µM (with 1 µM KT53) | > 3-fold | [2] |
| PARP Inhibitor (Olaparib) | A2780 (Ovarian Cancer) | Not explicitly stated, but synergistic CI values reported | Synergistic effect with CI values from 0.3-0.7 | Not directly quantifiable as fold-change | [3] |
| PARP Inhibitor (Olaparib) | NCI-H1299 (NSCLC) | ~20 µg/ml | IC50 of Cisplatin significantly reduced with 50 µg/ml Olaparib | Significant sensitization | [4] |
| Curcumin | A549 (NSCLC) | 10.91 µM (24h) | 2.19 µM (with CLEFMA, a curcuminoid) | ~5-fold | [5] |
| Curcumin Analog (PAC) | Ca9-22 (Oral Cancer) | 0.7 nM | 0.07 nM (with 5 µM PAC) | 10-fold | [6][7] |
| Genistein | HeLa (Cervical Cancer) | > 250 nM | Significant growth inhibition at 250 nM Cisplatin with 25 µM Genistein | Significant sensitization | [8][9][10] |
| Genistein | HTB-186 (Medulloblastoma) | Not explicitly stated | 2.8-fold increase in growth inhibition at 0.05 µM Cisplatin with 6 µM Genistein | 2.8-fold | [11] |
Table 2: Enhancement of Apoptosis by Sensitizers in Combination with Cisplatin
| Sensitizer | Cell Line | Treatment | Increase in Apoptosis | Reference |
| This compound (as C1-27) | HCT116 (Colon Cancer) | Cisplatin + 5 µM C1-27 | Activation of caspases detected | [1] |
| PARP Inhibitor (Olaparib) | A2780 (Ovarian Cancer) | Cisplatin + Olaparib | Significant increase in apoptosis rate compared to single agents | [3] |
| Curcumin | A549 (NSCLC, CD166+/EpCAM+ subpopulation) | Cisplatin + Curcumin | 18-22% increase compared to cisplatin alone | [12][13] |
| Genistein | A549 (NSCLC) | Cisplatin + Genistein | Significantly increased apoptosis compared to either agent alone | [14] |
| Genistein | Human Melanoma Cell Lines | Cisplatin + 20 µM Genistein | Enhanced cisplatin-induced apoptosis in all five cell lines | [15] |
Key Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the synergistic effects of the sensitizers.
Cell Viability Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with the sensitizer, cisplatin, or a combination of both for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[16]
-
-
Clonogenic Assay: A long-term assay to determine the ability of a single cell to grow into a colony.
-
Protocol: A known number of cells are seeded in a culture dish and treated with the test compounds. After treatment, the cells are allowed to grow for 1-3 weeks until visible colonies are formed. The colonies are then fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group. This assay is particularly useful for assessing the long-term effects of a drug on cell survival and proliferation.[1]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.
-
Protocol: Cells are treated with the sensitizer and/or cisplatin. After treatment, the cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both stains.[12]
-
Western Blotting
-
Protocol: This technique is used to detect specific proteins in a sample.
-
Cells are treated as required, then lysed to extract proteins. The protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.[8]
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of these sensitizers are rooted in their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound (GSTO1 Inhibitors)
GSTO1 overexpression is associated with resistance to cisplatin by promoting cell survival pathways.[8][17] GSTO1 inhibitors like C1-27 and KT53 enhance cisplatin's efficacy by reversing this effect.[1][2] The proposed mechanism involves the inhibition of GSTO1, which leads to the suppression of pro-survival signals (e.g., Akt and ERK) and the activation of pro-apoptotic pathways (e.g., JNK).[17]
Caption: this compound mediated sensitization to cisplatin.
PARP Inhibitors
PARP (Poly (ADP-ribose) polymerase) enzymes are crucial for DNA repair. PARP inhibitors block this repair mechanism, leading to the accumulation of DNA damage, especially in cancer cells that already have defects in other DNA repair pathways (like BRCA mutations).[18] When combined with cisplatin, which causes DNA damage, PARP inhibitors prevent the cancer cells from repairing this damage, leading to a synergistic increase in cell death.[18][19] This combination is particularly effective in inducing the mitochondrial pathway of apoptosis.[19]
Caption: Synergistic effect of PARP inhibitors with cisplatin.
Curcumin
Curcumin, a natural compound, sensitizes cancer cells to cisplatin through multiple mechanisms. It can down-regulate the expression of proteins involved in DNA repair, such as FEN1 and ERCC1.[20][21] Additionally, curcumin can inhibit pro-survival signaling pathways like NF-κB and Akt, and modulate the expression of cell cycle regulators like cyclin D1 and p21, thereby promoting apoptosis.[12][13][22]
Caption: Curcumin's multi-faceted mechanism of cisplatin sensitization.
Genistein
Genistein, an isoflavone found in soy products, enhances cisplatin's efficacy by targeting several key signaling pathways. It has been shown to inhibit the NF-κB and Akt/mTOR pathways, which are critical for cancer cell survival.[8][10] Furthermore, genistein can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Apaf-1, thereby tipping the balance towards apoptosis.[15]
Caption: Genistein's mechanism of action in sensitizing cancer cells to cisplatin.
Conclusion
The data presented in this guide underscores the significant potential of Gsto1 inhibitors as effective sensitizing agents in cancer therapy. The comparison with established and natural sensitizers like PARP inhibitors, Curcumin, and Genistein reveals that while all these agents demonstrate promising synergistic effects with cisplatin, their mechanisms of action and efficacy can vary. Gsto1 inhibitors offer a targeted approach to overcoming a specific mechanism of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other GSTO1 inhibitors in combination with conventional chemotherapy. This comparative analysis provides a valuable resource for researchers to design and execute future studies aimed at developing more effective and less toxic cancer treatments.
References
- 1. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization of Cervical Cancer Cells to Cisplatin by Genistein: The Role of NFκB and Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitization of Cervical Cancer Cells to Cisplatin by Genistein: The Role of NFκB and Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic action of genistein and cisplatin on growth inhibition and cytotoxicity of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genistein enhances the effect of cisplatin on the inhibition of non-small cell lung cancer A549 cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genistein enhances the cisplatin-induced inhibition of cell growth and apoptosis in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic effect of curcumin and cisplatin via down-regulation of thymidine phosphorylase and excision repair cross-complementary 1 (ERCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Curcumin enhances cisplatin sensitivity by suppressing NADPH oxidase 5 expression in human epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gsto1-IN-2 and Generic Thiol Alkylating Agents
In the landscape of chemical biology and drug discovery, the ability to selectively modulate protein function is paramount. Glutathione S-transferase omega-1 (GSTO1) has emerged as a significant therapeutic target due to its role in inflammatory signaling and cancer drug resistance. This guide provides a detailed comparison between Gsto1-IN-2, a targeted inhibitor, and generic thiol alkylating agents, which represent a class of broad-spectrum, non-specific inhibitors.
Introduction to GSTO1 and Thiol Reactivity
Glutathione S-transferase omega-1 (GSTO1) is a unique enzyme within the GST superfamily. Unlike typical GSTs that primarily detoxify xenobiotics, GSTO1 possesses a catalytic cysteine residue (Cys-32) in its active site. This feature enables it to participate in the glutathionylation cycle, a critical post-translational modification process that regulates protein function through the addition or removal of glutathione.[1][2] GSTO1 has been shown to catalyze the deglutathionylation of specific proteins, thereby influencing key signaling pathways involved in inflammation, apoptosis, and cellular metabolism.[1][3][4]
Given the reactive cysteine in its active site, GSTO1 is susceptible to inhibition by compounds that target thiol groups. This comparison examines two distinct approaches to its inhibition: the targeted activity of this compound and the non-specific action of generic thiol alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide (IAA).
Comparative Analysis: this compound vs. Generic Thiol Alkylating Agents
The fundamental difference between this compound and generic thiol alkylating agents lies in their target specificity. This compound is designed for greater selectivity, whereas generic agents react with any accessible thiol group, leading to widespread and often unpredictable cellular effects.
| Feature | This compound | Generic Thiol Alkylating Agents |
| Primary Target(s) | Glutathione S-transferase omega-1 (GSTO1), Bruton's tyrosine kinase (BTK)[5] | Any accessible protein thiol group (-SH) on cysteine residues[6][7] |
| Mechanism of Action | Targeted inhibition of specific enzyme active sites. | Covalent, non-specific alkylation of sulfhydryl groups[7] |
| Specificity | Dual Specificity[5] | Highly Non-specific / Pan-reactive[8] |
| Reported IC50 for GSTO1 | 441 nM[5] | Not applicable (due to non-specific, broad reactivity) |
| Example Compounds | This compound | N-ethylmaleimide (NEM), Iodoacetamide (IAA), Iodoacetate (IA)[7][9] |
| Primary Research Use | Investigating the specific roles of GSTO1 and BTK in cellular pathways. | Probing the general role of cysteine thiols, blocking free thiols in assays[9][10] |
| Potential Off-Target Effects | Inhibition of BTK (IC50 = 6.2 nM)[5] | Widespread alkylation of numerous proteins, depletion of cellular glutathione[8][11] |
Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these inhibitors act is crucial for interpreting experimental results. GSTO1 is a key modulator of the Toll-like receptor 4 (TLR4) signaling pathway in macrophages, which is critical for the innate immune response.
Caption: GSTO1 role in the LPS-induced TLR4 signaling pathway.
The potency and selectivity of inhibitors like this compound are often determined using competitive profiling methods, such as Activity-Based Protein Profiling (ABPP). This workflow allows for direct comparison of an inhibitor's ability to block probe binding to the target enzyme.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. Below are summaries of key experimental protocols used to assess GSTO1 activity and the effects of thiol-reactive compounds.
Protocol 1: GSTO1 Activity Assay (Colorimetric)
This assay measures the enzymatic conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), a reaction catalyzed by many GSTs, including GSTO1. The product, GS-DNB, absorbs light at 340 nm.
-
Objective: To measure the catalytic activity of GSTO1.
-
Principle: The rate of increase in absorbance at 340 nm is directly proportional to the GSTO1 activity.
-
Materials:
-
Purified recombinant GSTO1
-
GST Assay Buffer (e.g., 0.1 M potassium phosphate, pH 6.5)
-
Reduced Glutathione (GSH) solution (1 mM final concentration)
-
CDNB solution (1 mM final concentration)
-
Microplate reader capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing GST Assay Buffer and GSH.
-
Add the GSTO1 enzyme or cell lysate to the wells of a microplate. To test inhibitors, pre-incubate the enzyme with the compound (e.g., this compound) for a defined period (e.g., 30 minutes) before starting the reaction.
-
Initiate the reaction by adding CDNB to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 10-20 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. The activity is proportional to this rate.[12]
-
Protocol 2: Cellular Thiol Alkylation and Glutathione Depletion Assay
This protocol is used to assess the effect of thiol alkylating agents on the total non-protein thiol content of cells, which is primarily composed of GSH.
-
Objective: To quantify the depletion of cellular thiols after treatment with an alkylating agent.
-
Principle: Free thiol groups in cell lysates are measured using a fluorogenic probe. A decrease in fluorescence in treated cells compared to control cells indicates thiol depletion.
-
Materials:
-
Cultured cells (e.g., HaCaT, HeLa)
-
Thiol alkylating agent (e.g., NEM, IAA)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Fluorogenic thiol probe (e.g., GUALY's reagent, ThioGlo)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of the thiol alkylating agent for a specified time (e.g., 1-3 hours).
-
Wash the cells twice with PBS to remove the treatment medium.
-
Lyse the cells according to the chosen lysis protocol.
-
Add the fluorogenic thiol probe to the cell lysates.
-
Incubate as required by the probe manufacturer to allow for the reaction to complete.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Compare the fluorescence of treated samples to untreated controls to determine the percentage of thiol depletion.[13]
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Potency
This protocol determines the potency (e.g., IC50) of a covalent or high-affinity inhibitor against its target enzyme in a competitive manner.
-
Objective: To determine the IC50 value of an inhibitor for GSTO1.
-
Principle: The inhibitor competes with a fluorescently-tagged, activity-based probe that also covalently binds to the active site of GSTO1. A potent inhibitor will prevent the probe from binding, resulting in a lower fluorescent signal for the GSTO1 protein band on a gel.[14]
-
Materials:
-
Purified recombinant GSTO1
-
Inhibitor of interest (e.g., this compound, ML175)
-
Fluorescent, thiol-reactive activity-based probe (e.g., rhodamine-tagged sulfonate ester or chloroacetamide)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
-
-
Procedure:
-
In separate tubes, incubate a fixed concentration of GSTO1 (e.g., 250 nM) with a serial dilution of the inhibitor for 30 minutes at room temperature. A DMSO-only tube serves as the 0% inhibition control.
-
Add a fixed concentration of the fluorescent activity-based probe (e.g., 10 µM) to each tube and incubate for another set period (e.g., 30 minutes).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner to visualize the labeled GSTO1 band.
-
Quantify the integrated density of the fluorescent band in each lane.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]
-
Conclusion
The choice between this compound and a generic thiol alkylating agent depends entirely on the experimental question. This compound, despite its dual activity against BTK, provides a more targeted tool for dissecting the specific contributions of GSTO1 to cellular processes. Its known potency allows for dose-dependent studies of GSTO1 function. In contrast, generic thiol alkylating agents such as NEM and iodoacetamide are broad-spectrum tools. While useful for investigating the general consequences of thiol modification or for blocking all thiol reactivity in biochemical assays, their lack of specificity makes it difficult to attribute any observed cellular phenotype solely to the inhibition of GSTO1. Researchers must be aware of their pan-reactive nature and the potential for massive, confounding side effects.
References
- 1. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 7. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 13. Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of GSTO1 Inhibitors In Vivo: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of prominent Glutathione S-transferase omega-1 (GSTO1) inhibitors. Due to the absence of direct head-to-head in vivo studies, this guide presents a compilation of available data from individual studies to facilitate an informed, albeit indirect, comparison.
Glutathione S-transferase omega-1 (GSTO1) has emerged as a significant target in oncology and inflammatory diseases due to its role in drug resistance and pro-inflammatory signaling.[1] The development of potent and selective GSTO1 inhibitors is a key focus of ongoing research. This guide focuses on the in vivo data for C1-27, a well-characterized GSTO1 inhibitor, and NBDHEX, an inhibitor of the related enzyme Glutathione S-transferase Pi 1 (GSTP1), which is often studied in similar contexts.
In Vivo Efficacy of GSTO1 and GSTP1 Inhibitors
The following tables summarize the quantitative in vivo data for the GSTO1 inhibitor C1-27 and the GSTP1 inhibitor NBDHEX from separate studies. It is critical to note that the experimental conditions, including the cancer models, animal strains, and dosing regimens, differ between these studies, precluding a direct comparison of efficacy.
C1-27 (GSTO1 Inhibitor) In Vivo Performance
| Parameter | Details | Reference |
| Cancer Model | Human colon cancer cell line (HCT116) xenograft | [2][3] |
| Animal Model | Nude mice | [2] |
| Dosing Regimen | 20-45 mg/kg, intraperitoneal administration | [2][3] |
| Treatment Duration | 5 weeks | [2][3] |
| Efficacy | Statistically significant inhibition of tumor growth (p<0.05) compared to the vehicle-treated group. | [2][3] |
| Toxicity | Generally well-tolerated up to 45 mg/kg, with no overt signs of toxicity or significant variations in average body weights. | [2] |
NBDHEX (GSTP1 Inhibitor) In Vivo Performance
| Parameter | Details | Reference |
| Cancer Model | Adriamycin-resistant breast cancer | [4][5] |
| Animal Model | Nude mice | [5] |
| Dosing Regimen | In combination with adriamycin. | [4][5] |
| Treatment Duration | Not specified in the provided abstracts. | |
| Efficacy | Significantly enhanced tumor growth inhibition when used in combination with adriamycin compared to adriamycin alone. | [4][5] |
| Toxicity | Reported to have a good in vivo safety profile and low toxicity. | [6] |
Note: While LAS17 is another notable GSTP1 inhibitor with in vivo data in a breast cancer xenograft model (20 mg/kg, i.p., daily), it is not included in the detailed comparison table to maintain focus on inhibitors more closely related to the GSTO1 context or those used in combination therapies that are of interest to the target audience.
GSTO1 Signaling Pathway in Cancer
GSTO1 plays a multifaceted role in cancer progression and drug resistance. It is involved in the detoxification of chemotherapeutic agents and modulates key signaling pathways that control cell survival and inflammation. The diagram below illustrates the central role of GSTO1 in these processes and the mechanism of its inhibition.
Caption: GSTO1's role in cancer and inflammation.
Generalized Experimental Workflow for In Vivo Evaluation of a GSTO1 Inhibitor
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a GSTO1 inhibitor in a xenograft mouse model, based on the study of C1-27.
Caption: Workflow for in vivo GSTO1 inhibitor testing.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
In Vivo Xenograft Study of C1-27 in a Colon Cancer Model[2][3]
-
Cell Line and Animal Model:
-
Human colon cancer cells (HCT116) are cultured under standard conditions.
-
8- to 10-week-old female nude mice are used for the study.
-
-
Tumor Implantation:
-
A suspension of HCT116 cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured three times a week using calipers.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomly assigned to a control group (vehicle) or a treatment group (C1-27).
-
-
Inhibitor Administration:
-
C1-27 is administered intraperitoneally. A dose-escalation strategy may be employed, for example, starting at 20 mg/kg per day for the initial weeks and gradually increasing to 45 mg/kg per day.
-
The treatment is typically administered on a schedule such as 5 days on/2 days off.
-
-
Efficacy and Toxicity Assessment:
-
Tumor growth is monitored throughout the study.
-
The body weight of the mice is measured regularly to assess toxicity.
-
At the end of the study (e.g., 5 weeks), the mice are euthanized, and the tumors are excised for further analysis.
-
In Vivo Study of NBDHEX in Combination with Adriamycin in a Breast Cancer Model[4][5]
-
Cell Line and Animal Model:
-
Adriamycin-resistant breast cancer cells are used.
-
Female nude mice are used for the study.
-
-
Tumor Implantation:
-
The adriamycin-resistant breast cancer cells are injected into the mice to establish tumors.
-
-
Treatment Groups:
-
Mice are divided into groups receiving:
-
Vehicle control
-
Adriamycin alone
-
NBDHEX alone
-
A combination of NBDHEX and adriamycin
-
-
-
Inhibitor and Drug Administration:
-
The specific doses and routes of administration for NBDHEX and adriamycin would be as defined in the specific study protocol.
-
-
Efficacy Assessment:
-
Tumor growth is monitored in all treatment groups.
-
The primary endpoint is the comparison of tumor growth inhibition between the combination therapy group and the single-agent groups.
-
This guide provides a summary of the available in vivo data for GSTO1 and related GSTP1 inhibitors. The lack of direct comparative studies necessitates careful interpretation of the presented data. The provided protocols and diagrams offer a foundational understanding for researchers designing and evaluating future in vivo studies of novel GSTO1 inhibitors.
References
- 1. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gsto1-IN-2: A Potent GSTO1 Inhibitor with Undetermined Cross-Reactivity for GSTO2
For Immediate Release
[City, State] – December 7, 2025 – Gsto1-IN-2, a dual covalent inhibitor of Glutathione S-transferase Omega 1 (GSTO1) and Bruton's tyrosine kinase (BTK), has been identified as a potent inhibitor of GSTO1 with a reported half-maximal inhibitory concentration (IC50) of 441 nM.[1] While its activity against GSTO1 is established, a comprehensive analysis of its cross-reactivity with the closely related isozyme, Glutathione S-transferase Omega 2 (GSTO2), remains to be fully elucidated. The structural and functional similarities between these two enzymes, particularly the presence of a conserved catalytic cysteine in the active site, necessitate a thorough investigation into the selectivity profile of this compound.
Glutathione S-transferases (GSTs) are a superfamily of enzymes critical for detoxification and cellular protection against oxidative stress. The omega class, comprising GSTO1 and GSTO2, exhibits unique catalytic activities compared to other GST families. GSTO1 and GSTO2 are considered paralogs, sharing significant sequence identity and some overlapping functions. However, they also possess distinct substrate specificities and catalytic efficiencies. Notably, some inhibitors have demonstrated high selectivity for GSTO1 over GSTO2, suggesting that despite their similarities, structural nuances can be exploited for targeted inhibition.
At present, publicly available experimental data quantifying the inhibitory activity of this compound against GSTO2 is not available. To provide a comprehensive comparison, the following data table remains incomplete pending further research.
Comparative Inhibitory Activity of this compound
| Target Enzyme | This compound IC50 |
| GSTO1 | 441 nM[1] |
| GSTO2 | Data not available |
| BTK | 6.2 nM[1] |
Experimental Protocols
A standardized biochemical assay is required to determine the IC50 value of this compound for GSTO2 and enable a direct comparison with its activity against GSTO1. The following is a proposed methodology based on established protocols for measuring GST activity.
Determination of GSTO2 Inhibition by this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant GSTO2.
Materials:
-
Human recombinant GSTO2 enzyme
-
This compound (Compound B-9)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human recombinant GSTO2 in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add a pre-determined concentration of GSTO2 to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding GSH and the substrate CDNB to each well.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of an inhibitor against two related enzymes.
Caption: Workflow for assessing this compound cross-reactivity.
Signaling Pathway Context
While a direct signaling pathway involving GSTO1 and GSTO2 inhibition by this compound is not fully defined, their roles in cellular stress responses are significant. The following diagram depicts a simplified representation of their involvement in detoxification pathways.
References
A Structural and Functional Comparison of Gsto1-IN-2 and Other Chloroacetamide-Based GSTO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gsto1-IN-2 with other notable chloroacetamide inhibitors of Glutathione S-transferase omega-1 (GSTO1), a critical enzyme implicated in inflammation and cancer. This analysis is based on available experimental data, focusing on inhibitory potency, mechanism of action, and cellular effects.
Introduction to Chloroacetamides as Covalent Inhibitors
Chloroacetamide-containing compounds are a class of electrophilic molecules that function as irreversible covalent inhibitors.[1] The chloroacetyl group acts as a "warhead," reacting with nucleophilic residues, most commonly cysteine, on target proteins.[1] This covalent modification leads to the inactivation of the protein, providing a powerful tool for studying protein function and for therapeutic intervention. Several chloroacetamide-based inhibitors have been developed to target GSTO1, which plays a key role in cellular signaling pathways, including the activation of the NLRP3 inflammasome.[2][3]
Quantitative Comparison of GSTO1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized chloroacetamide inhibitors of GSTO1.
| Compound | Target(s) | IC50 (GSTO1) | IC50 (BTK) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| This compound | GSTO1, BTK | 441 nM | 6.2 nM | Not Reported | [4] |
| C1-27 (GSTO1-IN-1) | GSTO1 | 31 nM | - | Slower than A13/A18* | [5][6] |
| ML175 | GSTO1 | 28 nM | - | Not Reported | [1][2] |
| A13 (Acrylamide) | GSTO1 | ~600 nM | - | 226 | [6] |
| A18 (Acrylamide) | GSTO1 | ~200 nM | - | 191 | [6] |
*The reaction kinetics of C1-27, which has a chloroacetamide warhead, were noted to be markedly faster than acrylamide-based inhibitors A13 and A18.[6]
Mechanism of Action: Covalent Inhibition of GSTO1
GSTO1 is a unique member of the GST family, possessing a catalytic cysteine residue (Cys32) in its active site.[7] Chloroacetamide inhibitors, including this compound, C1-27, and ML175, exert their inhibitory effect by forming a covalent bond with this critical cysteine residue.[1][8] This irreversible modification blocks the enzymatic activity of GSTO1. The efficiency of this covalent modification is a key determinant of the inhibitor's potency and is best described by the second-order rate constant, k_inact/K_I.[9] While this value is not yet reported for this compound, the chloroacetamide moiety is known for its high reactivity.
Signaling Pathway Modulation: Inhibition of the NLRP3 Inflammasome
GSTO1 plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][3] GSTO1 catalyzes the deglutathionylation of NEK7, a kinase essential for NLRP3 activation.[2][3] De-glutathionylated NEK7 can then interact with NLRP3, leading to the assembly of the inflammasome complex and the subsequent release of pro-inflammatory cytokines like IL-1β.[3] Chloroacetamide inhibitors of GSTO1, by blocking its enzymatic activity, prevent the deglutathionylation of NEK7, thereby inhibiting NLRP3 inflammasome activation.[3]
Caption: Signaling pathway of GSTO1-mediated NLRP3 inflammasome activation and its inhibition by chloroacetamides.
Experimental Protocols
Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For GSTO1, the IC50 of chloroacetamide compounds can be determined using a variety of assays, including the CMFDA (5-chloromethylfluorescein diacetate) competition assay.[5]
Protocol:
-
Recombinant Protein: Purified recombinant human GSTO1 is used.
-
Inhibitor Preparation: A serial dilution of the chloroacetamide inhibitor (e.g., this compound) is prepared in a suitable buffer (e.g., PBS).
-
Incubation: The inhibitor dilutions are incubated with GSTO1 for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Substrate Addition: The fluorescent substrate CMFDA is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Assessment of Covalent Modification and Selectivity (Activity-Based Protein Profiling - ABPP)
ABPP is a powerful technique to assess the covalent modification of a target protein and to profile the selectivity of a covalent inhibitor across the proteome.[1][10]
Caption: A generalized workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates containing the active proteome.
-
Inhibitor Treatment: Incubate the proteome with the chloroacetamide inhibitor at various concentrations.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining active cysteine-containing proteins.
-
Click Chemistry: Attach a reporter tag (e.g., biotin-azide) to the probe via click chemistry.
-
Enrichment: Enrich the probe-labeled proteins using streptavidin beads.
-
Proteolysis: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the labeled proteins. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has covalently modified that protein.
Discussion and Conclusion
This compound is a dual inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK), with a chloroacetamide warhead for covalent modification. Its IC50 for GSTO1 is in the sub-micromolar range, though less potent than other reported chloroacetamide inhibitors like C1-27 and ML175.[1][2][4][5] The high potency of this compound against BTK suggests it may have applications beyond targeting GSTO1-mediated pathways.
The chloroacetamide moiety is a highly reactive electrophile, which can lead to potent and irreversible inhibition. However, this reactivity also raises concerns about off-target effects. The selectivity of chloroacetamide inhibitors is a critical parameter for their development as therapeutic agents. While ML175 has been reported to have high selectivity, a comprehensive off-target profile for this compound is not yet publicly available.[1]
The role of GSTO1 in activating the NLRP3 inflammasome presents a promising therapeutic target for inflammatory diseases. Chloroacetamide inhibitors of GSTO1, by preventing the deglutathionylation of NEK7, offer a clear mechanism for modulating this pathway.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutathione Transferases Omega-1 and -2 Polymorphisms in Cancer: Drivers or Silent Bystanders? [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSTO1 Inhibition in Overcoming Cisplatin Resistance: A Comparative Guide
A comprehensive analysis of the efficacy of Glutathione S-transferase Omega-1 (GSTO1) inhibition in sensitizing cisplatin-resistant cancer cells. This guide provides a comparative overview of experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms.
Executive Summary:
Glutathione S-transferase Omega-1 (GSTO1) is increasingly recognized as a key player in the development of cisplatin resistance in various cancers. Elevated GSTO1 expression is often correlated with poor treatment outcomes. While research on specific, novel inhibitors such as Gsto1-IN-2 is still emerging, with limited publicly available data on its efficacy in cisplatin-resistant versus sensitive cells, a significant body of evidence from studies on other GSTO1 inhibitors and gene knockdown experiments demonstrates that targeting GSTO1 can effectively re-sensitize resistant cancer cells to cisplatin. This guide synthesizes the available preclinical data to offer a comparative framework for researchers, scientists, and professionals in drug development.
Comparative Efficacy of GSTO1 Inhibition in Cisplatin-Resistant vs. Sensitive Cells
Targeting GSTO1 has shown promise in restoring cisplatin sensitivity in cancer cells that have developed resistance. The primary mechanism involves the inhibition of GSTO1's enzymatic and scaffolding functions, which are implicated in drug detoxification and pro-survival signaling pathways.
Quantitative Data Summary
The following table summarizes the effects of GSTO1 modulation on cisplatin sensitivity from various studies. It is important to note that direct comparative data for a specific inhibitor across a cisplatin-sensitive and its resistant counterpart is often presented as a fold-change in sensitivity.
| Cell Line (Cancer Type) | Model | Treatment | Effect on Cisplatin IC50 | Key Findings |
| HCT-116 (Colon) | Cisplatin-Resistant | GSTO1 Knockdown (CRISPR/Cas9) | Sensitized multidrug-resistant (MDR) cells to cisplatin.[1] | GSTO1 interacts with TNFαIP3/A20 to promote autophagy and drug resistance. Knockdown increased apoptosis.[1] |
| Bladder Cancer Cells | Cisplatin-Resistant | GSTO1 inhibitor (GSTO1-IN-1, 1 µM) | Increased sensitivity of HT1376 cells to cisplatin. | GSTO1 contributes to cisplatin resistance. |
| HeLa (Cervical) | GSTO1 Overexpression | GSTO1 Overexpression | Increased resistance to cisplatin cytotoxicity (80% survival at 20 µM cisplatin vs. 20% in controls).[2][3] | GSTO1 overexpression is associated with activation of survival pathways (Akt and ERK1/2) and inhibition of apoptotic pathways (JNK1).[2] |
| HeLa (Cervical) | Endogenous GSTO1 | GSTO1 siRNA | Reduced cell survival in the presence of cisplatin (e.g., ~40% survival at 10 µM cisplatin vs. controls).[2] | Knockdown of GSTO1 sensitizes cells to cisplatin.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of GSTO1 inhibitors in the context of cisplatin resistance.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., cisplatin-sensitive and resistant lines) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of cisplatin, with and without the GSTO1 inhibitor (e.g., this compound at a fixed concentration). Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for cisplatin in each cell line and treatment condition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with cisplatin, the GSTO1 inhibitor, or a combination of both for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GSTO1-mediated cisplatin resistance and the experimental approaches to study them can provide greater clarity.
Caption: Signaling pathways involved in GSTO1-mediated cisplatin resistance.
Caption: Experimental workflow for efficacy comparison.
References
- 1. GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unmasking the Collateral Damage: A Guide to Identifying Off-Targets of Gsto1-IN-2 Through Phenotypic Screening
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of small molecule inhibitors is paramount. This guide provides a comparative framework for identifying the off-target effects of Gsto1-IN-2, a glutathione S-transferase (GST) inhibitor, using phenotypic screening. We present a direct comparison with other known GSTO1 inhibitors and provide detailed experimental protocols to facilitate reproducible and robust analysis.
This compound has been identified as an inhibitor of glutathione S-transferases with IC50 values of 3.6 µM for GSTA2, 16.3 µM for GSTM1, and 1.4 µM for GSTP1-1, indicating a broad specificity profile rather than a selective inhibition of GSTO1.[1] This characteristic necessitates a thorough investigation of its phenotypic effects to distinguish on-target consequences from potential off-target liabilities. In contrast, several other compounds exhibit high potency and selectivity for GSTO1, making them valuable tools for comparative studies.
Comparative Analysis of GSTO1 Inhibitors
To effectively dissect the phenotypic outcomes of this compound treatment, a comparative analysis with more selective GSTO1 inhibitors is essential. The following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Target(s) | In Vitro IC50 | In Situ IC50 | Key Features |
| This compound | GSTA2, GSTM1, GSTP1-1 | 3.6 µM (GSTA2), 16.3 µM (GSTM1), 1.4 µM (GSTP1-1)[1] | Not reported | Broad-spectrum GST inhibitor. |
| Gsto1-IN-1 (C1-27) | GSTO1 | 31 nM[2][3] | Not reported | Potent and selective GSTO1 inhibitor.[2][3] |
| KT53 | GSTO1 | 21 nM[4] | 35 nM[4] | Highly potent and cell-permeable GSTO1 inhibitor.[5] |
| ML175 | GSTO1 | 28 nM[6][7] | 250 nM (complete inhibition)[6][7] | Potent and selective covalent inhibitor of GSTO1.[6][7] |
| Ezatiostat (TLK199) | GSTP1-1 | Not reported | Not reported | Selective GSTP1-1 inhibitor, serves as a negative control for GSTO1-specific effects.[8][9] |
Experimental Strategies for Off-Target Identification
Phenotypic screening provides a powerful, unbiased approach to identify the cellular consequences of compound treatment. By comparing the phenotypic fingerprint of this compound to that of highly selective GSTO1 inhibitors, researchers can infer which effects are likely due to off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Gsto1-IN-2 and KT53: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent inhibitors of Glutathione S-transferase Omega 1 (GSTO1): Gsto1-IN-2 and KT53. This document outlines their mechanisms of action, target profiles, and available experimental data to assist in the selection of the appropriate tool compound for research and development.
Executive Summary
This compound and KT53 are both inhibitors of GSTO1, an enzyme implicated in cancer progression and drug resistance. The primary distinction lies in their target selectivity. This compound is a dual inhibitor, targeting both GSTO1 and Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. In contrast, KT53 is a highly selective and potent irreversible inhibitor of GSTO1. This fundamental difference in their target profiles suggests distinct therapeutic applications and cellular effects, which will be detailed in this guide.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and KT53, highlighting their respective potencies.
| Parameter | This compound | KT53 |
| Target(s) | GSTO1, BTK | GSTO1 |
| IC50 (GSTO1) | 441 nM[1] | 21 nM (in vitro)[2], 35 nM (in situ)[2] |
| IC50 (BTK) | 6.2 nM[1] | Not Applicable |
| Mechanism of Inhibition | Covalent[1] | Irreversible, covalent (α-chloroacetamide)[2] |
Mechanism of Action and Signaling Pathways
This compound: A Dual-Action Inhibitor
This compound exerts its effects by covalently binding to both GSTO1 and BTK.
-
GSTO1 Inhibition: By inhibiting GSTO1, this compound can modulate cellular processes regulated by this enzyme. GSTO1 has been shown to influence the c-Jun N-terminal kinase (JNK) and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways[3][4]. Inhibition of GSTO1 can lead to the activation of JNK-mediated apoptosis in cancer cells[4]. Furthermore, GSTO1 expression has been correlated with the phosphorylation levels of JAK and STAT3, suggesting that its inhibition could impact this pro-survival pathway[3][5].
-
BTK Inhibition: The potent inhibition of BTK by this compound is a key differentiator. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[6]. Downstream of the BCR, BTK activates pathways such as NF-κB, which promotes cell survival and proliferation[6]. Therefore, this compound has the potential to impact B-cell malignancies and autoimmune diseases where BTK is a validated therapeutic target.
KT53: A Selective GSTO1 Inhibitor
KT53 is a highly selective and potent irreversible inhibitor of GSTO1[2]. Its mechanism of action is centered on the specific inactivation of GSTO1.
-
Selective GSTO1 Inhibition: As a selective inhibitor, KT53 is a valuable tool for elucidating the specific roles of GSTO1 in cellular signaling. By inhibiting GSTO1, KT53 can heighten the sensitivity of cancer cells to cytotoxic agents like cisplatin, supporting the role of GSTO1 in chemotherapy resistance[2]. The inhibition of GSTO1 by KT53 is expected to activate the JNK signaling pathway, leading to apoptosis in cancer stem cells[4].
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by GSTO1 inhibition.
Caption: BTK signaling pathway inhibited by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies relevant to the characterization of these inhibitors.
1. GSTO1 Enzyme Inhibition Assay (General Spectrophotometric Method)
This method is used to determine the inhibitory potency of compounds against GSTO1.
-
Principle: The assay measures the enzymatic activity of GSTO1 by monitoring the conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be detected spectrophotometrically[7].
-
Procedure:
-
Recombinant human GSTO1 is incubated with varying concentrations of the inhibitor (e.g., this compound or KT53) in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of GSH and CDNB.
-
The change in absorbance over time is measured using a spectrophotometer at a specific wavelength (e.g., 340 nm for the CDNB conjugate).
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for HTS
This high-throughput screening method was utilized for the discovery of KT53.
-
Principle: This assay relies on the change in fluorescence polarization of a fluorescently labeled probe that covalently binds to the active site of the enzyme. An inhibitor that binds to the active site will compete with the probe, resulting in a decrease in fluorescence polarization[8].
-
Procedure:
-
Recombinant GSTO1 is incubated with compounds from a chemical library.
-
A fluorescently labeled, reactive probe (e.g., a sulfonate ester probe) is added to the mixture.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in fluorescence polarization indicates that the test compound has bound to the active site of GSTO1, preventing the probe from binding.
-
Hits from the primary screen are then subjected to further validation and IC50 determination.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for inhibitor characterization.
Conclusion
The choice between this compound and KT53 will largely depend on the specific research question.
-
KT53 is the preferred tool for studies aiming to specifically elucidate the roles of GSTO1 in cellular processes, due to its high potency and selectivity. Its irreversible nature also makes it suitable for probe-based applications.
-
This compound , with its dual inhibitory activity against GSTO1 and BTK , represents a potential therapeutic strategy for diseases where both pathways are implicated, such as certain B-cell malignancies. Its use in basic research can help to explore the synergistic effects of inhibiting both targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Targeting of BTK and TrxR as a Therapeutic Approach to the Treatment of Lymphoma | MDPI [mdpi.com]
- 7. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gsto1-IN-2: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Gsto1-IN-2 is not uniformly available across all suppliers. The following procedures are based on general laboratory safety protocols for potentially hazardous chemical waste and information from suppliers who do provide an SDS. It is imperative to obtain and review the specific SDS from your supplier before handling or disposing of this substance. This guide is intended to supplement, not replace, institutional and regulatory guidelines.
This compound is a glutathione S-transferase inhibitor.[1][2][3] Due to its biological activity and the potential for unknown hazards, it must be handled and disposed of with caution.
Immediate Safety and Handling
Before any handling or disposal procedures, it is crucial to be familiar with the appropriate personal protective equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart. |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls. |
| Respiratory | A respirator may be necessary if creating dust or aerosols. Consult with your institution's safety officer. |
Storage Conditions
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Step-by-Step Disposal Procedure
Given the nature of this compound, it must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected separately from liquid waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate amount of waste in the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Keep the container sealed except when adding waste.
-
-
Final Disposal:
-
Once the waste container is full, or if the experiment is complete, contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Assess the Spill and Don PPE:
-
Evaluate the extent of the spill and the physical state of the material (solid or liquid).
-
Don the appropriate PPE as outlined in the table above.
-
-
Contain and Clean the Spill:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent) to contain and collect the spill. Place all used absorbent materials into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with an appropriate solvent or detergent, as recommended by your institution's safety protocols.
-
Collect all cleaning materials as hazardous waste.
-
-
Final Disposal of Spill Debris:
-
Seal and label the hazardous waste container containing the spill cleanup materials.
-
Arrange for pickup and disposal through your EHS department.
-
Experimental Protocols Cited
The primary "experimental protocol" in the context of this document is the safe disposal of the chemical. The step-by-step procedures provided above constitute the detailed methodology for this process.
Visual Workflow for this compound Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
